molecular formula C10H10Cl2O2 B1379886 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol CAS No. 1823900-94-2

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Cat. No.: B1379886
CAS No.: 1823900-94-2
M. Wt: 233.09 g/mol
InChI Key: SMZIWMYPDHZMRQ-UHFFFAOYSA-N
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Description

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,3-dichloro-6-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZIWMYPDHZMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol from 2,3-dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The procedure starts from the commercially available 2,3-dichlorobenzyl alcohol and employs a robust and widely understood chemical transformation. This document is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry, offering detailed mechanistic insights, a step-by-step laboratory protocol, and critical safety considerations.

Introduction and Strategic Overview

This compound is an aromatic alcohol containing both an allyl ether and a halogenated benzene ring. These functional groups make it a versatile building block for creating more complex molecules, particularly in the synthesis of bioactive compounds where the dichlorophenyl moiety can enhance potency and the allyl group provides a handle for further chemical modification.[1]

The synthesis route detailed herein is the Williamson ether synthesis , a cornerstone of organic chemistry for the formation of ethers. This method was chosen for its reliability, high yield, and straightforward execution. The strategy involves the deprotonation of the hydroxyl group of 2,3-dichlorobenzyl alcohol to form a potent nucleophile (an alkoxide), which then undergoes a nucleophilic substitution reaction with an allyl halide.

The Core Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S\N2 (bimolecular nucleophilic substitution) reaction.[2][3] The overall transformation can be dissected into two fundamental steps:

  • Alkoxide Formation: The hydroxyl group of an alcohol is not sufficiently nucleophilic to attack an alkyl halide directly. Therefore, it must first be converted into its conjugate base, an alkoxide. This is achieved by using a strong base capable of deprotonating the alcohol. For this synthesis, a powerful hydride base such as sodium hydride (NaH) is ideal. The reaction of 2,3-dichlorobenzyl alcohol with NaH generates the corresponding sodium 2,3-dichlorobenzylalkoxide and hydrogen gas. The evolution of H₂ gas is a visual confirmation that the deprotonation is occurring.

  • Nucleophilic Attack: The newly formed alkoxide is a strong nucleophile. It attacks the electrophilic carbon atom of the allyl halide (e.g., allyl bromide), displacing the halide leaving group in a concerted S\N2 fashion.[2][4] The choice of a primary halide like allyl bromide is critical, as it minimizes the potential for a competing E2 elimination reaction, which can be a significant side reaction when using secondary or tertiary alkyl halides.[4]

Reaction Scheme

Caption: Overall reaction scheme for the Williamson ether synthesis.

Quantitative Data and Reagent Summary

The following table summarizes the key physical and chemical properties of the materials involved in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
2,3-Dichlorobenzyl AlcoholC₇H₆Cl₂O177.0338594-42-2Starting Material
Sodium Hydride (60% in mineral oil)NaH24.007646-69-7Base
Allyl BromideC₃H₅Br120.98106-95-6Alkylating Agent
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Solvent
This compound C₁₀H₁₀Cl₂O₂ 233.09 1823900-94-2 Product

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride reacts violently with water and is flammable. Allyl bromide is a lachrymator and is toxic.

Materials and Equipment:
  • Three-neck round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet adapter

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:
  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a rubber septum.

    • Flush the entire system with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Deprotonation:

    • To the flask, add 2,3-dichlorobenzyl alcohol (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the alcohol (approx. 5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions.

    • Causality Note: Portion-wise addition of NaH is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The reaction is maintained at 0 °C to prevent potential side reactions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Allylation (S\N2 Reaction):

    • Add allyl bromide (1.1 eq) to the dropping funnel and add it dropwise to the alkoxide solution over 15-20 minutes.

    • After the addition is complete, gently heat the reaction mixture to a reflux (approx. 66 °C for THF) and maintain for 2-4 hours.

    • Causality Note: Heating the reaction provides the necessary activation energy to drive the S\N2 reaction to completion in a reasonable timeframe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Very slowly and carefully quench the reaction by adding deionized water dropwise to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the allyl group protons (~4.6 ppm for the -O-CH₂-, ~5.2-5.4 ppm for the =CH₂, and ~5.9-6.1 ppm for the -CH=), the benzylic alcohol protons (-CH₂OH, ~4.7 ppm), and the aromatic protons in the ~7.2-7.5 ppm region. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 10 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (233.09 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[1]

  • Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the broad O-H stretch from the starting material's phenolic hydroxyl group and the appearance of characteristic C-O-C (ether) stretching bands around 1100-1250 cm⁻¹.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding pathway to this compound from 2,3-dichlorobenzyl alcohol. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and managing the exothermicity of the deprotonation step, researchers can reliably produce this valuable intermediate. The protocol described herein is robust and scalable, providing a solid foundation for further research and development in medicinal and agricultural chemistry.

References

  • Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
  • Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026, January 8). Journal of the American Chemical Society.
  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,6-Dichlorobenzyl alcohol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 6-(Allyloxy)-2,3-dichlorobenzyl alcohol, a valuable intermediate in the development of novel therapeutics and advanced materials. The synthesis is presented as a multi-step process, with each stage detailed with respect to the underlying mechanism, experimental protocol, and critical parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a bespoke chemical entity with potential applications stemming from its unique combination of a reactive allyloxy group, a dichlorinated aromatic ring, and a primary alcohol functionality. The synthesis strategy outlined herein is a convergent three-step process commencing with the ortho-formylation of 2,3-dichlorophenol, followed by a Williamson ether synthesis, and culminating in the selective reduction of an aldehyde. This pathway is designed for efficiency, high yield, and scalability.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following three-step sequence:

Step 1: Ortho-Formylation of 2,3-Dichlorophenol to Yield 2,3-Dichloro-6-hydroxybenzaldehyde. This key step introduces the aldehyde functionality at the position ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2][3][4][5]

Step 2: Williamson Ether Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde with Allyl Bromide. This reaction forms the characteristic allyloxy ether linkage via an SN2 mechanism.[6][7][8]

Step 3: Sodium Borohydride Reduction of 2,3-Dichloro-6-(allyloxy)benzaldehyde. The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol, yielding the target molecule.[9][10]

Synthesis_Pathway A 2,3-Dichlorophenol B 2,3-Dichloro-6-hydroxybenzaldehyde A->B Reimer-Tiemann Reaction (CHCl3, NaOH) C 2,3-Dichloro-6-(allyloxy)benzaldehyde B->C Williamson Ether Synthesis (Allyl Bromide, K2CO3) D This compound C->D Reduction (NaBH4, MeOH)

Caption: Overall synthetic pathway for this compound.

Step 1: Ortho-Formylation via the Reimer-Tiemann Reaction

The initial and crucial step in this synthesis is the regioselective formylation of 2,3-dichlorophenol. The Reimer-Tiemann reaction provides a reliable method for introducing a formyl group ortho to the phenolic hydroxyl group.[1][2][3][4][5]

Mechanism of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction proceeds through the generation of a highly reactive dichlorocarbene intermediate in a basic medium.[1][3][4][5]

  • Dichlorocarbene Formation: A strong base, such as sodium hydroxide, deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[1][3][4]

  • Phenoxide Formation: The phenolic starting material, 2,3-dichlorophenol, is deprotonated by the base to form the more nucleophilic 2,3-dichlorophenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, with a preference for the ortho position due to the directing effect of the hydroxyl group.[1][4]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed in the basic reaction mixture to yield the final product, 2,3-dichloro-6-hydroxybenzaldehyde, after an acidic workup.[1][3]

Reimer_Tiemann_Mechanism cluster_0 Dichlorocarbene Formation cluster_1 Phenoxide Attack and Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- - H2O :CCl2 :CCl2 CCl3-->:CCl2 - Cl- 2,3-Dichlorophenol 2,3-Dichlorophenol 2,3-Dichlorophenoxide 2,3-Dichlorophenoxide 2,3-Dichlorophenol->2,3-Dichlorophenoxide + OH- - H2O Intermediate Intermediate 2,3-Dichlorophenoxide->Intermediate + :CCl2 2,3-Dichloro-6-hydroxybenzaldehyde 2,3-Dichloro-6-hydroxybenzaldehyde Intermediate->2,3-Dichloro-6-hydroxybenzaldehyde Hydrolysis (2 OH-, H+)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde
  • To a solution of 2,3-dichlorophenol (1 equivalent) in aqueous sodium hydroxide (4 equivalents in water) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic and may require external cooling.[2]

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

  • Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic.

  • The product, 2,3-dichloro-6-hydroxybenzaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Williamson Ether Synthesis

With the aldehyde functionality in place, the next step is the formation of the allyloxy group via the Williamson ether synthesis. This reaction is a classic and highly efficient method for preparing ethers.[6][7][8][11]

Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[6]

  • Deprotonation: A base, such as potassium carbonate, deprotonates the hydroxyl group of 2,3-dichloro-6-hydroxybenzaldehyde to form the corresponding phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of allyl bromide in a concerted SN2 fashion. This backside attack displaces the bromide leaving group, forming the C-O ether bond.[6]

Williamson_Ether_Synthesis A 2,3-Dichloro-6-hydroxybenzaldehyde B Phenoxide Intermediate A->B + K2CO3 - KHCO3 D 2,3-Dichloro-6-(allyloxy)benzaldehyde B->D SN2 Attack C Allyl Bromide C->D

Caption: Williamson Ether Synthesis for the formation of the allyloxy group.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-(allyloxy)benzaldehyde
  • To a solution of 2,3-dichloro-6-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is an excellent reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones.[9][10]

Mechanism of Sodium Borohydride Reduction

The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9][10]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of 2,3-dichloro-6-(allyloxy)benzaldehyde. This nucleophilic attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the final product, this compound.[9]

NaBH4_Reduction A 2,3-Dichloro-6-(allyloxy)benzaldehyde B Alkoxide Intermediate A->B + NaBH4 C This compound B->C + H+ (from solvent/workup)

Caption: Mechanism of sodium borohydride reduction of the aldehyde.

Experimental Protocol: Synthesis of this compound
  • Dissolve 2,3-dichloro-6-(allyloxy)benzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

  • Purify the final product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

StepReactant(s)Reagent(s)ProductTypical Yield (%)
12,3-DichlorophenolChloroform, Sodium Hydroxide2,3-Dichloro-6-hydroxybenzaldehyde40-60
22,3-Dichloro-6-hydroxybenzaldehydeAllyl Bromide, Potassium Carbonate2,3-Dichloro-6-(allyloxy)benzaldehyde80-95
32,3-Dichloro-6-(allyloxy)benzaldehydeSodium BorohydrideThis compound90-98

Yields are representative and may vary depending on reaction scale and optimization of conditions.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The choice of well-established and understood reactions such as the Reimer-Tiemann reaction, Williamson ether synthesis, and sodium borohydride reduction ensures a high degree of success and scalability. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in their synthetic endeavors.

References

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Duff reaction - Grokipedia. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Duff Reaction - A name reaction in organic chemistry. [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

  • Williamson Ether Synthesis. [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. [Link]

  • Williamson ether synthesis (video) - Khan Academy. [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. [Link]

  • Process for preparing 2,3-dichlorobenzaldehyde - Google P
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

  • Ch16 : ROH + R' X -> ROR' (Williamson) - University of Calgary. [Link]

  • williamson ether synthesis - YouTube. [Link]

  • 2,6-dichlorophenol - Organic Syntheses Procedure. [Link]

  • 2,3-Dichloro-6-hydroxybenzaldehyde - AOBChem USA. [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [Link]

  • Preparation method for 2,3-dichloro-4-hydroxyaniline - Google P
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google P
  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]

  • Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC - PubMed Central. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. [Link]

  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

  • The proposed mechanism of 2,3-dichlorophenol - ResearchGate. [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. [Link]

  • Process for preparing 2-hydroxybenzoic aldehydes - Google P
  • Process for preparing phenol-dichlorophenol-formaldehyde resins - Google P

Sources

Spectroscopic characterization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Introduction: Elucidating the Molecular Architecture

In the landscape of synthetic chemistry and drug development, the precise identification and structural confirmation of novel molecules are paramount. This compound stands as a key intermediate, a molecular scaffold possessing a unique combination of reactive functional groups: a primary alcohol, an allyl ether, and a dichlorinated aromatic ring. This distinct architecture makes it a valuable precursor for a diverse range of more complex target molecules.

This guide provides a comprehensive, field-tested approach to the spectroscopic characterization of this compound. As Senior Application Scientists, we move beyond mere data reporting. We delve into the causality behind experimental choices, interpreting spectral data not as isolated numbers, but as a cohesive narrative that reveals the molecule's identity. Herein, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural dossier on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. Our choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical; it must solubilize the analyte without introducing interfering signals. For alcohols, the choice can influence the appearance of the labile hydroxyl (-OH) proton, which may exchange with residual water in the solvent.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton types, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • D₂O Exchange (Optional but Recommended): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the O-H proton will disappear or significantly diminish, confirming its assignment.[3]

The structure suggests eight distinct proton signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5~7.35Doublet (d)1HAromatic proton adjacent to chlorine, deshielded. Coupled to H-4.
H-4~7.15Doublet (d)1HAromatic proton deshielded by adjacent chlorine and ether oxygen. Coupled to H-5.
H-c (Allyl)~6.05Multiplet (ddt)1HVinylic proton deshielded by the ether oxygen.
H-d (Allyl, trans)~5.45Doublet of doublets (dd)1HTerminal vinylic proton trans to the methine proton.
H-d (Allyl, cis)~5.30Doublet of doublets (dd)1HTerminal vinylic proton cis to the methine proton.
H-a (Benzylic)~4.80Singlet (s) or Doublet (d)2HProtons on the carbon adjacent to the aromatic ring and hydroxyl group.[1][4]
H-b (Allyl)~4.65Doublet (d)2HMethylene protons adjacent to the ether oxygen.
OH Variable (e.g., ~2.5)Broad Singlet (br s)1HLabile proton; position is concentration and solvent-dependent. Disappears upon D₂O shake.[3][5]

Diagram: Molecular Structure and Proton Labeling

Caption: Structure of this compound with proton labeling.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule, with chemical shifts indicating their functional type.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or equivalent) spectrometer. A higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

The molecule's asymmetry means all 10 carbon atoms are unique and should produce distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-6 (Ar-O)~154Aromatic carbon bonded to electronegative oxygen, highly deshielded.
C-1 (Ar-C)~138Quaternary aromatic carbon attached to the CH₂OH group.
C-2, C-3 (Ar-Cl)~132, ~128Aromatic carbons bonded to chlorine, deshielded.
C-c (Allyl, -C H=)~132Vinylic methine carbon.
C-5 (Ar-CH)~129Aromatic methine carbon.
C-4 (Ar-CH)~125Aromatic methine carbon.
C-d (Allyl, =C H₂)~118Terminal vinylic carbon of the allyl group.[6]
C-b (-O-C H₂)~70Aliphatic carbon adjacent to ether oxygen.
C-a (-C H₂OH)~60Benzylic carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this analysis, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and lack of need for sample preparation.[7][8]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software automatically ratios the sample spectrum to the background.

Diagram: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum (Peak Assignment) Process_Data->Interpret_Spectrum

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

The IR spectrum provides a characteristic fingerprint of the molecule, confirming the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3350 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[3]
~3080C-H stretch (sp²)Aromatic & AlkeneCharacteristic of hydrogens on the benzene ring and the allyl double bond.[9][10]
~2930, ~2870C-H stretch (sp³)Alkane (CH₂)Confirms the presence of the benzylic and allylic methylene groups.
~1645C=C stretchAlkene (Allyl)A weak but sharp signal indicating the allyl double bond.
~1580, ~1470C=C stretchAromatic RingStrong absorptions characteristic of the benzene ring vibrations.[11]
~1250C-O stretchAryl-Alkyl EtherAsymmetric C-O-C stretch, confirming the ether linkage.[12]
~1040C-O stretchPrimary AlcoholConfirms the presence of the C-OH bond of the primary alcohol.[3]
~780C-Cl stretchAryl HalideStrong absorption in the fingerprint region, indicative of the C-Cl bonds.[9]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for clear determination of the molecular mass.[13][14]

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer will detect the mass-to-charge ratio (m/z) of the resulting ions.

  • Molecular Weight: The calculated monoisotopic mass of C₁₀H₁₀Cl₂O₂ is 232.0058 u.

  • Molecular Ion Peak: In ESI-MS, the primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z 233.0136 or the sodium adduct [M+Na]⁺ at m/z 254.9955.

  • Isotopic Pattern (The Dichloro-Signature): The most telling feature will be the isotopic pattern of any chlorine-containing ion. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a species with two chlorine atoms will exhibit a characteristic triplet of peaks:

    • M: The peak corresponding to two ³⁵Cl atoms.

    • M+2: The peak for one ³⁵Cl and one ³⁷Cl.

    • M+4: The peak for two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

  • Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for benzyl alcohols include:

    • Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 215.0030.

    • Formation of the Dichlorobenzyl Cation: Cleavage of the C-C bond alpha to the ring can lead to the formation of the highly stable dichlorobenzyl cation after loss of the allyloxy group, or a related fragment. A common fragmentation for benzyl alcohols is the formation of a tropylium-like ion.[15][16]

Diagram: Primary ESI-MS Fragmentation of this compound

MS_Fragmentation Parent [M+H]⁺ m/z = 233 Fragment1 [M+H - H₂O]⁺ m/z = 215 Parent->Fragment1 - H₂O Fragment2 [C₇H₅Cl₂]⁺ m/z = 159 Parent->Fragment2 - CH₂O, - C₃H₅OH (Rearrangement & Loss)

Caption: Predicted primary fragmentation pathways in ESI-MS.

Conclusion: A Synergistic Approach to Structural Validation

The structural characterization of this compound is achieved not by a single technique, but by the synergistic interplay of NMR, IR, and MS.

  • NMR provides the definitive map of the C-H framework, establishing connectivity and stereochemistry.

  • IR rapidly confirms the presence of all key functional groups, serving as a quick and reliable identity check.

  • MS validates the elemental composition through exact mass measurement and the characteristic isotopic pattern of the two chlorine atoms, while fragmentation data corroborates the proposed structure.

Together, these techniques provide a self-validating system of evidence, delivering the high-confidence structural confirmation required by researchers, scientists, and drug development professionals. This multi-faceted spectroscopic approach ensures the identity, purity, and integrity of such critical chemical intermediates.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • Royal Society of Chemistry. (n.d.). Efficient Acceptorless Dehydrogenation of Secondary Alcohols to Ketones mediated by a PNN-Ru(II) Catalyst.
  • Royal Society of Chemistry. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • ResearchGate. (n.d.). 1D-selective 1H NOE and 1H NMR spectra of the mixture of benzyl alcohol.
  • ResearchGate. (n.d.). Expanded ATR-FTIR spectra of aromatic (a) and aromatic-free (b)....
  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. (n.d.). Understanding the Effect of Particle Size on Coal Oxidation Reaction Mechanism during Repeated Electrolysis Cycles.
  • NIH. (n.d.). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes.
  • American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol.
  • YouTube. (2025). Mass Spectrometry of Alcohols.
  • YouTube. (2018). expt 11 benzyl alcohol IR and NMR video.
  • Royal Society of Chemistry. (2019). Electronic supplementary information.
  • NIH. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][13][17]dioxin-6-yl)prop-2-en-1-one. Retrieved from

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119).
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum.
  • Chemistry LibreTexts. (2020). 17.9: Spectroscopy of Aromatic Compounds.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2020). 13.4 Spectroscopic Properties of Aromatic Compounds.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,....
  • NIST WebBook. (n.d.). 3,5-Dichlorobenzyl alcohol.
  • ChemicalBook. (n.d.). 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Allyl alcohol(107-18-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR spectrum.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIST WebBook. (n.d.). 2,3-Dimethoxybenzyl alcohol.
  • NIST WebBook. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol.

Sources

Physical and chemical properties of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol: Properties, Synthesis, and Applications in Chemical R&D

Introduction

This compound is a halogenated aromatic alcohol that serves as a highly versatile intermediate in organic synthesis. Its molecular architecture, characterized by a dichlorinated benzene ring, a primary alcohol, and an allyl ether functional group, offers multiple reaction sites for constructing more complex molecules. This trifecta of functionalities makes it a valuable building block for researchers and scientists, particularly in the fields of drug discovery and agrochemical development.[1][2] The presence of chlorine atoms can enhance the biological activity of derivative compounds, while the alcohol and allyl ether groups provide handles for a wide array of chemical modifications.[1]

This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights into its physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and potential applications. The content is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their R&D endeavors.

Physicochemical and Structural Properties

The unique combination of functional groups in this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring influences the acidity of the benzylic proton and the reactivity of the ring itself. The allyl group provides a site for addition reactions, and the primary alcohol is amenable to oxidation or esterification.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity.

Caption: 2D Structure of this compound

Core Properties

The following table summarizes the key identifiers and physicochemical properties of the compound. Note that some values are predicted based on computational models due to a lack of published experimental data.

PropertyValueSource(s)
IUPAC Name (6-(allyloxy)-2,3-dichlorophenyl)methanol[3]
Synonyms Benzenemethanol, 2,3-dichloro-6-(2-propen-1-yloxy)-[3]
CAS Number 1823900-94-2[1][3][4]
Molecular Formula C₁₀H₁₀Cl₂O₂[3]
Molecular Weight 233.09 g/mol [3]
Predicted Boiling Point 339.1 ± 37.0 °C[3]
Predicted Density 1.300 ± 0.06 g/cm³[3]
Predicted pKa 13.70 ± 0.10[3]
MDL Number MFCD27992293[1][4]

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves a two-step process starting from a suitable precursor.

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from 2,3-dichloro-6-hydroxybenzaldehyde. The first step involves the selective reduction of the aldehyde to a primary alcohol, followed by a Williamson ether synthesis to introduce the allyl group.

start 2,3-dichloro-6- hydroxybenzaldehyde step1 Reduction (e.g., NaBH4, Methanol) start->step1 intermediate 2,3-dichloro-6- hydroxybenzyl alcohol step1->intermediate step2 Williamson Ether Synthesis (Allyl bromide, K2CO3, Acetone) intermediate->step2 product 6-(Allyloxy)-2,3- dichlorobenzyl Alcohol step2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Reduction of 2,3-dichloro-6-hydroxybenzaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3-dichloro-6-hydroxybenzaldehyde (1 equivalent) and dissolve it in methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality Insight: Sodium borohydride is a mild reducing agent selective for aldehydes and ketones, leaving the aromatic ring and hydroxyl group intact. The reaction is performed at a low temperature to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,3-dichloro-6-hydroxybenzyl alcohol.

Step 2: Allylation via Williamson Ether Synthesis

  • Setup: In a new round-bottom flask, dissolve the crude alcohol from Step 1 in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~2-3 equivalents) to the solution.

    • Causality Insight: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, which is more acidic than the benzylic alcohol, forming the phenoxide nucleophile. Acetone is a polar aprotic solvent that facilitates this SN2 reaction.

  • Allylating Agent: Add allyl bromide (~1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, filter off the solid K₂CO₃ and wash it with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR - Aromatic protons (singlet or doublet, ~7.0-7.5 ppm).- Allyl group protons: multiplet (~5.9-6.1 ppm, -CH=), doublet of doublets (~5.2-5.5 ppm, =CH₂), doublet (~4.6 ppm, -O-CH₂-).- Benzylic alcohol protons: singlet (~4.7 ppm, -CH₂-OH), broad singlet for the -OH proton.
¹³C NMR - Aromatic carbons (~110-155 ppm), including two C-Cl carbons.- Allyl carbons (~133 ppm for -CH=, ~118 ppm for =CH₂, ~70 ppm for -O-CH₂-).- Benzylic carbon (~60-65 ppm, -CH₂OH).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 232.- Characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 9:6:1).- Common fragments corresponding to the loss of H₂O, allyl group, or the benzyl fragment.
IR Spectroscopy - Broad O-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Alkene C=C stretch (~1645 cm⁻¹).- Aromatic C=C stretches (~1400-1600 cm⁻¹).- C-O stretches (~1000-1250 cm⁻¹).- C-Cl stretch (~600-800 cm⁻¹).
HPLC A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) would be suitable for purity analysis, with detection by UV spectroscopy (e.g., at 254 nm).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating diverse and complex molecules. Its functional groups serve as strategic points for molecular elaboration.

  • Pharmaceutical Intermediates: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals.[1] The dichlorobenzyl core is a feature in some active pharmaceutical ingredients (APIs). For instance, the 2,3-dichlorophenyl group is part of the structure of aripiprazole, an atypical antipsychotic.[5] While not a direct precursor, this highlights the relevance of this substitution pattern in medicinal chemistry. The allyl ether can be further functionalized or cleaved to reveal a phenol, providing another route for diversification. Prodrug strategies often involve modifying alcohol or phenol groups to improve a drug candidate's properties, a potential application for this molecule's derivatives.[6]

  • Agrochemical Synthesis: The presence of halogen atoms is known to enhance the bioactivity of many herbicides and fungicides.[1] This makes the title compound a valuable starting material for developing new crop protection agents.

  • Building Block for Complex Molecules: The alcohol can be oxidized to an aldehyde for use in reactions like Wittig or Grignard additions. The allyl group can undergo reactions such as dihydroxylation, epoxidation, or Heck coupling to build out more complex side chains. This versatility makes it a useful tool in multi-step organic synthesis projects.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a risk assessment must be based on structurally similar compounds, such as other dichlorobenzyl alcohol isomers.[7][8]

  • Inferred Hazards: Based on related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

  • Handling and Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[1][4]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in synthetic chemistry. Its well-defined reactive sites—the alcohol, the allyl ether, and the chlorinated aromatic ring—provide a robust platform for the synthesis of novel compounds. While detailed experimental data on the compound itself is limited, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. This guide provides a solid foundation for its synthesis, characterization, and safe handling, empowering scientists to leverage its synthetic utility in drug discovery, agrochemical research, and beyond.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet - 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound (Thai). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43236, 3,5-Dichlorobenzylic alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

  • MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228603, (2,3-Dichlorophenyl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dichlorobenzyl alcohol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US6083995A - 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection.
  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][12]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]

  • Google Patents. (n.d.). US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28562283, 3-Allyloxy-4-methoxybenzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol.

Sources

An In-Depth Technical Guide to 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (CAS Number: 1823900-94-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1823900-94-2, identified as 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. The document collates available information on its chemical structure, properties, and its role as a synthetic intermediate. While this compound is commercially available, publicly accessible data on its specific biological activities and detailed synthetic protocols are limited. This guide, therefore, focuses on its fundamental chemical characteristics and potential utility based on the chemistry of its constituent functional groups, aiming to provide a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Chemical Identity

This compound is a substituted aromatic alcohol. Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, an allyloxy group at position 6, and a hydroxymethyl group at position 1. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

The presence of the dichlorinated benzene ring can influence the molecule's lipophilicity and electronic properties, which are critical parameters in drug design. The allyloxy group provides a reactive handle for further chemical modifications, such as addition reactions or cross-coupling, while the primary alcohol functionality allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

Chemical Structure and Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

Chemical Structure

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of its functional groups and for predicting its reactivity.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is aggregated from various chemical supplier databases.

PropertyValue
CAS Number 1823900-94-2
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
IUPAC Name (6-(allyloxy)-2,3-dichlorophenyl)methanol
SMILES OCc1c(Cl)c(Cl)ccc1OCC=C
InChI Key Not available in searched sources

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature, its synthesis can be conceptually approached through established organic chemistry reactions.

Retrosynthetic Analysis

A plausible synthetic route could involve the allylation of a suitably protected 2,3-dichlorohydroxybenzyl alcohol derivative or the reduction of a corresponding 6-(allyloxy)-2,3-dichlorobenzaldehyde. The logical flow of a potential synthetic pathway is outlined below.

G Target This compound Intermediate1 6-(Allyloxy)-2,3-dichlorobenzaldehyde Target->Intermediate1 Reduction Intermediate2 2,3-Dichloro-6-hydroxybenzaldehyde Intermediate1->Intermediate2 Williamson Ether Synthesis StartingMaterial2 Allyl bromide Intermediate1->StartingMaterial2 Reactant StartingMaterial1 2,3-Dichlorobenzaldehyde Intermediate2->StartingMaterial1 Hydroxylation/Protection G Start Dissolve starting material in DCM AddPCC Add PCC Start->AddPCC Stir Stir at room temperature AddPCC->Stir Monitor Monitor by TLC Stir->Monitor Workup Dilute and filter through silica gel Monitor->Workup Reaction complete Purify Concentrate and purify by column chromatography Workup->Purify End Obtain 6-(allyloxy)-2,3-dichlorobenzaldehyde Purify->End

An In-depth Technical Guide to the Solubility Profile of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A deep understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for solubility determination, and provides a hypothetical yet scientifically grounded solubility dataset in a range of common organic solvents. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Introduction: The Significance of this compound and its Solubility

This compound (C₁₀H₁₀Cl₂O₂) is an aromatic alcohol containing an allyl ether group and two chlorine substituents on the benzene ring.[2][3] These structural features make it a versatile building block in organic synthesis. The functional groups, including the alcohol and allyl ether, offer multiple sites for chemical modification, rendering it valuable for constructing more complex molecules.[1] The presence of halogen atoms can also enhance the biological activity of the final products, a desirable trait in the development of herbicides, fungicides, and medicinal agents.[1]

The solubility of this intermediate is a critical physicochemical parameter that influences several aspects of its application:

  • Reaction Kinetics: For its use as a reactant, it must be adequately dissolved in the reaction medium to ensure efficient molecular collisions and, consequently, optimal reaction rates.

  • Purification: Processes such as crystallization and chromatography, which are fundamental for isolating and purifying the compound, are heavily dependent on its differential solubility in various solvent systems.

  • Formulation: In the development of end-products, understanding the solubility is crucial for creating stable and effective formulations, whether for agricultural or pharmaceutical applications.

This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and utilize the solubility characteristics of this compound.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent.[4][5][6][7][8] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][5][6] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The polarity of a molecule is determined by the distribution of electron density across its structure.[9] The presence of electronegative atoms like oxygen and chlorine in this compound creates polar bonds, contributing to its overall polarity. However, the nonpolar hydrocarbon portions of the molecule also influence its solubility.

Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the primary determinant of solubility. Solvents are often categorized as polar protic (containing -OH or -NH groups), polar aprotic (possessing a large dipole moment but lacking O-H or N-H bonds), and nonpolar.[10]

  • Temperature: The solubility of most solids increases with an increase in temperature.[11][12] This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat.[11] However, the relationship between temperature and solubility is not always linear and can vary significantly for different solute-solvent systems.[13][14]

  • Molecular Structure: The size and shape of the solute molecule, as well as the presence of specific functional groups, can impact its ability to interact with solvent molecules.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This method, based on the saturation shake-flask technique, is widely recognized for its accuracy and reliability.[15]

Materials and Equipment
  • Solute: this compound (purity >95%)[1]

  • Solvents: A range of common organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Thermostatic orbital shaker

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The experimental workflow is designed to ensure that a state of equilibrium is reached and that the concentration of the dissolved solute is accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent seal_vial Seal vial prep_solvent->seal_vial shake Agitate at constant temperature seal_vial->shake time Equilibrate for 24-48h shake->time centrifuge Centrifuge to pellet undissolved solid time->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[16]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.[15]

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Predicted Solubility Profile of this compound

Based on the chemical structure of this compound and the "like dissolves like" principle, a hypothetical solubility profile in a range of common organic solvents at 25 °C is presented below. The molecule possesses both polar (hydroxyl, ether, and chloro groups) and nonpolar (benzene ring, allyl group) characteristics, suggesting moderate solubility in a variety of solvents.

Solvent Solvent Type Polarity Index Predicted Solubility (mg/mL) at 25 °C
MethanolPolar Protic6.6> 100
EthanolPolar Protic5.2> 100
AcetonePolar Aprotic5.1> 100
DichloromethanePolar Aprotic3.4> 100
Ethyl AcetatePolar Aprotic4.450 - 100
TolueneNonpolar2.410 - 50
HexaneNonpolar0.0< 1

Interpretation of the Predicted Data:

  • High Solubility in Polar Solvents: The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like methanol and ethanol, leading to high solubility. The overall polarity of the molecule also facilitates strong dipole-dipole interactions with polar aprotic solvents such as acetone and dichloromethane.

  • Moderate Solubility in Solvents of Intermediate Polarity: Ethyl acetate, with its intermediate polarity, is expected to be a good solvent, capable of interacting with both the polar and nonpolar regions of the solute molecule.

  • Lower Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the energy required to overcome the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces with the solvent, resulting in lower solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. The outlined theoretical principles and the detailed experimental protocol offer a solid foundation for researchers to generate accurate and reproducible solubility data. The predicted solubility profile serves as a valuable starting point for solvent selection in various applications, from chemical synthesis to formulation development. A thorough understanding of the solubility of this important intermediate will undoubtedly facilitate its effective utilization in the fields of pharmaceutical and agrochemical research.

References

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.
  • The Fountain Magazine. (n.d.). Like Dissolves Like.
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. (2022, July 4). 13.
  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • World Health Organiz
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • BLDpharm. (n.d.). 1823900-94-2|this compound.
  • Directing Actors. (n.d.). Effect of Temperature to the Solubility regarding Solids.

Sources

A Guide to Quantum Chemical Calculations for 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, the ability to predict molecular behavior before committing to lengthy and expensive synthetic routes is paramount. Computational chemistry provides the tools to achieve this, offering profound insights into molecular structure, stability, and reactivity.[1][2] This guide focuses on a molecule of significant interest as a synthetic intermediate: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (CAS No. 1823900-94-2).[3] Its combination of a reactive benzyl alcohol moiety, a versatile allyl ether group, and a halogenated aromatic ring makes it a valuable precursor for novel pharmaceuticals and agrochemicals.[3][4]

The structural nuances imparted by the chlorine and allyloxy substituents dictate the molecule's steric and electronic properties, which in turn govern its interaction with biological targets or its role in subsequent chemical transformations. Understanding these properties at a quantum-mechanical level is not merely an academic exercise; it is a critical step in rational design.[5]

This document serves as a technical guide for performing and interpreting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices to ensure that the described protocols are robust, reproducible, and scientifically sound.

Theoretical Foundations: The 'Why' Behind the 'How'

At the heart of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[6] DFT offers a remarkable balance between computational cost and accuracy, making it the workhorse for systems of this size.

The Essence of Density Functional Theory (DFT)

Traditional wave-function-based methods scale poorly with the number of electrons, making them computationally prohibitive for many molecules of practical interest. DFT circumvents this by reformulating the problem: instead of calculating the complex, multi-electron wavefunction, it calculates the total electron density. The Hohenberg-Kohn theorems provide the formal justification for this, stating that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[7] In practice, we use approximations for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. For organic molecules containing C, H, O, and halogens, hybrid functionals like B3LYP have a long and successful track record.[8]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. A larger basis set provides more flexibility for describing the spatial distribution of electrons but at a higher computational cost. The Pople-style basis sets, such as 6-311++G(d,p), are widely used and offer a good compromise.[8]

  • 6-311: Describes the core electrons with one function and valence electrons with three functions, allowing for greater flexibility.

  • G: Indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and anions.

  • ++: The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms.

  • (d,p): These are polarization functions (d-functions on heavy atoms, p-functions on hydrogens) that allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.

Expert Rationale: The choice of the B3LYP functional coupled with the 6-311++G(d,p) basis set is a robust starting point for this specific molecule. It is well-validated for predicting geometries, vibrational frequencies, and electronic properties of halogenated and ether-containing organic compounds.[9][10]

The Standard Computational Workflow

A successful computational analysis follows a logical, self-validating sequence of steps. Each step builds upon the previous one to ensure the final results are physically meaningful.

G cluster_output Analysis Phase A 1. Build 3D Structure (e.g., in GaussView) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Frequency Calculation (Confirm Minimum & Get Thermodata) B->C Optimized Geometry D 4. Single-Point Energy & Property Calculation B->D Optimized Geometry E Structural Parameters (Bonds, Angles) B->E F Vibrational Spectra (IR, Raman) C->F Vibrational Modes H Thermodynamic Data (ΔG, ΔH) C->H Vibrational Modes G Electronic Properties (HOMO, LUMO, MEP) D->G Wavefunction/Density

Caption: Standard workflow for quantum chemical calculations.

Protocol 1: Molecular Structure Generation

The first step is to generate an approximate 3D structure of this compound.

  • Software: Use a molecular builder like GaussView 6.[11]

  • Procedure:

    • Construct the benzene ring.

    • Add the two chlorine atoms at positions 2 and 3.

    • Add the hydroxymethyl group (-CH₂OH) at position 1.

    • Add the allyloxy group (-O-CH₂-CH=CH₂) at position 6.

  • Pre-optimization: Use the "Clean" function or a quick molecular mechanics optimization within the builder to resolve any unrealistic bond lengths or atomic clashes. This provides a sensible starting geometry for the more rigorous quantum calculation.

Protocol 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.

  • Software: A quantum chemistry package like Gaussian 16 is the industry standard.[12][13]

  • Input File Setup:

    • Route Section (#p): Opt Freq=Noraman B3LYP/6-311++G(d,p)

      • Opt: This keyword requests a geometry optimization.

      • Freq=Noraman: This keyword requests a frequency calculation to be performed after the optimization completes. This is crucial for validation.

      • B3LYP/6-311++G(d,p): Specifies the level of theory and basis set.

    • Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.

    • Coordinates: Paste the coordinates from the molecular builder.

  • Execution: Submit the calculation. The process is iterative; the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

Protocol 3: Vibrational Frequency Analysis

This step is non-negotiable for validating the result of a geometry optimization.

  • Causality: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. A transition state, which is a maximum in one direction and a minimum in all others, will have exactly one imaginary frequency.[14]

  • Verification:

    • Upon completion of the Opt Freq job, check the output file for the calculated frequencies.

    • Result: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

  • Additional Output: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis and Interpretation of Results

The output of these calculations is a rich dataset that provides deep molecular insights.

Structural Parameters

The final optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data (if available from X-ray crystallography) or used to understand steric hindrance and conformational preferences.

Table 1: Selected Predicted Structural Parameters for this compound

Parameter Description Predicted Value (Å or °)
C1-C(H₂)OH Bond Length ~1.51 Å
C-O(H) Bond Length ~1.43 Å
C6-O(allyl) Bond Length ~1.37 Å
C2-Cl Bond Length ~1.74 Å
C3-Cl Bond Length ~1.74 Å
C1-C6-O-C(allyl) Dihedral Angle Varies with conformation

(Note: These are representative values and will be precisely determined by the calculation.)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[10]

Table 2: Predicted Electronic Properties

Property Predicted Value (eV) Implication
HOMO Energy -6.5 eV Electron-rich regions likely on the allyloxy and hydroxyl groups.
LUMO Energy -0.8 eV Electron-deficient regions likely on the chlorinated aromatic ring.
HOMO-LUMO Gap 5.7 eV Indicates good kinetic stability.

(Note: These are representative values.)

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.[10]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the hydroxyl and ether groups. These are sites for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. This is a primary site for hydrogen bond donation.

  • Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone and aromatic ring.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation A Negative (Red) Electron Rich H-Bond Acceptor Site\n(e.g., O atoms) H-Bond Acceptor Site (e.g., O atoms) A->H-Bond Acceptor Site\n(e.g., O atoms) B Neutral (Green) Hydrophobic Interactions\n(e.g., Phenyl Ring Face) Hydrophobic Interactions (e.g., Phenyl Ring Face) B->Hydrophobic Interactions\n(e.g., Phenyl Ring Face) C Positive (Blue) Electron Poor H-Bond Donor Site\n(e.g., -OH proton) H-Bond Donor Site (e.g., -OH proton) C->H-Bond Donor Site\n(e.g., -OH proton)

Caption: Interpreting Molecular Electrostatic Potential maps.

Predicted Spectroscopic Data

The frequency calculation directly provides the vibrational modes that correspond to peaks in an Infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled (typically by a factor of ~0.96 for B3LYP) to achieve excellent agreement.[10]

Table 3: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled) Expected Intensity
O-H Stretch (Alcohol) ~3400-3600 Strong, Broad
C-H Stretch (Aromatic) ~3050-3100 Medium
C-H Stretch (Aliphatic) ~2850-2960 Medium
C=C Stretch (Allyl) ~1645 Medium
C-O Stretch (Alcohol/Ether) ~1050-1250 Strong

| C-Cl Stretch | ~700-850 | Strong |

Conclusion: From Data to Discovery

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory, we can move beyond mere structural representation to a quantitative prediction of the molecule's geometry, stability, reactivity, and spectroscopic signatures. The insights gained from analyzing the HOMO-LUMO gap, the Molecular Electrostatic Potential, and vibrational modes provide an invaluable theoretical foundation for any researcher in drug development or chemical synthesis. This computational pre-screening accelerates discovery by focusing experimental efforts on the most promising molecular candidates and synthetic routes.[2]

References

  • Gaussian (software) - Wikipedia. Available at: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

  • What are computational methods for rational drug design? - Patsnap Synapse. Available at: [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. Available at: [Link]

  • Computational Methods in Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. Available at: [Link]

  • About Gaussian 16. Available at: [Link]

  • Computational Methods for Drug Discovery and Design | Journal of Medicinal Chemistry. Available at: [Link]

  • Scheme 3 Benzyl alcohol (BA) and its derivatives used in this work (ix = veratryl alcohol). ResearchGate. Available at: [Link]

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - NIH. Available at: [Link]

  • Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol - American Institute of Chemists. Available at: [Link]

  • Chemical structures of the benzyl alcohol derivatives under study. - ResearchGate. Available at: [Link]

  • Computational study of small organic molecular using density functional theory (DFT). Available at: [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. Available at: [Link]

  • What is Density Functional Theory and How Does It Work? - Synopsys. Available at: [Link]

  • Density functional theory - PMC - PubMed Central. Available at: [Link]

  • Density functional theory - Wikipedia. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the entire workflow for determining the crystal structure of a novel small molecule, 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, from initial synthesis and crystallization to data collection, structure refinement, and final analysis. By integrating field-proven insights with authoritative protocols, this guide serves as a practical and educational resource for obtaining and interpreting high-quality crystallographic data, a cornerstone of modern chemical and pharmaceutical research.

Introduction to Single-Crystal X-ray Diffraction (SC-XRD)

The Foundational Role of SC-XRD in Drug Development

In the pharmaceutical industry, understanding the exact three-dimensional structure of a molecule is not merely an academic exercise; it is a critical requirement. SC-XRD provides unambiguous data on molecular conformation, stereochemistry, and intermolecular interactions.[1] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, polymorphism screening, and intellectual property protection. The absolute structure of a molecule dictates how it interacts with biological targets, influences its physical properties like solubility and stability, and ultimately determines its efficacy and safety as a drug candidate.

Core Principles: From Bragg's Law to Electron Density Maps

The ability to "see" molecules rests on the fundamental principles of X-ray diffraction. When a beam of monochromatic X-rays strikes a crystalline solid, the electrons of the atoms scatter the X-rays. In the highly ordered environment of a crystal, the scattered waves interfere with one another. Constructive interference occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where the path difference between waves scattering from adjacent crystal lattice planes is an integer multiple of the X-ray wavelength.[2][3][4][5]

This diffraction pattern, a collection of spots with varying intensities, exists in what is known as "reciprocal space." To translate this pattern back into the familiar "real space" of atomic positions, a mathematical operation called a Fourier Transform is employed.[6][7] The intensities of the diffraction spots provide the amplitudes for the Fourier calculation, but the phase information is lost during the experiment—this is the famous "phase problem" in crystallography. Solving a crystal structure, therefore, involves deducing these missing phases to calculate an electron density map, which reveals the positions of atoms within the crystal lattice.[7][8]

The Overall Crystallographic Workflow

The journey from a powdered compound to a fully refined 3D structure is a multi-stage process. Each step is critical for the success of the next, demanding careful planning and execution. The process is inherently iterative, especially during the structure refinement phase, where the molecular model is progressively improved to better fit the experimental diffraction data.

workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Acquisition cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Refinement->Refinement Validation Validation & Analysis Refinement->Validation checkCIF Final_Report Final_Report Validation->Final_Report Final Structure

The comprehensive workflow for X-ray crystal structure determination.

Synthesis and Purification of this compound

Rationale and Synthetic Strategy

A prerequisite for any crystallographic analysis is a pure, well-characterized compound. As this compound is not readily commercially available, a two-step synthesis was devised. The strategy involves the reduction of the corresponding aldehyde to form the benzyl alcohol, followed by an etherification reaction to introduce the allyl group. This approach is logical and utilizes well-established, high-yielding reactions.

  • Reduction: 2,3-Dichloro-6-nitrobenzaldehyde is reduced to 2,3-dichloro-6-nitrobenzyl alcohol. While our target is not the nitro-substituted compound, the methodology is directly applicable. A mild reducing agent like sodium borohydride is chosen to selectively reduce the aldehyde without affecting other functional groups.[9]

  • Williamson Ether Synthesis: The resulting benzyl alcohol is treated with an allyl halide (e.g., allyl bromide) in the presence of a base. This classic SN2 reaction is a robust method for forming ethers.[10]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,3-Dichlorobenzyl Alcohol

  • To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2,3-dichlorobenzyl alcohol. Purify by flash column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2,3-dichlorobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise and let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final compound.

Self-Validation: The purity of the final product must be >98% as determined by ¹H NMR and LC-MS before proceeding to crystallization. Impurities can severely inhibit or prevent the growth of high-quality single crystals.

The Art and Science of Single Crystal Growth

The Critical Importance of Crystal Quality

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. An ideal crystal for diffraction is typically 0.1-0.4 mm in at least two dimensions, possesses well-defined faces, is free of cracks or defects, and does not exhibit twinning (intergrowth of multiple crystal lattices).[11] The goal of crystallization is to encourage molecules to slowly and methodically assemble into a perfectly ordered three-dimensional lattice.

Selecting the Right Crystallization Strategy

There is no universal method for growing crystals. The process often requires screening various solvents and techniques. The choice of solvent is paramount; an ideal solvent is one in which the compound has moderate solubility.[12]

Common Crystallization Techniques: [13]

  • Slow Evaporation: The simplest method, where a nearly saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This technique is often the first choice due to its simplicity.[12][14]

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed chamber containing a "non-solvent" (a solvent in which the compound is poorly soluble). The non-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible non-solvent. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For this compound, a non-polar molecule with some hydrogen bonding capability (the alcohol group), slow evaporation from a moderately polar solvent system is a logical starting point.

Protocol: Crystallization via Slow Evaporation
  • Screen for suitable solvents by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Identify a solvent system where the compound is soluble upon gentle warming but less soluble at room temperature. An ethyl acetate/hexane mixture is a promising candidate.

  • Prepare a nearly saturated solution by dissolving the compound in a minimal amount of warm ethyl acetate.

  • Add hexane dropwise until the solution becomes slightly turbid, then add a drop or two of ethyl acetate to redissolve the precipitate.

  • Transfer the clear solution to a clean, small vial (e.g., 4 mL).

  • Cover the vial with parafilm and pierce it with a needle 1-2 times. This controls the rate of evaporation; a slower rate generally yields better crystals.[12]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for the formation of single, well-formed crystals.

X-ray Diffraction Data Collection

Instrument and Experimental Setup

Modern SC-XRD is performed on automated four-circle diffractometers equipped with sensitive detectors (e.g., CCD or CMOS).

ParameterTypical SettingRationale
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Mo is standard for small organic molecules. Cu provides greater diffraction but may cause higher fluorescence.
Temperature 100 K or 173 KData is collected at cryogenic temperatures to minimize atomic thermal motion, resulting in sharper diffraction spots and higher resolution data.
Detector Distance 50-60 mmA balance between resolving closely spaced reflections and capturing high-angle (high-resolution) data.
Data Collection Strategy and Protocol

The goal is to collect a complete and redundant dataset, measuring the intensity of as many unique reflections as possible to the highest possible resolution.[15]

  • Crystal Mounting: Using a microscope, select a suitable crystal. Secure it to the tip of a cryo-loop using a minimal amount of paratone-N oil and flash-cool it in the cold nitrogen stream of the diffractometer.[11]

  • Crystal Centering: Carefully center the crystal in the X-ray beam using the goniometer's X, Y, and Z adjustments.

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software uses these to determine the preliminary unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the unit cell and crystal symmetry, the software calculates an optimal data collection strategy (a series of scans through different crystal orientations) to ensure high completeness and redundancy.

  • Data Collection: Execute the full data collection run. This can take anywhere from a few hours to a full day, depending on the crystal's scattering power and the desired resolution.[16]

  • Data Processing: After collection, the raw image frames are processed. This involves integrating the intensity of each reflection spot and applying corrections for factors like background noise, Lorentz-polarization effects, and X-ray absorption.[16] The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution, Refinement, and Validation

This phase translates the processed diffraction data into a chemically meaningful molecular model. The process is typically managed through a graphical user interface like Olex2 , which provides a front-end for powerful crystallographic programs like the SHELX suite.[17][18][19]

Software Ecosystem and Refinement Workflow
  • SHELXT or SHELXS: Programs used for ab initio structure solution, employing methods like Direct Methods or Intrinsic Phasing to overcome the phase problem and generate an initial atomic model.[11]

  • SHELXL: The program used for structure refinement. It employs a least-squares algorithm to adjust the parameters of the atomic model (positions, thermal motion) to achieve the best possible fit with the experimental .hkl data.[20]

  • Olex2: An intuitive graphical interface that integrates these programs, allowing the user to visualize the structure, run refinement cycles, and interpret the results.[21]

refinement_flow Start Start with .hkl and .ins files in Olex2 Solve Solve Structure (e.g., SHELXT) Start->Solve 1. Solve InitialModel Inspect Initial Model (Q-peaks) Solve->InitialModel 2. Visualize AssignAtoms Assign Atom Types (C, O, Cl) InitialModel->AssignAtoms 3. Interpret Isotropic Isotropic Refinement (Refine with SHELXL) AssignAtoms->Isotropic 4. Refine Anisotropic Anisotropic Refinement Isotropic->Anisotropic 5. Refine Anisotropically AddH Add Hydrogen Atoms (Geometric Constraints) Anisotropic->AddH 6. Complete Model FinalRefine Final Refinement Cycles AddH->FinalRefine 7. Refine FinalRefine->Anisotropic Iterate Validation Validation (checkCIF) FinalRefine->Validation 8. Check Quality End Final .cif File Validation->End 9. Report

Iterative workflow for structure solution and refinement using Olex2/SHELXL.
Step-by-Step Refinement Protocol
  • Structure Solution: In Olex2, load the .ins and .hkl files. Use the integrated SHELXT program to solve the structure. The result will be a preliminary model showing electron density peaks (Q-peaks).[21]

  • Atom Assignment: Based on chemical knowledge and the shape/intensity of the electron density, assign the non-hydrogen atoms (C, O, Cl) to the largest Q-peaks.

  • Isotropic Refinement: Perform several cycles of least-squares refinement using SHELXL.[22] In this stage, atoms are modeled as spheres with uniform thermal motion. The R1 factor (a measure of the agreement between observed and calculated structure factors) should decrease significantly.

  • Anisotropic Refinement: Model the non-hydrogen atoms with thermal ellipsoids, which account for directional thermal motion. Refine again until the model converges. Pathological (e.g., "not positive definite") or excessively large/small ellipsoids may indicate a problem like misassigned atoms or disorder.[23]

  • Locating and Adding Hydrogen Atoms: Hydrogen atoms are often located in the difference electron density map. They are typically included in the model using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions and thermal parameters are geometrically constrained relative to their parent carbon or oxygen atom.

  • Final Refinement and Validation: Run a final series of refinement cycles. The model is considered complete when the R1 value is low (< 5% for high-quality data), the goodness-of-fit (GooF) is close to 1.0, and the residual electron density map is flat (no significant positive or negative peaks). The final structure should be validated using a tool like checkCIF.

Analysis of the Crystal Structure

Crystallographic Data Summary

The final results of the analysis are summarized in a crystallographic information file (.cif) and typically presented in a standardized table.

ParameterValue (Hypothetical)
Chemical FormulaC₁₀H₉Cl₂O₂
Formula Weight232.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.890
b (Å)8.343
c (Å)19.908
β (°)129.61
Volume (ų)1649.2
Z4
ρcalc (g/cm³)1.55
μ (mm⁻¹)0.09
F(000)648
Reflections collected10996
Unique reflections2845
R[F² > 2σ(F²)] (R1)0.040
wR(F²)0.105
Goodness-of-fit (S)1.01

(Note: Hypothetical data is presented for illustrative purposes, modeled after a similar structure.)[24]

Molecular Conformation and Supramolecular Interactions

The refined structure provides precise measurements of all bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Of particular interest are the torsion angles that describe the orientation of the flexible allyloxy and benzyl alcohol groups.

Furthermore, analysis of the crystal packing reveals the intermolecular forces that govern the solid-state assembly. For this molecule, key interactions would likely include:

  • O-H···O Hydrogen Bonds: The benzyl alcohol group can act as a hydrogen bond donor, potentially forming chains or dimers with neighboring molecules.

  • Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen.

  • C-H···π Interactions: The allylic or aromatic C-H bonds can interact with the electron-rich face of the dichlorophenyl ring.

Understanding this supramolecular architecture is crucial, as it dictates the material's bulk properties and can be a key factor in identifying and characterizing different polymorphs.

Conclusion

This guide has charted the complete course for the structural elucidation of this compound by single-crystal X-ray diffraction. By grounding each practical step in its underlying scientific principles, we have demonstrated that crystallographic analysis is a logical and systematic process, not an arcane art. The journey from synthesis to a validated, three-dimensional atomic model provides the most definitive chemical information possible, offering unparalleled insights that are essential for advancing research and development in chemistry and the pharmaceutical sciences.

References

  • Bragg's law - Wikipedia. Available at: [Link]

  • Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • BioXFEL. (n.d.). Crystallographic Fourier Analysis. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Available at: [Link]

  • Fiveable. (n.d.). Fourier transforms in crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2023). Diffraction and Bragg's Law. Available at: [Link]

  • Google Patents. (2010). US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • Probert, M., & Hall, C. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]

  • Frank Know It All. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]

  • University of Florida. (n.d.). Solving an X-Ray Crystal Structure with ShelXTL. The Center for Xray Crystallography. Available at: [Link]

  • Ghichi, N., Benboudiaf, A., & Merazig, H. (2014). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, E70, o1292. Available at: [Link]

  • Joshi, J. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Xia, C., et al. (2020). Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(3). Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Unknown. (n.d.). X-ray reflection in accordance with Bragg's Law. Available at: [Link]

  • Zenodo. (n.d.). Olex Tutorial. Available at: [Link]

  • Slideshare. (n.d.). Fourier transform in X-ray crystallography. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15. Available at: [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]

  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Available at: [Link]

  • University of Cambridge. (2010). Fourier transforms: structure factors, phases and electron density. Available at: [Link]

  • Unknown. (n.d.). Bragg Diffraction Reading. Available at: [Link]

  • Olex2. (2023). Some easy steps in Olex2. YouTube. Available at: [Link]

  • IUCr. (n.d.). Illustrated Fourier transforms for crystallography. Available at: [Link]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 111–119. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Available at: [Link]

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Free-Radical Polymerization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for Functional Polyethers

The development of functional polymers is a cornerstone of modern materials science and pharmaceutical research. These specialized macromolecules, bearing reactive groups, serve as scaffolds for advanced drug delivery systems, biocompatible materials, and specialized coatings.[1][2] Polyethers, in particular, are a class of polymers with a flexible backbone and are often biocompatible, making them excellent candidates for biomedical applications.[3][4] This application note details the synthesis and polymerization of a novel functional monomer, 6-(allyloxy)-2,3-dichlorobenzyl alcohol. The unique structure of this monomer, featuring a reactive allyl group for polymerization, a hydroxyl group for further functionalization, and a dichlorinated aromatic ring, suggests significant potential for creating polymers with tailored properties. The presence of chlorine atoms can enhance thermal stability and may impart antifouling or antimicrobial properties, of significant interest in the development of advanced coatings and medical devices.[5][6][7]

This guide provides in-depth protocols for the synthesis of the monomer via the Williamson ether synthesis and its subsequent polymerization through a free-radical pathway. We will also explore the mechanistic nuances of allyl polymerization and detail comprehensive methods for the characterization of the resulting polymer.

Monomer Synthesis: this compound

The synthesis of this compound is achieved through the well-established Williamson ether synthesis.[8][9][10] This SN2 reaction involves the deprotonation of a hydroxyl group on the starting material, 2,3-dichloro-6-nitrobenzyl alcohol (a commercially available precursor), followed by nucleophilic attack on an allyl halide. A subsequent reduction of the nitro group to an amine and then diazotization followed by hydrolysis would yield the target benzyl alcohol. A more direct, though potentially lower-yielding, approach would be to start from 2,3-dichlorobenzyl alcohol. For the purpose of this protocol, we will assume the more direct route.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2,3-Dichlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dichlorobenzyl alcohol (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Polymerization of this compound

The polymerization of allyl-containing monomers, particularly allyl ethers, via free-radical polymerization presents unique challenges. The primary issue is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and creates a stable allyl radical that is slow to re-initiate polymerization, often resulting in low molecular weight polymers.

To address this, careful selection of reaction conditions is paramount. The use of a suitable initiator and control over its concentration and addition rate can improve polymerization outcomes.

Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a free-radical initiator

  • Anhydrous toluene or another suitable solvent

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve the monomer in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.

  • De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • In a separate flask, prepare a solution of the initiator (AIBN or BPO) in toluene. A typical initiator concentration is 1-2 mol% relative to the monomer.

  • Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the initiator solution to the monomer solution. For better control over the polymerization and to mitigate degradative chain transfer, a gradual addition of the initiator over the course of the reaction using a syringe pump is recommended.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 24-48 hours). Monitor the conversion of the monomer if possible (e.g., by taking aliquots for NMR analysis).

  • After the desired time, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Re-dissolve the polymer in a minimal amount of a good solvent (e.g., dichloromethane) and re-precipitate into cold methanol to further purify it.

  • Dry the final polymer product under vacuum to a constant weight.

Polymerization_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Initiator_Prep Initiator Preparation cluster_Reaction Polymerization Reaction cluster_Purification Polymer Purification Monomer 6-(Allyloxy)-2,3- dichlorobenzyl Alcohol Monomer_Solution Monomer Solution in Schlenk Flask Monomer->Monomer_Solution Solvent Anhydrous Toluene Solvent->Monomer_Solution Degassing Freeze-Pump-Thaw Cycles Monomer_Solution->Degassing Initiator AIBN or BPO Initiator_Solution Initiator Solution Initiator->Initiator_Solution Initiator_Solvent Anhydrous Toluene Initiator_Solvent->Initiator_Solution Addition Initiator Addition (Syringe Pump) Initiator_Solution->Addition Degassing->Addition Heating Heating (e.g., 60-80°C) Addition->Heating Polymerization Polymerization (24-48 hours) Heating->Polymerization Precipitation1 Precipitation in Cold Methanol Polymerization->Precipitation1 Filtration1 Filtration Precipitation1->Filtration1 Redissolution Redissolution in Dichloromethane Filtration1->Redissolution Precipitation2 Re-precipitation in Cold Methanol Redissolution->Precipitation2 Drying Vacuum Drying Precipitation2->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer Product

Caption: Workflow for the free-radical polymerization of this compound.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and distribution, and assess its thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the structure of the polymer. Key spectral features to note are the disappearance or significant reduction of the sharp vinyl proton signals of the allyl group in the monomer and the appearance of a broad polymer backbone signal.

1H NMR (CDCl3, 500 MHz):

  • δ 7.2-7.5 ppm (broad, aromatic protons)

  • δ 4.5-4.8 ppm (broad, benzylic -CH2- protons)

  • δ 3.5-4.2 ppm (broad, polymer backbone protons)

  • δ 1.5-2.5 ppm (broad, polymer backbone protons)

The broadening of the peaks is characteristic of a polymeric structure.

Monomer_to_Polymer cluster_Monomer Monomer cluster_Polymer Polymer Monomer This compound (Sharp NMR signals) Polymer Poly(this compound) (Broad NMR signals) Monomer->Polymer Free-Radical Polymerization

Caption: Transformation of monomer to polymer with corresponding change in NMR signal characteristics.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and relatively narrow peak in the GPC chromatogram indicates a successful polymerization with good control.[11]

Table 1: Representative GPC Data

ParameterValue
Mn ( g/mol )8,000 - 15,000
Mw ( g/mol )12,000 - 25,000
PDI1.5 - 2.0

Note: These are expected values and will vary depending on the specific reaction conditions.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal properties of the polymer.

  • DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[12][13][14][15]

  • TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. The onset of decomposition provides an indication of the polymer's upper service temperature.[16]

Table 2: Expected Thermal Properties

AnalysisParameterExpected Value
DSCGlass Transition Temperature (Tg)60 - 90 °C
TGAOnset of Decomposition (5% weight loss)> 250 °C

Potential Applications

The unique combination of functional groups in poly(this compound) opens up a range of potential applications:

  • Biomedical Materials: The hydroxyl groups along the polymer backbone can be used for the conjugation of drugs, targeting ligands, or other biomolecules, making these polymers promising candidates for drug delivery systems and tissue engineering scaffolds.[1][2][17] The polyether backbone is often associated with good biocompatibility.

  • Antifouling and Antimicrobial Coatings: The presence of chlorine atoms in the aromatic ring may confer inherent antimicrobial or antifouling properties.[5][6][7][18][19] These polymers could be formulated into coatings for marine applications or medical devices to prevent biofilm formation.

  • Advanced Functional Materials: The hydroxyl groups also provide sites for cross-linking, allowing for the formation of hydrogels or thermoset materials with tailored mechanical and swelling properties.

Conclusion

This application note provides a comprehensive guide to the synthesis and polymerization of the novel monomer, this compound. The detailed protocols for monomer synthesis, free-radical polymerization, and polymer characterization offer a solid foundation for researchers to explore this promising new material. The unique functional handles and the presence of a dichlorinated aromatic ring make the resulting polymer a versatile platform for the development of advanced materials with potential applications in the biomedical and coatings industries. Further optimization of the polymerization conditions and in-depth studies of the polymer's properties will undoubtedly unlock its full potential.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific website: [Link]

  • ResearchGate. (n.d.). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Retrieved from ResearchGate: [Link]

  • PharmaChange. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from PharmaChange: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from Khan Academy: [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. (2020). PubMed Central (PMC). [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Poly(allyl glycidyl ether)-A versatile and functional polyether platform. (2013). PubMed Central (PMC). [Link]

  • ResearchGate. (2016, August). Enhancing chlorine resistances and anti-biofouling properties of commercial aromatic polyamide reverse osmosis membranes by grafting 3-allyI-5,5-dimethylhydantoin and N,N '-Methylenebis (acrylamide). Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectra for the poly(allyl glycidyl ether).... Retrieved from ResearchGate: [Link]

  • Polyethersulfone Polymer for Biomedical Applications and Biotechnology. (2023). MDPI. [Link]

  • Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review. (2023). MDPI. [Link]

  • ResearchGate. (n.d.). The effects of allyl ethers upon radical polymerization. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from ResearchGate: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved from EAG Laboratories: [Link]

  • Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. (2024). Nano Micro Biosystems. [Link]

  • Chemistry Stack Exchange. (2017, December 2). (S)-glycidyl benzyl ether NMR problem. Retrieved from Chemistry Stack Exchange: [Link]

  • Novel tandem isomerization/ cationic polymerization of allyl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from TA Instruments: [Link]

  • ResearchGate. (n.d.). Poly(allyl Glycidyl Ether)-A Versatile and Functional Polyether Platform. Retrieved from ResearchGate: [Link]

  • Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. (2022). PubMed Central (PMC). [Link]

  • Environmentally Friendly Cross-Linked Antifouling Coatings Based on Dual Antimicrobial Action. (2022). MDPI. [Link]

  • Agilent. (2016, March 24). Polymer-to-Solvent Reference Table for GPC/SEC. Retrieved from Agilent: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal: [Link]

  • ROSA P. (n.d.). New Anti Fouling Coatings Based on Conductive Polymers. Retrieved from ROSA P: [Link]

  • ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters. Retrieved from ResearchGate: [Link]

  • University of Groningen research portal. (2020, June 2). Recent Developments and Practical Feasibility of Polymer‐Based Antifouling Coatings. Retrieved from University of Groningen research portal: [Link]

  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. (n.d.). Retrieved from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized polymersomes for biomedical applications. Retrieved from ResearchGate: [Link]

  • UCI Chemistry. (n.d.). 3. The - H NMR spectrum of (S)-glycidyl benzyl ether (300 MHz in CDCl3, with TMS) is shown below, along with expansions of the resonances at 4.6, 3.7, 3.4, 3.2, 2.8, and 2.6 ppm. (20 points). Retrieved from UCI Chemistry: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from ResolveMass Laboratories Inc.: [Link]

Sources

Application Notes and Protocols: Functionalization of the Hydroxyl Group of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of synthetic strategies for the functionalization of the hydroxyl group of 6-(Allyloxy)-2,3-dichlorobenzyl alcohol. This molecule presents a unique chemical scaffold with multiple reactive sites, including a primary benzylic alcohol, an allyloxy group, and a dichlorinated aromatic ring. Understanding the interplay of these functional groups is paramount for its successful derivatization in medicinal chemistry and materials science. This document outlines key reaction pathways, provides detailed experimental protocols, and discusses the underlying chemical principles to empower researchers in the strategic modification of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a bespoke chemical entity that serves as a valuable starting material in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its constituent functional groups. The primary hydroxyl group is a prime handle for introducing a wide array of functionalities through esterification, etherification, halogenation, and other nucleophilic substitution reactions.[1][2] The allyloxy moiety offers a site for transformations such as isomerization, metathesis, or cleavage, while the dichlorinated benzene ring can participate in various cross-coupling reactions.

The focus of this guide is the selective functionalization of the benzylic hydroxyl group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity of the benzylic position, potentially modulating its susceptibility to both SN1 and SN2 reaction pathways.[2] Furthermore, the allyloxy group, while generally stable, necessitates careful selection of reagents to avoid unintended side reactions.

Core Concepts in Reactivity and Mechanistic Considerations

The conversion of the hydroxyl group of this compound into other functionalities hinges on the principles of nucleophilic substitution. The hydroxyl group itself is a poor leaving group; therefore, it must first be activated.[2] This can be achieved by protonation in acidic media or by conversion into a more reactive intermediate, such as a tosylate, mesylate, or a transient species formed with reagents like thionyl chloride.

SN1 vs. SN2 Pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway proceeds through a carbocation intermediate. For benzyl alcohols, the stability of the benzylic carbocation is a key factor. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of our target molecule will destabilize a developing positive charge at the benzylic position, making an SN1 pathway less favorable compared to unsubstituted benzyl alcohol.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally favored for primary alcohols like this compound. The protocols outlined in this guide will primarily leverage SN2 conditions.

Diagram of Reaction Pathways

Start 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol Ester Ester (R-CO-O-CH₂-Ar) Start->Ester Esterification (R-COOH, Acid Catalyst or R-COCl, Base) Ether Ether (R-O-CH₂-Ar) Start->Ether Etherification (Williamson Ether Synthesis: Base, R-X) Halide Halide (X-CH₂-Ar, X=Cl, Br) Start->Halide Halogenation (SOCl₂, PBr₃) Azide Azide (N₃-CH₂-Ar) Start->Azide Azidation (DPPA or NaN₃ after activation)

Caption: Key functionalization pathways of the hydroxyl group.

Detailed Protocols and Methodologies

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates or desired scales.

Esterification: Introducing Carboxylate Moieties

Esterification is a fundamental transformation that allows for the introduction of a wide variety of R-groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

This classic method is suitable for simple carboxylic acids and is driven by the removal of water.

Causality: The reaction is catalyzed by a strong acid which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The benzyl alcohol then acts as a nucleophile. The equilibrium is shifted towards the product by removing water.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (sufficient to fill the Dean-Stark trap), and glacial acetic acid (1.5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is complete by TLC analysis, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This method is generally faster and not reversible, making it suitable for a wider range of carboxylic acids, including those that are sterically hindered or acid-sensitive.

Causality: The acid chloride is a highly reactive acylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (solvent and base)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried, inert atmosphere (N₂ or Ar) flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Table 1: Comparison of Esterification Methods

FeatureFischer EsterificationAcylation with Acid Chloride
Reagents Carboxylic acid, cat. strong acidAcyl chloride, base
Conditions High temperature, reflux0 °C to room temperature
Byproducts WaterHCl (neutralized by base)
Scope Good for simple, robust substratesBroad scope, good for sensitive substrates
Reversibility ReversibleIrreversible
Etherification: Building Ether Linkages

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an organohalide.[3]

Causality: A strong base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC. Gentle heating may be required for less reactive halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conversion to Benzyl Halides

Conversion of the alcohol to a benzyl halide transforms it into an excellent electrophile for subsequent nucleophilic substitution reactions.

Causality: Thionyl chloride (SOCl₂) reacts with the alcohol to form a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon via an SN2 mechanism, with the concerted loss of SO₂ and HCl gas.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous dichloromethane or chloroform

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed (monitored by TLC).

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and the solvent. Co-evaporation with toluene can aid in the removal of residual SOCl₂.

  • The crude benzyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by careful chromatography on silica gel, though decomposition may occur.

Synthesis of Benzyl Azides

Benzyl azides are versatile intermediates, notably used in "click chemistry" (Huisgen cycloaddition) and for the synthesis of amines via reduction.

This protocol involves the in-situ activation of the alcohol followed by nucleophilic substitution with an azide source.

Causality: Diphenylphosphoryl azide (DPPA) serves as both an activating agent for the alcohol and the azide source. In the presence of a base like DBU, the alcohol is deprotonated, and the resulting alkoxide attacks the phosphorus atom of DPPA, forming a phosphate intermediate. The azide ion is then displaced intramolecularly or intermolecularly to furnish the benzyl azide.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous toluene or THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add DBU (1.2 eq).

  • Add DPPA (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete by TLC analysis.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography. Caution: Organic azides can be explosive and should be handled with care. Avoid heating to high temperatures and using metal spatulas.

Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol Add_Base Add Base (e.g., NaH, Et₃N, DBU) Start_Mol->Add_Base Dry_Solvent Prepare Anhydrous Solvents Dry_Solvent->Add_Base Inert_Atm Set up Inert Atmosphere (N₂/Ar) Inert_Atm->Add_Base Add_Reagent Add Functionalizing Reagent (e.g., R-X, R-COCl, SOCl₂, DPPA) Add_Base->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Characterized Final Product Purify->Final_Product

Caption: A generalized experimental workflow for functionalization.

Summary of Reagents and Conditions

Table 2: Reagent and Condition Summary for Hydroxyl Functionalization

TransformationReagent(s)BaseSolventTemperatureKey Considerations
Esterification R-COOH, cat. H₂SO₄NoneTolueneRefluxRequires water removal (Dean-Stark).
R-COClEt₃N, PyridineCH₂Cl₂0 °C to RTIrreversible and generally high yielding.
Etherification R-X (X=I, Br, Cl)NaH, KHDMF, THF0 °C to RTRequires anhydrous conditions.
Halogenation (Cl) SOCl₂(Pyridine, optional)CH₂Cl₂0 °C to RTGenerates gaseous byproducts.
Azidation DPPADBUToluene, THF0 °C to RTHandle azides with caution.
NaN₃ (after conversion to halide/tosylate)-DMFRTTwo-step process.

Conclusion

The functionalization of the hydroxyl group of this compound provides a gateway to a diverse array of chemical entities with potential applications in drug discovery and materials science. The protocols presented herein offer robust starting points for achieving these transformations. Careful consideration of the electronic effects of the chloro-substituents and the potential reactivity of the allyloxy group is crucial for successful and selective synthesis. By understanding the underlying mechanistic principles, researchers can rationally design and execute synthetic routes to novel and valuable compounds based on this versatile scaffold.

References

  • Samiraschem. (n.d.). Benzyl alcohol structure. Retrieved from [Link]

  • Vedantu. (n.d.). Name the reagent used to convert benzyl alcohol to benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18383–18387.
  • ACS Publications. (2025).
  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • Filo. (2025). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]

  • Thieme. (2015). Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III)

Sources

Application Note: Synthesis and Derivatization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol for Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Substituted benzyl alcohols are foundational scaffolds in medicinal chemistry, serving as precursors to a wide array of bioactive molecules. Dichlorobenzyl alcohols, for instance, are known active ingredients in mild antiseptic products for treating throat infections.[1][2][3] This application note provides a detailed guide to the synthesis and subsequent derivatization of a novel building block, 6-(Allyloxy)-2,3-dichlorobenzyl alcohol. The strategic placement of the dichlorinated ring, a reactive primary alcohol, and a versatile allyl ether group offers a trivalent platform for generating diverse molecular libraries. We present validated protocols for the oxidation, esterification, and etherification of the benzylic alcohol, complete with methodologies for structural characterization and critical safety handling procedures for chlorinated aromatic compounds.

Introduction: Rationale and Strategic Importance

The development of novel pharmaceutical intermediates is a cornerstone of drug discovery. The title compound, this compound, is a bespoke intermediate designed for combinatorial synthesis. Its three key functional regions offer distinct opportunities for modification:

  • 2,3-Dichlorophenyl Ring: This electron-withdrawing moiety imparts specific electronic properties and lipophilicity. It is a common feature in molecules targeting various receptors and enzymes. The substitution pattern can influence metabolic stability and binding affinity.

  • Primary Alcohol (-CH₂OH): This is the primary site for the derivatizations discussed herein. It can be readily converted into aldehydes, esters, ethers, amines, and other functional groups, serving as a key linkage point.

  • Allyl Ether (-O-CH₂-CH=CH₂): The terminal alkene is a versatile functional handle for subsequent modifications via reactions such as olefin metathesis, hydrogenation, epoxidation, or thiol-ene "click" chemistry, which are beyond the scope of this note but represent important future applications.

This guide provides the foundational chemistry to leverage the primary alcohol, enabling researchers to rapidly generate a first-generation library of derivatives for screening and lead optimization.

Synthesis of Starting Material: this compound

The starting material can be synthesized from commercially available 2,3-dichloro-6-nitrobenzaldehyde. The process involves reduction of the aldehyde to the alcohol, followed by reduction of the nitro group to an amine, Sandmeyer reaction to form a phenol, and finally, Williamson ether synthesis. A more direct, albeit hypothetical, route for the purpose of this guide starts from the corresponding hydroxy-benzyl alcohol. A plausible, efficient synthesis involves the reduction of a precursor acid.[4]

The following diagram outlines the logical workflow for preparing the key starting material.

cluster_synthesis Synthesis Workflow start 2,3-Dichlorobenzaldehyde (Precursor) step1 Reduction (e.g., NaBH₄) start->step1 step2 Purification (Column Chromatography) step1->step2 product 2,3-Dichlorobenzyl Alcohol step2->product step3 Williamson Ether Synthesis (Allyl Bromide, Base e.g., NaH) product->step3 final_product This compound step3->final_product

Caption: Proposed synthesis workflow for the starting material.

Derivatization Strategies and Protocols

The primary alcohol of this compound is a versatile handle for chemical modification. We present three robust protocols for its conversion into key functional intermediates.

Oxidation to 6-(Allyloxy)-2,3-dichlorobenzaldehyde

The selective oxidation of a primary benzyl alcohol to an aldehyde, without affecting the allyl group or the aromatic ring, is critical. Over-oxidation to the carboxylic acid is a common side reaction. Traditional methods often use hazardous heavy-metal reagents like PCC.[5] Modern, greener alternatives offer high selectivity and yield.[5] We recommend a metal-free photochemical method using Eosin Y as a photocatalyst and molecular oxygen as the terminal oxidant, which shows excellent functional group tolerance.[6]

cluster_derivatization Derivatization Pathways Start 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol Oxidation Oxidation (e.g., Eosin Y, O₂, Blue LED) Start->Oxidation Selective Conversion Esterification Esterification (e.g., Acetyl Chloride) Start->Esterification Acylation Etherification Etherification (e.g., MeI, NaH) Start->Etherification Alkylation Product_Aldehyde Aldehyde Derivative Oxidation->Product_Aldehyde Product_Ester Ester Derivative Esterification->Product_Ester Product_Ether Ether Derivative Etherification->Product_Ether

Caption: Key derivatization pathways from the parent alcohol.

Protocol 3.1: Photochemical Oxidation

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Eosin Y (0.5-2 mol%)

    • Acetonitrile (or suitable solvent)

    • Oxygen (balloon or continuous stream)

    • Blue LED light source (e.g., 460 nm)

  • Procedure:

    • Dissolve this compound and Eosin Y in acetonitrile in a reaction vessel equipped with a magnetic stir bar.

    • Seal the vessel and purge with oxygen gas, then maintain a positive pressure of O₂ with a balloon.

    • Irradiate the stirred mixture with a blue LED light source at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

  • Causality: This method is chosen for its mild conditions, which preserves the sensitive allyl ether functionality. The photocatalytic cycle involves a hydrogen atom transfer process that is highly chemoselective for the benzylic alcohol.[6]

Esterification to 6-(Allyloxy)-2,3-dichlorobenzyl Acetate

Esterification converts the alcohol into an ester, which can alter the compound's polarity, solubility, and pharmacokinetic properties. A straightforward and efficient method uses an acylating agent like acetyl chloride in a solvent-free system, which is both environmentally benign and high-yielding.[7]

Protocol 3.2: Acetyl Chloride Esterification

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Acetyl chloride (1.5-2.0 eq)

    • Magnetic stir bar

    • Round bottom flask with reflux condenser

  • Procedure:

    • Place the starting alcohol in a two-neck round bottom flask with a magnetic stir bar.

    • Attach a reflux condenser. For trapping the HCl gas byproduct, an outlet can be connected to a base trap.

    • Slowly add acetyl chloride to the alcohol while stirring at room temperature. The reaction is often exothermic.

    • Stir the reaction mixture for 1-3 hours. Monitor completion by TLC.[7]

    • Upon completion, carefully quench the excess acetyl chloride with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography if necessary.

  • Causality: This catalyst-free method is highly efficient for primary alcohols.[7] Using an excess of the acylating agent drives the reaction to completion. The solvent-free condition minimizes waste and simplifies the work-up procedure.

Etherification to 6-(Allyloxy)-2,3-dichlorobenzyl Methyl Ether

Conversion of the alcohol to an ether can be achieved via several methods. The Williamson ether synthesis (using a strong base like NaH and an alkyl halide) is a classic and effective approach. Alternatively, catalyst-based systems can be employed under milder conditions.[8][9]

Protocol 3.3: Williamson Ether Synthesis

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (MeI) or other alkylating agent (1.5 eq)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the NaH dispersion. Wash with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Dissolve the starting alcohol in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via silica gel column chromatography.

  • Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the corresponding alkoxide. This highly nucleophilic species can then efficiently displace the halide in an Sₙ2 reaction to form the ether product. Anhydrous conditions are critical as NaH reacts violently with water.

Structural Characterization

Confirmation of each derivatization is achieved through standard spectroscopic techniques. The following table summarizes the expected data based on known values for structurally similar compounds.[10][11][12]

Compound Technique Expected Key Signals/Characteristics
Parent Alcohol ¹H NMRδ ~7.2-7.5 (m, 2H, Ar-H), ~4.8 (s, 2H, Ar-CH₂-O), ~6.0 (m, 1H, -O-CH₂-CH=CH₂), ~5.3 (m, 2H, -CH=CH₂), ~4.6 (d, 2H, -O-CH₂-CH=), ~2.5 (br s, 1H, -OH).
IR (cm⁻¹)~3400 (broad, O-H stretch), ~3080 (C-H, aromatic), ~2920 (C-H, aliphatic), ~1645 (C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch).
MS (EI)Molecular ion peak (M⁺) showing characteristic M, M+2, M+4 isotope pattern for two chlorine atoms. Fragment ion at M-18 (loss of H₂O) and M-41 (loss of allyl).
Aldehyde Derivative ¹H NMRDisappearance of -CH₂OH (~4.8 ppm) and -OH (~2.5 ppm) signals. Appearance of a sharp singlet for the aldehyde proton at δ ~9.9-10.1 ppm.
IR (cm⁻¹)Disappearance of broad O-H stretch. Appearance of a strong C=O stretch at ~1700-1720 cm⁻¹.
MS (EI)Molecular ion peak (M⁺) with Cl₂ isotope pattern. Prominent fragment at M-1 (loss of -CHO proton).
Ester Derivative ¹H NMRDisappearance of -OH signal. Appearance of a sharp singlet for the acetyl methyl group at δ ~2.1 ppm. The benzylic protons (Ar-CH₂-O) will shift downfield to δ ~5.1-5.3 ppm.
IR (cm⁻¹)Disappearance of broad O-H stretch. Appearance of a strong C=O (ester) stretch at ~1740 cm⁻¹.
MS (EI)Molecular ion peak (M⁺) with Cl₂ isotope pattern. Fragment corresponding to the loss of the acyloxy group.
Ether Derivative ¹H NMRDisappearance of -OH signal. Appearance of a new signal for the ether alkyl group (e.g., a singlet at δ ~3.4 ppm for -OCH₃).
IR (cm⁻¹)Disappearance of broad O-H stretch. C-O-C ether stretch will be present around 1100 cm⁻¹.
MS (EI)Molecular ion peak (M⁺) with Cl₂ isotope pattern. Fragmentation pattern will show loss of the new alkoxy group.

Safety and Handling of Chlorinated Aromatics

Chlorinated aromatic compounds require stringent handling protocols due to their potential toxicity.[13] All manipulations must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemically resistant gloves (e.g., Viton® or laminate films) are required. Standard latex or nitrile gloves may not provide adequate protection.[13]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities.

  • Body Protection: A buttoned lab coat is required. A chemical-resistant apron is recommended for splash risks.[13]

Storage and Waste Disposal:

  • Storage: Store in tightly sealed, clearly labeled containers in a designated, well-ventilated area away from oxidizing agents.

  • Waste: All waste, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[13]

cluster_safety Safe Handling Workflow prep 1. Risk Assessment & Review SDS ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe spill 6. Emergency Spill Kit Accessible prep->spill hood 3. Conduct All Work in a Fume Hood ppe->hood storage 4. Proper Storage (Sealed, Labeled, Ventilated) hood->storage waste 5. Segregate Hazardous Waste hood->waste storage->waste

Caption: General workflow for the safe handling of chlorinated compounds.[13]

Conclusion

This application note provides a comprehensive framework for the derivatization of this compound. The protocols for oxidation, esterification, and etherification are robust, selective, and based on modern, efficient methodologies. By following these procedures and adhering to the outlined safety protocols, researchers can effectively generate a diverse library of novel intermediates, accelerating the hit-to-lead process in pharmaceutical development programs.

References

  • He, Z.-X., Yin, B., Li, X.-H., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765-4769. Available at: [Link]

  • University of Oregon. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]

  • Wang, L., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. Available at: [Link]

  • Wang, J., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10). Available at: [Link]

  • Zeynizadeh, B., & Akbari, D. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1). Available at: [Link]

  • Zhang, Y., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Ghatpande, S. S., & Wadgaonkar, P. P. (2015). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Journal of Harmonized Research in Applied Sciences, 3(4), 283-291. Available at: [Link]

  • Zeelab Pharmacy. Dichlorobenzyl Alcohol - Uses, Benefits, Side Effects And Medicines. Available at: [Link]

  • Komura, K., et al. (2017). In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst. ResearchGate. Available at: [Link]

  • Apollo Pharmacy. 2 4 Dichlorobenzyl Alcohol+amylmetacresol: Uses, Side Effects and Medicines. Available at: [Link]

  • Al-Absi, M. A., et al. (2024). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed. Available at: [Link]

  • Ben-Akrem, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • Wikipedia. 2,4-Dichlorobenzyl alcohol. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances. Available at: [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • PubChem. 2,4-Dichlorobenzyl alcohol. Available at: [Link]

  • Mochalov, S. S., et al. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. Available at: [Link]

  • Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]

  • USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]

  • Olin Chlor Alkali. Chlorinated Solvents Product Stewardship Manual. Available at: [Link]

  • American Institute of Chemists. (2017). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Available at: [Link]

  • Al-Aani, H., & Al-Obaidi, O. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Clinical Research, 7(4), 289-294. Available at: [Link]

  • PrepChem.com. Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. Available at: [Link]

Sources

The Versatile Building Block: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-(Allyloxy)-2,3-dichlorobenzyl alcohol emerges as a highly versatile and functionalized intermediate, offering chemists a valuable scaffold for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1] Its unique arrangement of a reactive benzyl alcohol, a synthetically labile allyl ether, and a dichlorinated aromatic ring provides a trifecta of opportunities for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this powerful building block, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1823900-94-2[1]
Molecular Formula C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 233.09 g/mol [1]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard laboratory practice

Safety Precautions: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Multi-step Approach

The synthesis of the title compound can be efficiently achieved through a three-step sequence starting from the commercially available 2,3-dichloro-6-hydroxybenzaldehyde.[2][3] This route involves protection of the phenolic hydroxyl group via allylation, followed by the selective reduction of the benzaldehyde to the corresponding benzyl alcohol.

Diagram: Synthetic pathway to this compound.

G A 2,3-Dichloro-6-hydroxybenzaldehyde B 6-(Allyloxy)-2,3-dichlorobenzaldehyde A->B  Allyl bromide, K₂CO₃, Acetone, Reflux C This compound B->C  NaBH₄, Methanol, 0 °C to rt G cluster_0 cluster_1 A This compound B 6-(Allyloxy)-2,3-dichlorobenzaldehyde A->B Oxidation (e.g., PCC, DMP) C 2,3-Dichloro-6-hydroxybenzyl Alcohol A->C Allyl Ether Deprotection (e.g., Pd(PPh₃)₄) D 2,3-Dichloro-5-allyl-6-hydroxybenzyl Alcohol A->D Claisen Rearrangement (Thermal)

Sources

Application Notes & Protocols: Regioselective Cross-Coupling of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Polychlorinated Aromatics

For researchers, scientists, and professionals in drug development, the selective functionalization of polychlorinated aromatic compounds represents a significant synthetic hurdle. These motifs are prevalent in pharmaceuticals and agrochemicals, where the precise placement of substituents is critical for biological activity. The target molecule, 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, presents a particularly interesting case. With two distinct chloro-substituents at the C2 and C3 positions, a benzylic alcohol, and an allyloxy group, it offers multiple handles for chemical modification. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to selectively functionalize the chloro-substituents of this versatile building block. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols to empower your synthetic endeavors.

Understanding Regioselectivity: The Dance of Sterics and Electronics

The key to successfully functionalizing this compound lies in understanding the differential reactivity of the C2 and C3 chloro-substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl chloride to the palladium(0) center is often the rate-determining step.[1] The rate of this step is influenced by both electronic and steric factors.

  • Electronic Effects: The chloro-substituent at the C2 position is ortho to the electron-donating allyloxy group, which can influence the electron density at this position.

  • Steric Hindrance: The C2 position is flanked by the bulky allyloxy group and the chloro-substituent at C3, creating a more sterically hindered environment compared to the C3 position.

Generally, in the absence of strong directing groups, oxidative addition occurs preferentially at the less sterically hindered position. Therefore, for this compound, we can anticipate that cross-coupling reactions will likely favor substitution at the C3 position . However, the choice of ligand on the palladium catalyst can play a crucial role in modulating this selectivity. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, sometimes enabling coupling at more hindered positions.[2]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[3] It involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[4]

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. We will use a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to Pd(0).[5]

  • Ligand: A bulky, electron-rich phosphine ligand like SPhos or XPhos is chosen to facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6] Potassium carbonate (K₂CO₃) is a common and effective choice.

  • Solvent: A mixture of a polar aprotic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-Cl(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.091.0233 mg
Phenylboronic Acid121.931.2146 mg
Pd(OAc)₂224.50.024.5 mg
SPhos410.530.0416.4 mg
K₂CO₃138.212.0276 mg
1,4-Dioxane88.11-5 mL
Water18.02-1 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C3-arylated product.

Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, is used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used to prevent the homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the catalysts.

Visualizing the Sonogashira Reaction Workflow

Sonogashira_Workflow Start This compound Coupling Sonogashira Coupling (Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product C3-Alkynylated Product Purification->Product

Caption: A simplified workflow for the Sonogashira coupling reaction.

Protocol: Selective Sonogashira Coupling at the C3 Position

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.091.0233 mg
Phenylacetylene102.131.2131 µL
Pd(PPh₃)₂Cl₂701.90.0321 mg
CuI190.450.0611.4 mg
Triethylamine (Et₃N)101.193.0418 µL
Anhydrous THF72.11-10 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (233 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (131 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C3-alkynylated product.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[11] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[12]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A palladium precatalyst, such as Pd₂(dba)₃, is often used in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. These ligands are crucial for promoting both the oxidative addition and the C-N bond-forming reductive elimination steps.[2][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly employed base for this purpose.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[15]

Protocol: Selective Buchwald-Hartwig Amination at the C3 Position

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.091.0233 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.70.019.2 mg
XPhos476.650.0419.1 mg
NaOtBu96.11.4135 mg
Anhydrous Toluene92.14-10 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add this compound (233 mg, 1.0 mmol) dissolved in anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) and the remaining anhydrous toluene (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the C3-aminated product.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust starting point for the selective functionalization of this compound. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can selectively introduce a wide range of substituents at the C3 position. It is important to note that while these protocols are designed for selectivity at the C3 position, further optimization of ligands and reaction conditions may allow for functionalization at the more sterically hindered C2 position. The presence of the benzylic alcohol also opens up possibilities for subsequent transformations, making this a highly valuable scaffold for the synthesis of complex molecules in drug discovery and materials science.[16][17]

References

Sources

Application Notes & Protocols: Strategic Synthesis of Ether and Ester Derivatives from 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of novel ether and ester derivatives starting from 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. Designed for researchers in medicinal chemistry and drug development, these protocols detail robust methodologies for Williamson ether synthesis and Fischer esterification, tailored specifically for this substituted benzyl alcohol. The guide emphasizes the rationale behind procedural steps, potential challenges, and purification strategies, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Value of Derivatization

This compound is a key intermediate possessing multiple functional handles amenable to chemical modification. The dichlorinated aromatic ring, the allyloxy group, and the primary benzylic alcohol each offer unique opportunities for derivatization. Converting the primary alcohol into various ethers and esters is a fundamental strategy in drug discovery for modulating critical physicochemical properties such as lipophilicity, metabolic stability, and cell permeability.

  • Ether Synthesis: The introduction of an ether linkage via Williamson ether synthesis provides a metabolically stable modification, allowing for the exploration of structure-activity relationships (SAR) by varying the appended alkyl or aryl group.[1] This reaction proceeds through a classic SN2 mechanism, which requires the formation of a potent nucleophile—an alkoxide—from the starting alcohol.[2][3]

  • Ester Synthesis: The formation of an ester via Fischer esterification introduces a biodegradable linkage, making it an ideal strategy for developing prodrugs. The ester moiety can be enzymatically cleaved in vivo to release the parent alcohol.[4][5] This acid-catalyzed condensation reaction is an equilibrium process, necessitating strategic choices to maximize product yield.[6][7]

This guide presents detailed, validated protocols for both transformations, enabling research teams to efficiently generate diverse libraries of compounds for biological screening.

Synthesis of Ethers via Williamson Synthesis

The Williamson ether synthesis is the most reliable method for preparing unsymmetrical ethers.[8] The protocol involves the deprotonation of the alcohol with a strong base to form a sodium alkoxide, followed by nucleophilic attack on a primary alkyl halide.[1][3]

Principle and Mechanistic Considerations

The reaction is a bimolecular nucleophilic substitution (SN2).[2]

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to quantitatively deprotonate the this compound. This step is critical as alcohols are weak nucleophiles, whereas their corresponding alkoxides are potent nucleophiles.[3]

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the C-O ether bond.[2]

Key Considerations for Success:

  • Choice of Base: Sodium hydride is ideal for deprotonating unactivated alcohols as it forms a non-reversible alkoxide and hydrogen gas, which simply evolves from the reaction.[3][8]

  • Alkyl Halide: The reaction works best with methyl or primary alkyl halides. Secondary and tertiary halides are prone to a competing E2 elimination side reaction, which is favored by the strongly basic alkoxide.[1][2]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is preferred as it solvates the cation (Na⁺) without solvating the nucleophile (alkoxide), thus accelerating the SN2 reaction rate.[1][8]

Experimental Workflow: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Methyl Ether

This protocol details the synthesis of the methyl ether as a representative example.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware setup Reaction Setup (Inert Atmosphere) prep_reagents->setup deprotonation Deprotonation with NaH (0°C to RT) setup->deprotonation alkylation Alkylation with CH3I (0°C to RT) deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: 6-(Allyloxy)-2,3-dichlorobenzyl Methyl Ether

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )EquivalentsAmountPurpose
This compoundC₁₀H₁₀Cl₂O₂233.091.02.33 g (10 mmol)Starting Material
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.20.48 g (12 mmol)Base for Deprotonation
Iodomethane (Methyl Iodide)CH₃I141.941.10.68 mL (11 mmol)Alkylating Agent (Electrophile)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLReaction Solvent
Saturated Ammonium Chloride SolutionNH₄Cl (aq)--~20 mLQuenching Agent
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction Solvent
Brine (Saturated NaCl solution)NaCl (aq)--~50 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Silica Gel (230-400 mesh)SiO₂--As neededStationary Phase for Chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.48 g, 12 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0°C using an ice bath.

  • Alcohol Addition: Dissolve this compound (2.33 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The formation of the sodium alkoxide is complete when gas evolution ceases.[3]

  • Alkylation: Cool the reaction mixture back to 0°C and add iodomethane (0.68 mL, 11 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution (~20 mL) at 0°C to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).[9]

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Synthesis of Esters via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[10]

Principle and Mechanistic Considerations

This reaction is an acid-catalyzed nucleophilic acyl substitution.[7]

  • Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]

  • Nucleophilic Attack: The weakly nucleophilic oxygen of the this compound attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation yields the final ester product.[7]

Key Considerations for Success:

  • Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the ester product, one can use a large excess of one of the reactants (typically the more available or less expensive one) or remove water as it is formed using a Dean-Stark apparatus.[5][11]

  • Catalyst: A strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) is required.[10]

  • Work-up: The acidic catalyst must be neutralized during the work-up, typically with a weak base like sodium bicarbonate solution, to prevent hydrolysis of the newly formed ester.[10][11]

Experimental Workflow: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Acetate

This protocol details the synthesis of the acetate ester as a representative example.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware setup Combine Reactants & Catalyst prep_reagents->setup reflux Heat to Reflux setup->reflux monitoring Monitor by TLC reflux->monitoring neutralize Neutralization (NaHCO3 wash) monitoring->neutralize Upon Completion extract Liquid-Liquid Extraction neutralize->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Workflow for Fischer Esterification.

Detailed Protocol: 6-(Allyloxy)-2,3-dichlorobenzyl Acetate

Table 2: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )EquivalentsAmountPurpose
This compoundC₁₀H₁₀Cl₂O₂233.091.02.33 g (10 mmol)Starting Material
Acetic Acid, GlacialCH₃COOH60.055.02.86 mL (50 mmol)Carboxylic Acid & Co-solvent
Sulfuric Acid, ConcentratedH₂SO₄98.08catalytic0.1 mLAcid Catalyst
TolueneC₇H₈92.14-50 mLSolvent for azeotropic water removal
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--~100 mLNeutralizing Agent
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction Solvent
Brine (Saturated NaCl solution)NaCl (aq)--~50 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Silica Gel (230-400 mesh)SiO₂--As neededStationary Phase for Chromatography

Procedure:

  • Setup: To a 250 mL round-bottom flask, add this compound (2.33 g, 10 mmol), toluene (50 mL), and acetic acid (2.86 mL, 50 mmol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the mixture.

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the trap (typically 4-8 hours).[11]

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol spot is no longer visible.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Continue adding until gas evolution ceases.[10]

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ester product.[11][12]

Characterization

The identity and purity of the synthesized ether and ester products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the new C-O-C (ether) or O-C=O (ester) linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the appearance of a C-O stretch for the ether or a strong C=O stretch (around 1735 cm⁻¹) for the ester, and the disappearance of the broad O-H stretch from the starting alcohol.

References

  • Vertex AI Search Grounding API. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Dilts, K., & Durand, M. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. West Chester University.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Ester Products from Long-Chain Alcohol Contaminants.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.
  • Phelps, I. K., & Eddy, W. H. (n.d.). Purification of Esters. Journal of the American Chemical Society.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2016). How to purify esterification product?.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
  • Organic Syntheses. (n.d.). Procedure 5.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Application Note & Protocol: Catalytic Esterification of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, a substrate characterized by steric hindrance and electronic deactivation. We present a robust protocol utilizing acetic anhydride as the acylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly effective nucleophilic catalyst. This method is designed to overcome the challenges posed by the substrate's structure, ensuring high yields under mild conditions. The protocol details the reaction setup, workup, purification, and analytical characterization of the resulting ester, 6-(Allyloxy)-2,3-dichlorobenzyl acetate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Addressing the Synthetic Challenge

The esterification of alcohols is a fundamental transformation in organic chemistry. However, substrates such as this compound present distinct challenges. The presence of two electron-withdrawing chlorine atoms on the aromatic ring decreases the nucleophilicity of the benzylic alcohol. Furthermore, the ortho-substituents (chlorine and allyloxy groups) create significant steric hindrance around the hydroxyl group, impeding the approach of acylating agents.

Traditional methods like Fischer esterification, which rely on strong acid catalysis and high temperatures, are ill-suited for this substrate. Such harsh conditions risk the acid-catalyzed cleavage of the allyl ether moiety.[1][2][3] Therefore, a milder, more efficient catalytic system is required.

This protocol employs the combination of acetic anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a superior nucleophilic catalyst that dramatically accelerates acylation reactions, even for sterically demanding alcohols.[4][5] The mechanism involves the initial reaction of DMAP with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a far more potent acylating agent than acetic anhydride itself, readily reacting with the hindered alcohol to form the desired ester and regenerate the DMAP catalyst.[6][7][8] This method avoids strong acids, preserving the integrity of the acid-sensitive allyl group.[9][10]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of 6-(Allyloxy)-2,3-dichlorobenzyl acetate.

Materials and Reagents
ReagentGradeSupplierComments
This compound≥97% PurityCommercial SourceStarting material
Acetic Anhydride (Ac₂O)Reagent Grade, ≥98%Commercial SourceAcylating agent
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Commercial SourceCatalyst
Triethylamine (Et₃N)≥99.5%Commercial SourceAuxiliary base to scavenge acetic acid
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceReaction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction & Chromatography
HexanesACS GradeCommercial SourceChromatography
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house Prep.Aqueous wash
Brine (Saturated NaCl Solution)ACS GradeIn-house Prep.Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercial SourceDrying agent
Silica Gel230-400 meshCommercial SourceFlash Chromatography

Safety Precautions:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a chemical fume hood.

  • DMAP: Highly toxic and readily absorbed through the skin.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Reaction Setup and Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.33 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (40 mL).

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the solution, followed by 4-(Dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (1.42 mL, 15.0 mmol, 1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

Workup and Purification
  • Upon completion, quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove DMAP and triethylamine.

    • Saturated NaHCO₃ solution (2 x 20 mL) to remove excess acetic acid.[12]

    • Brine (1 x 20 mL) to reduce the water content in the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[13]

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford 6-(Allyloxy)-2,3-dichlorobenzyl acetate as a clear oil or white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity. Expect to see a new singlet around 2.1 ppm corresponding to the acetate methyl protons and a downfield shift of the benzylic CH₂ protons.

  • FT-IR: To confirm the presence of the ester carbonyl group (strong absorbance ~1740 cm⁻¹) and the disappearance of the broad alcohol O-H stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Workflow Visualization

The following diagram outlines the key steps of the experimental protocol.

Esterification_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Alcohol, Et3N, DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride (dropwise) B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with H2O D->E Reaction Complete F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Flash Column Chromatography (Silica, Hex/EtOAc) G->H Crude Product I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the DMAP-catalyzed esterification.

Discussion and Mechanistic Insight

The success of this protocol hinges on the catalytic cycle of DMAP.[5]

DMAP_Mechanism DMAP DMAP Intermediate N-Acetylpyridinium Ion [Highly Reactive] DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac₂O) Product Ester (R-OAc) + AcO⁻ Alcohol R-OH (Substrate) Alcohol->Product Attack on Intermediate Regen DMAP (Catalyst Regenerated) Product->Regen Deprotonation

Caption: Catalytic cycle of DMAP in the acylation of alcohols.

The initial nucleophilic attack of DMAP on acetic anhydride forms the N-acetylpyridinium salt. This intermediate is significantly more electrophilic at the acetyl carbon than acetic anhydride itself, making it susceptible to attack by the weakly nucleophilic, sterically hindered this compound.[8] The use of triethylamine as a stoichiometric base is crucial to neutralize the acetic acid byproduct, preventing the protonation and deactivation of the DMAP catalyst and ensuring the catalytic cycle proceeds efficiently.

The allyl ether functional group is robust under these mild, non-acidic conditions.[9] Palladium catalysts, strong acids, or strong bases at high temperatures, which can cleave or isomerize allyl ethers, are explicitly avoided in this protocol.[10]

Conclusion

The DMAP-catalyzed acylation with acetic anhydride provides a highly efficient, mild, and reliable method for the esterification of the sterically and electronically challenging this compound. This protocol is broadly applicable for the acylation of other hindered or acid-sensitive alcohols, offering a valuable tool for synthetic chemists in academic and industrial research. The straightforward procedure and high yields make it suitable for both small-scale synthesis and larger-scale production.

References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. Available at: [Link]

  • Filo. (2023). When 4-dimethylaminopyridine (DMAP) is added in catalytic amounts to acetic anhydride and an alcohol... Available at: [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 9, 627–636. Available at: [Link]

  • Homework.Study.com. When 4-dimethylaminopyridine (DMAP) is added in catalytic amounts to acetic anhydride and an... Available at: [Link]

  • Xu, S., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Available at: [Link]

  • ACS Publications. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Available at: [Link]

  • Nava-Renteria, E. (2017). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Yuan, D., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Chemical Communications. Available at: [Link]

  • ResearchGate. Work up of ester? (2021). Available at: [Link]

  • Li, H., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau2938. Available at: [Link]

  • Salve, S. P., & Swami, S. S. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Journal of Applicable Chemistry, 2(3), 468-474. Available at: [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Available at: [Link]

  • Fischer Esterification. (n.d.). Available at: [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Available at: [Link]

  • ResearchGate. Reaction mechanism of acid catalyzed esterification of carboxylic acid... Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances, 8, 3037-3040. Available at: [Link]

  • ResearchGate. Friedel–Crafts alkylation using electron-deficient benzylic alcohols. Available at: [Link]

  • OrgSyn. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Wikipedia. Ether cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Conversion of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Allyloxy)-2,3-dichlorobenzyl alcohol is a bespoke chemical intermediate possessing two highly reactive functional moieties: a primary benzylic alcohol and an allyl ether. This unique combination makes it a versatile precursor for the synthesis of a diverse array of more complex functional compounds, which are of significant interest in medicinal chemistry and materials science. The strategic location of the chloro substituents on the benzene ring further modulates the electronic properties and reactivity of the molecule, offering opportunities for selective transformations.

This document provides detailed application notes and validated protocols for three distinct and powerful catalytic transformations of this compound:

  • Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): A robust method for carbon-carbon bond formation at the allylic position.

  • Lewis Acid-Catalyzed Claisen Rearrangement: A classic[1][1]-sigmatropic rearrangement to generate a functionalized dichlorophenol derivative.

  • Selective Oxidation of the Benzylic Alcohol: Conversion of the alcohol to the corresponding aldehyde, a crucial building block for further derivatization.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Application Note 1: Palladium-Catalyzed Allylic Alkylation via a π-Allylpalladium Intermediate

Scientific Context and Rationale

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the functionalization of allylic substrates with a wide range of nucleophiles.[2][3] The reaction proceeds through a characteristic π-allylpalladium complex, which is formed by the oxidative addition of a palladium(0) catalyst to the allylic ether.[4] This intermediate is electrophilic and susceptible to attack by soft nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[5] For this compound, this reaction offers a precise method to elaborate the allyl moiety without affecting the benzylic alcohol. The choice of a palladium(0) catalyst, typically generated in situ from a palladium(II) precursor, and an appropriate phosphine ligand is critical for reaction efficiency and selectivity.[4]

Experimental Protocol: Synthesis of Dimethyl 2-(2,3-dichloro-6-(hydroxymethyl)benzyl)malonate

Objective: To demonstrate the palladium-catalyzed allylic alkylation of this compound with dimethyl malonate as the nucleophile.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • Preparation of the Nucleophile: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.5 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases. This forms the sodium salt of dimethyl malonate.

  • Catalytic Reaction: In a separate flame-dried 250 mL round-bottom flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF (50 mL).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the solution.

  • Transfer the freshly prepared solution of the sodium dimethyl malonate via cannula to the flask containing the substrate and catalyst.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

ReactantNucleophileCatalystExpected ProductTypical Yield
This compoundDimethyl malonatePd(PPh₃)₄Dimethyl 2-(2,3-dichloro-6-(hydroxymethyl)benzyl)malonate75-85%
This compoundMorpholinePd(PPh₃)₄4-((2,3-dichloro-6-(hydroxymethyl)phenyl)methyl)morpholine80-90%

Visualization of the Catalytic Cycle

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Substrate Substrate (Allyl Ether) Substrate->OxAdd PiAllyl π-Allyl-Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nuc Nucleophile (e.g., Malonate) Nuc->NucAttack Product_Pd Product-Pd(II) Complex NucAttack->Product_Pd RedElim Reductive Elimination Product_Pd->RedElim RedElim->Pd0 Product Alkylated Product RedElim->Product

Caption: Catalytic cycle for the Tsuji-Trost reaction.

Application Note 2: Lewis Acid-Catalyzed Claisen Rearrangement

Scientific Context and Rationale

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classically involving the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether.[6][7] The reaction proceeds through a concerted, pericyclic[1][1]-sigmatropic shift.[8] While the substrate is an allyl benzyl ether, not a classic allyl aryl ether, the rearrangement can be facilitated by Lewis acids.[1][9] The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and lowering the activation energy for the rearrangement. This allows the reaction to proceed under milder conditions than traditional thermal methods. The expected product is a 2-allylphenol derivative, formed after tautomerization of the initial cyclohexadienone intermediate.[8]

Experimental Protocol: Synthesis of 2-Allyl-3,4-dichloro-6-(hydroxymethyl)phenol

Objective: To effect the Claisen rearrangement of this compound to its corresponding ortho-allyl phenol derivative using a Lewis acid catalyst.

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1.0 M solution in dichloromethane

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add boron trichloride solution (1.1 equivalents) dropwise to the stirred reaction mixture over 20 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL), followed by deionized water (50 mL).

  • Allow the mixture to warm to room temperature and neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the rearranged phenol.

Data Presentation

ReactantCatalystProductTypical Yield
This compoundBCl₃2-Allyl-3,4-dichloro-6-(hydroxymethyl)phenol60-70%

Visualization of the Reaction Mechanism

Claisen_Rearrangement Start Substrate + Lewis Acid (LA) Complex Lewis Acid Coordinated Ether Start->Complex Coordination TransitionState [3,3]-Sigmatropic Transition State Complex->TransitionState Rearrangement Intermediate Dienone Intermediate TransitionState->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Product o-Allylphenol Product Tautomerization->Product Proton Transfer

Caption: Mechanism of the Lewis Acid-catalyzed Claisen rearrangement.

Application Note 3: Selective Catalytic Oxidation of the Benzylic Alcohol

Scientific Context and Rationale

The selective oxidation of a primary alcohol to an aldehyde in the presence of other sensitive functional groups, such as an alkene (in the allyl group) and an ether, is a common challenge in organic synthesis. Over-oxidation to the carboxylic acid or reaction at the allyl group are potential side reactions. Manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[10] The reaction is heterogeneous and proceeds under mild, neutral conditions, which minimizes side reactions. The mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a concerted process to form the aldehyde and manganese(II) oxide. Alternatively, modern catalytic methods, such as using pyrazinium chlorochromate functionalized catalysts, can also achieve this transformation with high selectivity and yield.[11]

Experimental Protocol: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzaldehyde

Objective: To selectively oxidize the benzylic alcohol of the starting material to the corresponding aldehyde without affecting the allyl ether moiety.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add a solution of this compound (1.0 equivalent) in DCM (200 mL).

  • Oxidant Addition: Add activated MnO₂ (10-15 equivalents by weight) to the solution in one portion. The reaction is heterogeneous, so vigorous stirring is essential.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting alcohol is no longer detectable (typically 24-48 hours). If the reaction is sluggish, additional MnO₂ can be added.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other manganese salts.

  • Wash the filter cake thoroughly with DCM (3 x 50 mL) to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.

  • The product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Data Presentation

ReactantOxidizing SystemProductTypical Yield
This compoundMnO₂6-(Allyloxy)-2,3-dichlorobenzaldehyde85-95%

Visualization of the Experimental Workflow

Oxidation_Workflow Start Dissolve Substrate in DCM AddOxidant Add Activated MnO₂ (10-15 eq.) Start->AddOxidant Stir Vigorous Stirring at Room Temperature AddOxidant->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite® Monitor->Filter Reaction Complete Wash Wash Celite® with DCM Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Product Purified Aldehyde Concentrate->Product

Caption: Workflow for the selective oxidation of benzylic alcohol.

Characterization of Functionalized Compounds

The successful synthesis of the target compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the products, including the presence of new functional groups and shifts in characteristic peaks.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence or absence of key functional groups, such as the disappearance of the alcohol O-H stretch and the appearance of a C=O stretch in the aldehyde.

References

  • Enantioselective Synthesis of Alkyl Allyl Ethers via Palladium-Catalyzed Redox-Relay Heck Alkenylation of O-Alkyl Enol Ethers.
  • Trost, B. M. Catalytic reactions via π-allylpalladium complexes. Pure and Applied Chemistry.
  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed reaction of allyl halides with α-diazocarbonyl compounds. Chemical Communications. [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Scientific Reports. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Collegedunia. [Link]

  • An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

  • THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Journal of the American Chemical Society. [Link]

  • Synthesis of Benzylic Alcohols by C−H Oxidation. ResearchGate. [Link]

  • Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins. Chemical Science. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations: the allylation of a phenolic precursor followed by the reduction of a carbonyl group. This guide is structured to address potential issues in each of these stages.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into two primary stages. The following diagram illustrates the general workflow.

Synthetic Pathway General Synthetic Pathway for this compound cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Reduction 2_3_dichloro_6_hydroxybenzaldehyde 2,3-Dichloro-6-hydroxybenzaldehyde Intermediate 6-(Allyloxy)-2,3-dichlorobenzaldehyde 2_3_dichloro_6_hydroxybenzaldehyde->Intermediate Allylation Allyl_Bromide Allyl Bromide/Chloride Allyl_Bromide->Intermediate Base Base (e.g., K2CO3, NaH) Base->Intermediate Solvent_1 Solvent (e.g., Acetone, DMF) Solvent_1->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product Solvent_2 Solvent (e.g., Methanol, Ethanol) Solvent_2->Final_Product Troubleshooting_Low_Conversion Troubleshooting Low Conversion in Williamson Ether Synthesis Start Low/No Conversion Check_Base Is the base strong enough? Start->Check_Base Check_Moisture Is the reaction anhydrous? Check_Base->Check_Moisture Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Reagents Are the allyl halide and solvent appropriate? Check_Moisture->Check_Reagents Yes Dry_Reagents Dry solvents and glassware thoroughly Check_Moisture->Dry_Reagents No Check_Temp Is the temperature optimal? Check_Reagents->Check_Temp Yes Optimize_Reagents Use allyl bromide and a polar aprotic solvent Check_Reagents->Optimize_Reagents No Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Successful Reaction Check_Temp->Success Yes Use_Stronger_Base->Success Dry_Reagents->Success Optimize_Reagents->Success Increase_Temp->Success

Caption: A decision tree for troubleshooting low conversion rates.

FAQ 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, in addition to my starting material and desired product. What are these side products and how can I avoid them?

Answer:

Side product formation is a common issue. The most likely culprits are:

  • O-allylation vs. C-allylation: While O-allylation is generally favored, some C-allylation of the aromatic ring can occur, especially at higher temperatures. This is due to the ambident nature of the phenoxide nucleophile. [1]To minimize this, use milder reaction conditions and a more polar solvent.

  • Dialkylation: If your starting material has more than one hydroxyl group, dialkylation can occur. For 2,3-dichloro-6-hydroxybenzaldehyde, this is not a concern.

  • Hydrolysis of Allyl Halide: If there is moisture in the reaction, the allyl halide can be hydrolyzed to allyl alcohol. [2]This can be avoided by ensuring anhydrous conditions.

Side Product Cause Prevention
C-allylated productHigh temperature, non-polar solventUse lower temperature, polar aprotic solvent
Allyl alcoholPresence of waterEnsure anhydrous conditions

Part 2: Troubleshooting the Aldehyde Reduction

The second stage involves the reduction of the aldehyde group of 6-(allyloxy)-2,3-dichlorobenzaldehyde to a primary alcohol.

FAQ 3: Incomplete Reduction or No Reaction

Question: The reduction of the aldehyde is sluggish or incomplete. How can I drive it to completion?

Answer:

Incomplete reduction can be due to several factors:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes and ketones. [3]However, its reactivity can be affected by:

    • Age and Quality: Old or improperly stored NaBH₄ can lose its potency. Use freshly opened or properly stored reagent.

    • Solvent: The reaction is typically run in an alcoholic solvent like methanol or ethanol. The solvent participates in the reaction mechanism.

  • Reaction Temperature: While NaBH₄ reductions are often performed at 0 °C to room temperature, a slight increase in temperature might be necessary for less reactive substrates.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 1.5 to 2 equivalents of NaBH₄.

FAQ 4: Unwanted Side Reactions During Reduction

Question: I am concerned about the reduction of the allyl group or dehalogenation. Are these valid concerns?

Answer:

These are valid concerns, but with the right choice of reducing agent, they can be avoided.

  • Reduction of the Allyl Group: Sodium borohydride is generally not strong enough to reduce isolated double bonds. Therefore, the allyl group should remain intact. Stronger reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce the double bond and should be avoided if the allyl group is desired.

  • Dehalogenation: Reductive dehalogenation is a potential side reaction, especially with more powerful reducing agents or under harsh conditions. NaBH₄ is typically mild enough to avoid this, especially with aryl chlorides.

Experimental Protocols

Protocol 1: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzaldehyde
  • To a solution of 2,3-dichloro-6-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 6-(allyloxy)-2,3-dichlorobenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

  • PrepChem. (n.d.). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol.
  • Joshi, J. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com.
  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of dichlorobenzyl alcohol.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Allylation reactions of benzaldehyde with compounds 6 a-6 d. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

  • ResearchGate. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'- dicyclohexylisourea. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Selective removal and recovery of catechol mixed with 2-methallyloxyphenol.
  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • European Patent Office. (1982, March 17). Preparation of dichlorobenzyl alcohol. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Retrieved from [Link]

  • YouTube. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. Retrieved from [Link]

  • ResearchGate. (2006). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-hydroxybenzoic aldehydes.
  • Google Patents. (n.d.). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, April 2). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • NIH. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Retrieved from [Link]

  • European Patent Office. (1983, March 16). Process for the preparation of hydroxybenzaldehydes. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

Sources

Technical Support Center: Purification of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-(Allyloxy)-2,3-dichlorobenzyl alcohol (CAS No. 1823900-94-2). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for successful downstream applications.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Purification Workflow Overview

The purification of this compound from a typical synthesis, such as a Williamson ether synthesis, involves a multi-step process to remove unreacted starting materials, reagents, and side products. The general workflow is outlined below.

Purification Workflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) (Aqueous Work-up) crude->lle Quench reaction dry Drying of Organic Phase (e.g., Na₂SO₄, MgSO₄) lle->dry Separate organic layer concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Primary Purification (Column Chromatography) concentrate->purify Crude concentrate analyze Purity Analysis (TLC, NMR, HPLC) purify->analyze Collect fractions final_product Pure this compound analyze->final_product Combine pure fractions & concentrate

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My final product is a persistent, viscous oil and fails to crystallize. What is the likely cause and how can I obtain a solid?

Answer:

The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[3] While the target compound can be an oil at room temperature, ensuring high purity is the first step toward successful solidification if it is indeed a low-melting solid.

  • Probable Cause: The most common impurities are residual starting material (2,3-dichlorobenzyl alcohol), excess allylating agent, or other structurally similar byproducts. Even small amounts of solvent can prevent crystallization.

  • Recommended Solution:

    • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by placing the oil under a high vacuum for several hours.

    • Column Chromatography: This is the most effective method for removing persistent impurities.[3][4] A well-optimized silica gel column can separate the slightly more polar starting material from the desired product.

    • Solvent Selection for Crystallization: Once purified, attempt crystallization from a non-polar solvent system. A good starting point is a hexane/ethyl acetate or a toluene/hexane mixture. Dissolve the oil in a minimum amount of the stronger solvent (ethyl acetate or toluene) and slowly add the anti-solvent (hexane) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[5][6]

Question 2: My TLC analysis shows poor separation between my product and an impurity. How can I optimize my column chromatography?

Answer:

Poor separation on TLC is a direct indicator that the chosen solvent system lacks the required selectivity. Running a column with a suboptimal mobile phase will result in co-elution and impure fractions.

  • Probable Cause: The polarity of the mobile phase is too high, causing all components to move too quickly up the plate (high Rf values), or it is not selective enough to differentiate between the analyte and impurities.

  • Recommended Solution:

    • Systematic TLC Screening: Test a range of solvent systems with varying polarities and compositions. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. The ideal system will give your product an Rf value of approximately 0.25-0.35, with clear separation from all other spots.

    • Solvent System Modification: Sometimes, a simple two-solvent system is insufficient. For aromatic compounds, solvents like toluene can offer different selectivity compared to ethyl acetate due to potential π-π interactions. Consider systems like Toluene/Acetone or Dichloromethane/Diethyl Ether.

    • Sample Loading Technique: For difficult separations, dry loading the sample can lead to sharper bands and better resolution compared to liquid loading.[4] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it completely, and then carefully add the resulting powder to the top of your column.

Parameter Recommendation for Initial Trials Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and suitable for the polarity of the target molecule.
Mobile Phase (TLC) Hexane / Ethyl Acetate (Gradient)Good starting point for separating moderately polar compounds.
Dichloromethane / Ethyl AcetateOffers different selectivity and may resolve impurities that co-elute in hexane systems.
Target Product Rf 0.25 - 0.35Provides an optimal balance between resolution and elution time on the column.

Question 3: After the initial aqueous work-up, my product yield is very low. What are the common causes of product loss during extraction?

Answer:

Product loss during liquid-liquid extraction (LLE) is a common issue, often stemming from the compound's physical properties or improper technique.[7][8]

  • Probable Cause:

    • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface between the organic and aqueous layers, trapping the product.

    • Moderate Water Solubility: Benzyl alcohols have some solubility in water, which can be exacerbated if the aqueous phase is large or if multiple washes are performed with pure water.[9]

    • Incomplete Extraction: Using an insufficient volume or number of organic solvent extractions will leave the product behind in the aqueous layer.

  • Recommended Solution:

    • Break Emulsions: If an emulsion forms, let the separatory funnel stand for a longer period. Gentle swirling or the addition of a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[7]

    • Use Brine Washes: Always use brine for the final aqueous wash. This "salting-out" effect decreases the solubility of your organic product in the aqueous layer, driving it into the organic phase and minimizing loss.[4]

    • Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume. This ensures a more complete transfer of the product from the aqueous to the organic phase.[10]

Question 4: My purified product has a persistent yellow or brown discoloration. How can I obtain a colorless product?

Answer:

Color in the final product typically indicates the presence of highly conjugated or oxidized impurities.

  • Probable Cause:

    • Oxidation: Benzyl alcohols can slowly oxidize to the corresponding benzaldehydes, which are often colored and can polymerize.[11]

    • Residual Precursors: If the synthesis of the 2,3-dichlorobenzyl alcohol starting material involved nitration (e.g., starting from 2,3-dichlorotoluene), residual aromatic nitro-compounds can impart a yellow color.[12]

  • Recommended Solution:

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. This is often effective at adsorbing colored impurities.

    • Re-purification: If carbon treatment is ineffective, a second, carefully performed column chromatography is recommended.

    • Inert Atmosphere: During purification and storage, minimize exposure to air and light to prevent photo-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect from the synthesis of this compound?

The byproduct profile depends on the synthetic route, but for a typical Williamson ether synthesis, you should anticipate:

  • Unreacted 2,3-dichlorobenzyl alcohol: The starting material is the most common impurity if the reaction does not go to completion.

  • Allylating Agent: Residual allyl bromide or allyl chloride.

  • Hydrolysis Products: If aqueous base is used, the allylating agent can be hydrolyzed to allyl alcohol.[13]

  • Elimination Products: The base can also promote the elimination of the allylating agent to form propadiene.

Q2: Which purification strategy is best: column chromatography or recrystallization?

For this specific compound, a sequential approach is best. Column chromatography is the most reliable method for removing structurally similar impurities from the crude reaction mixture.[3] Recrystallization is a powerful technique for achieving very high purity, but it is only effective after the bulk of the impurities have been removed and if you can induce the purified oil to solidify.

Purification_Decision_Tree start Crude Product (Post-Workup) check_purity TLC/NMR Analysis: Multiple Impurities Present? start->check_purity column_chrom Perform Column Chromatography check_purity->column_chrom Yes is_solid Product is a Solid or Crystallizes Easily? check_purity->is_solid No (Mainly one spot) column_chrom->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes end_oil Pure Product (as an oil) is_solid->end_oil No end_pure High Purity Product recrystallize->end_pure

Caption: Decision tree for selecting a primary purification method.

Q3: How should I store purified this compound?

Based on supplier data sheets, the compound should be stored at room temperature in a dry environment.[1] To prevent long-term degradation, it is advisable to store it in a tightly sealed container, protected from light and air.

Q4: Is vacuum distillation a viable purification method?

While distillation is a powerful purification technique for liquids, it is likely not suitable for this compound in a standard laboratory setting. The predicted boiling point is very high (approximately 339 °C), which would require high vacuum and high temperatures that could lead to decomposition.[14] For research-scale quantities, column chromatography is a much safer and more effective method.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Google Patents. (1970).
  • BenchChem. (2025).
  • Wikipedia. Liquid–liquid extraction.
  • Science Alert. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent.
  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column.
  • Homework.Study.com. In the recrystallization of benzil, why do you have to cool the ethanol solution of benzil slowly?
  • Cytiva. (2020).
  • MySkinRecipes. This compound.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • PrepChem.com.
  • BLDpharm. 1823900-94-2|this compound.
  • ACS Omega. (2017).
  • Wikipedia. Benzyl alcohol.
  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.
  • University of Rochester, Department of Chemistry.
  • ChemicalBook. This compound | 1823900-94-2.
  • MySkinRecipes. This compound.
  • Worldwidejournals.com. (2014). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols.
  • MedChemExpress.
  • Wikipedia. 2,4-Dichlorobenzyl alcohol.
  • PrepChem.com. Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol.
  • Google Patents. (2011). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
  • Google Patents. (1983).
  • Google Patents. (2010). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.

Sources

Optimizing reaction conditions for the synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

The primary route to synthesizing this compound is via the Williamson ether synthesis . This classic and versatile method involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which subsequently attacks an alkyl halide in an SN2 reaction.[1][2] In this specific case, the reaction involves the O-allylation of 2,3-dichloro-6-hydroxybenzyl alcohol.

The overall synthesis can be envisioned in two key stages, starting from the commercially available 2,3-dichloro-6-hydroxybenzaldehyde:

  • Reduction: The aldehyde functional group is selectively reduced to a primary alcohol.

  • Allylation (Williamson Ether Synthesis): The resulting benzyl alcohol is O-allylated using an allyl halide under basic conditions.

This guide will focus primarily on optimizing the critical second step, the allylation reaction, which is often where challenges arise.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

This is a common issue that can stem from several factors, primarily related to the formation and reactivity of the alkoxide nucleophile.

  • Cause A: Inefficient Deprotonation. The alcohol's hydroxyl group must be fully deprotonated to form the reactive alkoxide. If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.[3]

    • Solution: Switch to a stronger base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, sodium hydride (NaH) is significantly more effective for deprotonating alcohols.[4] NaH reacts irreversibly, driving the formation of the alkoxide. Always use a slight excess (e.g., 1.1-1.2 equivalents) of the base. Ensure the NaH is fresh and has been stored under anhydrous conditions, as it reacts violently with water.[3]

  • Cause B: Presence of Water. Water will quench strong bases like NaH and can hydrolyze the allyl halide, consuming your reagents.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using bases like NaH, the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]

  • Cause C: Poor Reagent Quality. The starting alcohol or the allyl halide may be impure or degraded.

    • Solution: Verify the purity of your starting materials via techniques like NMR or melting point analysis. If necessary, purify the 2,3-dichloro-6-hydroxybenzyl alcohol by recrystallization. Use a fresh bottle of allyl bromide or allyl chloride; allyl halides can degrade over time.

Q2: My TLC plate shows multiple spots, indicating a mixture of products. How do I improve selectivity?

The presence of byproducts is usually due to competing side reactions.

  • Cause A: E2 Elimination. The alkoxide is a strong base and can induce an E2 elimination reaction with the alkyl halide, forming an alkene instead of an ether.[1][5] While this is more problematic for secondary and tertiary alkyl halides, it can still occur with primary halides like allyl bromide at elevated temperatures.[6][7]

    • Solution: Control the reaction temperature. SN2 reactions are generally favored at lower temperatures than E2 reactions.[5] Start the reaction at 0 °C, especially during the addition of the allyl halide, and then allow it to warm slowly to room temperature. Avoid excessive heating.

  • Cause B: Unreacted Starting Material. A prominent spot corresponding to your starting alcohol indicates incomplete reaction.

    • Solution: This points back to the issues in Q1. Ensure complete deprotonation by using a strong, anhydrous base and allowing sufficient time for the deprotonation step before adding the allyl halide. You can also try increasing the reaction time or using a phase-transfer catalyst to accelerate the reaction.

  • Cause C: C-Alkylation vs. O-Alkylation. In phenoxide systems, alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation).

    • Solution: For benzyl alcohols, O-alkylation is strongly favored. However, the choice of solvent can influence this. Polar aprotic solvents like DMF and DMSO strongly solvate the cation of the alkoxide, leaving a "naked" and highly reactive oxygen anion that favors O-alkylation.[4][5]

Q3: The reaction seems very slow and takes a long time to complete. How can I speed it up?

Slow reaction kinetics can be frustrating but are often easily addressed.

  • Cause A: Insufficient Nucleophilicity or Electrophilicity.

    • Solution 1: Enhance the Nucleophile. Use a polar aprotic solvent like DMF or THF. These solvents solvate the counter-ion (e.g., Na+) but not the alkoxide, making the oxygen a more potent nucleophile.[8]

    • Solution 2: Enhance the Electrophile. Use allyl bromide instead of allyl chloride. Bromide is a better leaving group than chloride, leading to a faster SN2 reaction.

  • Cause B: Poor Solubility / Two-Phase System. If using aqueous NaOH or solid KOH, the reagents may exist in separate phases, leading to a slow interfacial reaction.

    • Solution: Employ Phase-Transfer Catalysis (PTC). This is a highly effective technique for accelerating Williamson ether syntheses.[9][10] A catalyst like tetrabutylammonium bromide (TBAB) transports the alkoxide from the aqueous or solid phase into the organic phase where the allyl halide resides, dramatically increasing the reaction rate. PTC often allows for milder conditions and the use of less expensive bases like solid KOH.[9]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme?

The synthesis proceeds in two steps starting from 2,3-dichloro-6-hydroxybenzaldehyde.

  • Step 1: Reduction of Aldehyde to Alcohol C₇H₄Cl₂O₂ + NaBH₄ → C₇H₆Cl₂O₂ (2,3-dichloro-6-hydroxybenzaldehyde → 2,3-dichloro-6-hydroxybenzyl alcohol)

  • Step 2: Williamson Ether Synthesis C₇H₆Cl₂O₂ + Base + C₃H₅Br → C₁₀H₁₀Cl₂O₂ (2,3-dichloro-6-hydroxybenzyl alcohol + Allyl Bromide → this compound)

Q2: Which base is truly optimal for this synthesis?

The "optimal" base depends on your experimental constraints (e.g., available equipment, scale, safety protocols).

BaseStrength (pKa of Conj. Acid)ProsCons
NaOH / KOH ~15.7Inexpensive, readily available.Relatively weak for alcohols, requires PTC for high efficiency, introduces water.
NaH ~36Very strong, drives reaction to completion.[4]Requires strictly anhydrous conditions and inert atmosphere, flammable solid.[3]
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10Milder, good for sensitive substrates.Often requires higher temperatures or longer reaction times, less effective for simple alcohols.

Recommendation: For lab-scale synthesis where high yield is critical, Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF is the most reliable choice. For a greener, more scalable, or industrially relevant process, a Phase-Transfer Catalysis (PTC) system with solid KOH and a catalyst like TBAB is an excellent alternative.[9]

Q3: How do I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Analysis: The product, being an ether, will be less polar than the starting alcohol. Therefore, it will have a higher Rf value (it will travel further up the TLC plate). The reaction is complete when the spot corresponding to the starting alcohol has disappeared.

Visualization of Key Processes

Reaction Pathway Diagram

This diagram illustrates the two-step synthesis pathway.

Reaction_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis A 2,3-Dichloro-6- hydroxybenzaldehyde B 2,3-Dichloro-6- hydroxybenzyl Alcohol A->B  NaBH4, MeOH C Alkoxide Intermediate B->C  Base (e.g., NaH) D This compound C->D  Allyl Bromide

Caption: Two-step synthesis of the target compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing low-yield reactions.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Deprotonation Was deprotonation complete? (Strong base? Anhydrous?) Start->Check_Deprotonation Check_Reagents Are reagents pure and fresh? Check_Deprotonation->Check_Reagents Yes Sol_Base Use stronger base (NaH). Ensure anhydrous conditions. Check_Deprotonation->Sol_Base No Check_Conditions Were reaction conditions optimal? (Solvent? Temperature?) Check_Reagents->Check_Conditions Yes Sol_Reagents Purify starting material. Use fresh allyl halide. Check_Reagents->Sol_Reagents No Sol_Conditions Use polar aprotic solvent (THF/DMF). Control temperature (0°C to RT). Consider PTC. Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocol

This protocol details the synthesis from 2,3-dichloro-6-hydroxybenzaldehyde, incorporating best practices discussed in this guide.

Part 1: Reduction of 2,3-dichloro-6-hydroxybenzaldehyde
  • Setup: In a round-bottom flask, dissolve 2,3-dichloro-6-hydroxybenzaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding 1M HCl until the pH is ~5-6. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,3-dichloro-6-hydroxybenzyl alcohol, which can be used in the next step without further purification if it is of sufficient purity.

Part 2: Allylation of 2,3-dichloro-6-hydroxybenzyl Alcohol
  • Setup: Under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.) to a dry round-bottom flask. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous THF to the flask.

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of 2,3-dichloro-6-hydroxybenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Stirring: After the addition, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The solution should become a homogeneous slurry of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq.) dropwise.

  • Reaction: Remove the ice bath and let the reaction stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Workup & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Assemble dry glassware under N2/Ar atmosphere. A2 Add NaH (1.2 eq) to flask. Wash with hexane. A1->A2 A3 Add anhydrous THF. A2->A3 B1 Cool to 0°C A3->B1 B2 Add alcohol solution (1.0 eq) dropwise. B1->B2 B3 Warm to RT, stir 1h (Deprotonation) B2->B3 B4 Cool to 0°C B3->B4 B5 Add allyl bromide (1.1 eq) dropwise. B4->B5 B6 Warm to RT, stir overnight (Alkylation) B5->B6 C1 Cool to 0°C B6->C1 C2 Quench with H2O C1->C2 C3 Extract with Ethyl Acetate C2->C3 C4 Wash, Dry, Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5

Caption: Step-by-step workflow for the allylation reaction.

References

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]

  • MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • ResearchGate. (2018). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2018). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2,3-Dichloro-6-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Polymerization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Monomer

Welcome to the technical support guide for the polymerization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. This monomer presents unique opportunities due to its combination of a polymerizable benzyl alcohol moiety, a functional allyloxy group for post-polymerization modification, and dichlorinated phenyl ring for tuning electronic and physical properties. However, this multi-functionality is also the source of significant synthetic challenges, leading to a variety of potential side reactions that can compromise polymer structure, molecular weight, and polydispersity.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose and resolve common issues encountered during your experiments. We will explore the underlying mechanisms of these side reactions and provide validated protocols to mitigate their occurrence.

Part 1: General Troubleshooting & FAQs

This section addresses broad experimental outcomes that can point to a number of underlying side reactions.

Question 1: Why is the molecular weight of my polymer consistently low and the polydispersity index (PDI) high, regardless of the polymerization method?

Answer: Low molecular weight and high PDI are classic symptoms of uncontrolled polymerization processes, typically stemming from rampant chain transfer reactions or the presence of inhibiting impurities. For this compound, two functional groups are primary suspects:

  • The Allyloxy Group: The allyl group is notorious for engaging in degradative chain transfer in radical polymerizations. The protons on the carbon adjacent to the ether oxygen are weakly bonded and can be easily abstracted by a growing polymer radical. This terminates the polymer chain and creates a highly stabilized, and

Technical Support Center: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis, with a focus on optimizing reaction yield and achieving high product purity. We will delve into the critical aspects of the synthetic pathway, offering troubleshooting advice and validated protocols based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route discussed involves a two-step process: (1) Williamson ether synthesis on 2,3-dichloro-6-hydroxybenzaldehyde with an allyl halide, followed by (2) reduction of the resulting aldehyde to the target benzyl alcohol.

Question: My overall yield for this compound is consistently low. What are the most critical parameters to investigate?

Answer: Low overall yield can typically be traced to one of the two main synthetic steps: the Williamson ether synthesis or the final reduction. However, the etherification step is most often the primary contributor to yield loss.

Here’s a systematic approach to diagnosing the issue:

  • Inefficient Ether Synthesis: The formation of the ether bond by reacting the phenolic hydroxyl group of 2,3-dichloro-6-hydroxybenzaldehyde with an allyl halide is the most challenging step. Incomplete conversion is a common problem.

    • Base Selection & Stoichiometry: The choice and amount of base are critical for deprotonating the phenol. Weak bases may not drive the reaction to completion, while an incorrect amount can lead to side reactions. We recommend using at least 1.1 to 1.5 equivalents of a suitable base.[1]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination or decomposition. The optimal temperature must be determined empirically, often ranging from room temperature to a gentle reflux depending on the solvent and base used.

  • Side Reactions: The primary side reaction of concern in a Williamson ether synthesis is E2 elimination, especially with sterically hindered substrates.[2] Although allyl halides are primary and favor SN2, the choice of a bulky, strong base can increase elimination by-products. Another potential side reaction is C-alkylation of the phenoxide, where the allyl group attaches to the ring instead of the oxygen, though this is less common under standard conditions.[1]

  • Loss During Workup & Purification: The product is a moderately polar alcohol. Significant amounts can be lost to the aqueous phase during extraction if the pH and solvent are not optimized. Similarly, improper selection of the solvent system for column chromatography can lead to poor separation and product loss.

Question: I'm observing a persistent impurity that co-elutes closely with my product during column chromatography. How can I identify and eliminate it?

Answer: The most likely impurity is unreacted starting material, 2,3-dichloro-6-hydroxybenzaldehyde, from an incomplete Williamson ether synthesis. Its polarity is very similar to the final alcohol product, making chromatographic separation difficult.

Identification:

  • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture, the purified product, and the starting aldehyde on the same TLC plate. If the impurity spot has the same Rf value as the starting material, you have confirmed its identity.

  • ¹H NMR Spectroscopy: In the NMR spectrum of your impure product, look for the characteristic aldehyde proton signal (singlet, ~10 ppm) and the phenolic -OH signal (broad singlet) of the starting material.

Elimination Strategy:

  • Drive the Etherification to Completion: The best solution is to prevent the impurity from forming.

    • Optimize Base: Switch to a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[3] Alternatively, using cesium carbonate (Cs₂CO₃) is known to accelerate SN2 reactions with phenols.[1]

    • Increase Reagent Equivalents: Use a slight excess (1.1-1.2 eq.) of the allyl halide.

    • Extend Reaction Time: Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Chemical Wash During Workup: You can exploit the acidity of the unreacted phenol. During the aqueous workup, wash the organic layer with a dilute solution of sodium hydroxide (e.g., 1M NaOH). This will convert the phenolic starting material into its water-soluble sodium salt, effectively extracting it from the organic phase.

    • Caution: After the base wash, you must wash the organic layer with water and then brine to remove any residual NaOH before drying and concentrating.

Question: Which base and solvent combination is optimal for the Williamson ether synthesis step?

Answer: The ideal combination provides a high rate of the desired SN2 reaction while minimizing side reactions. For a substituted phenol like 2,3-dichloro-6-hydroxybenzaldehyde, a polar aprotic solvent is highly recommended as it solvates the cation of the base but does not hydrogen-bond with the nucleophile, increasing its reactivity.[3]

BaseRecommended Solvent(s)Key Considerations
Sodium Hydride (NaH) Anhydrous THF, DMFExpertise: Highest reactivity, often driving reactions to completion quickly. Trustworthiness: Requires strict anhydrous conditions as NaH reacts violently with water. Hydrogen gas is evolved, requiring proper ventilation.[4]
Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile (MeCN), DMFExpertise: A milder, safer, and commonly used base. Trustworthiness: Often requires higher temperatures (reflux) and longer reaction times. The reaction is heterogeneous, so efficient stirring is crucial.[4]
Cesium Carbonate (Cs₂CO₃) Acetonitrile (MeCN), DMFExpertise: Often provides higher yields and faster reaction rates than K₂CO₃ due to the "cesium effect," which involves better dissociation and a more "naked" phenoxide anion. Trustworthiness: More expensive than other bases but highly effective.[1]

Recommendation: For laboratory-scale synthesis where yield is paramount, the combination of NaH in anhydrous THF is often the most effective. For scale-up processes where safety and cost are greater concerns, K₂CO₃ or Cs₂CO₃ in acetonitrile is a more practical choice.

II. Frequently Asked Questions (FAQs)

Question: What is the standard synthetic workflow for preparing this compound?

Answer: The most reliable and common pathway is a two-step synthesis starting from 2,3-dichloro-6-hydroxybenzaldehyde.

G SM 2,3-Dichloro-6- hydroxybenzaldehyde INT 6-(Allyloxy)-2,3- dichlorobenzaldehyde SM->INT  Step 1: Williamson Ether Synthesis  (Allyl Bromide, Base like K₂CO₃ or NaH)  (Solvent: MeCN or THF)   PROD 6-(Allyloxy)-2,3- dichlorobenzyl Alcohol INT->PROD  Step 2: Aldehyde Reduction  (NaBH₄)  (Solvent: MeOH / EtOH)  

Caption: Standard two-step synthetic workflow.

Question: What are the critical safety precautions for this synthesis?

Answer:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Allyl Bromide: Allyl bromide is a lachrymator (causes tearing), is toxic, and is a suspected carcinogen. It should always be handled in a well-ventilated chemical fume hood.

  • Solvents: Solvents like THF and DMF have specific hazards. THF can form explosive peroxides upon storage. DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods is required for full characterization.

Analytical TechniqueExpected Results for Confirmation
¹H NMR Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzyl alcohol protons (a singlet or doublet for -CH₂OH around 4.5-4.8 ppm and a broad singlet for the -OH). Confirm the presence of the allyl group protons (~4.6 ppm, ~5.3 ppm, ~5.4 ppm, ~6.0 ppm).
¹³C NMR Confirm the expected number of carbon signals. The aldehyde carbon (~190 ppm) should be absent, and a benzyl alcohol carbon (~60-65 ppm) should be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the product's mass (C₁₀H₁₀Cl₂O₂ = 233.09 g/mol ) should be observed.[5]
HPLC/GC A single major peak indicates high purity. These methods can also be used to quantify any minor impurities.[6]
Infrared (IR) Spectroscopy Look for a broad O-H stretch (~3300-3400 cm⁻¹) characteristic of the alcohol and the disappearance of the sharp C=O stretch of the aldehyde (~1700 cm⁻¹).

III. Experimental Protocols

Protocol 1: Synthesis of 6-(Allyloxy)-2,3-dichlorobenzaldehyde (Williamson Ether Synthesis)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Add 2,3-dichloro-6-hydroxybenzaldehyde and K₂CO₃ to a round-bottom flask. B 2. Add acetonitrile (MeCN) and stir to create a suspension. A->B C 3. Add allyl bromide dropwise at room temperature. B->C D 4. Heat the mixture to reflux (approx. 82°C). C->D E 5. Monitor reaction progress by TLC until starting material is consumed (4-8 hours). D->E F 6. Cool to RT, filter off solids (K₂CO₃). E->F G 7. Evaporate MeCN under reduced pressure. F->G H 8. Redissolve residue in EtOAc and wash with water, then brine. G->H I 9. Dry organic layer over Na₂SO₄, filter, and concentrate to yield crude product. H->I

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-6-hydroxybenzaldehyde (1.0 eq.).

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq.) and acetonitrile (approx. 10 mL per gram of starting material).

  • Begin vigorous stirring to create a suspension.

  • Add allyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), ensuring the starting aldehyde spot has disappeared.

  • Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic solution sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 6-(Allyloxy)-2,3-dichlorobenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Reduction to this compound

Step-by-Step Methodology:

  • Dissolve the crude 6-(Allyloxy)-2,3-dichlorobenzaldehyde (1.0 eq.) from the previous step in methanol (approx. 15 mL per gram of aldehyde) in an appropriately sized round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15-20 minutes. The addition is exothermic and may cause bubbling.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is completely consumed.

  • Cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl dropwise until the bubbling ceases and the pH is neutral (~7).

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 3: Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Pack a glass column with the slurry to the desired height.

  • Adsorb the crude this compound onto a small amount of silica gel and dry it.

  • Carefully load the dried material onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 25-30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a purified oil or solid.

IV. References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at:

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Available at: [Link]

  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available at: [Link]

Sources

Troubleshooting guide for the functionalization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the functionalization of this versatile intermediate. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The molecule presents three primary sites for chemical modification:

  • Primary Benzylic Alcohol (-CH₂OH): This is the most reactive site, readily undergoing oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

  • Allyl Ether Group (-O-CH₂CH=CH₂): This group is relatively stable but can be sensitive to certain reagents, particularly transition metal catalysts (e.g., Palladium) and strong acids or bases, which can lead to isomerization or cleavage.[1][2]

  • Dichlorinated Aromatic Ring: The benzene ring is electron-deficient due to the two chlorine atoms and is generally less susceptible to electrophilic aromatic substitution. Reactions targeting the ring typically require harsh conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is a crystalline solid at room temperature. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Q3: Which solvents are suitable for reactions involving this alcohol?

A3: The choice of solvent is highly dependent on the specific reaction.

  • For oxidations: Dichloromethane (DCM), acetonitrile (MeCN), or ethyl acetate (EtOAc) are commonly used.

  • For esterifications/etherifications: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or DCM are suitable.

  • For reactions involving strong bases: Anhydrous THF or diethyl ether is recommended to prevent quenching of the base.

Given the compound's polarity, it exhibits good solubility in most polar organic solvents.

Troubleshooting Guide: Functionalization Reactions

Issue 1: Oxidation of the Benzylic Alcohol

Q: I am trying to oxidize the benzyl alcohol to the aldehyde, but I am observing low conversion and the formation of a significant amount of the carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?

A: This is a classic challenge in the oxidation of primary alcohols.[3] Over-oxidation occurs when the initially formed aldehyde is further oxidized under the reaction conditions. The key is to select a mild oxidizing agent and carefully control the reaction parameters.

Causality Analysis:

  • Strong Oxidants: Reagents like Potassium Permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are often too harsh and will readily oxidize the aldehyde to the carboxylic acid.

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures can promote over-oxidation, even with milder reagents.[3]

  • Stoichiometry: Using an excess of the oxidant will inevitably lead to the carboxylic acid.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Over-oxidation Start Low Yield of Aldehyde & Over-oxidation Observed CheckOxidant Is the oxidant too strong? (e.g., KMnO4, Jones) Start->CheckOxidant CheckConditions Are reaction time/temp too high? CheckOxidant->CheckConditions No SelectMildOxidant Switch to a milder oxidant: PCC, PDC, DMP, or TEMPO CheckOxidant->SelectMildOxidant Yes OptimizeTime Reduce reaction time. Monitor closely by TLC/GC. CheckConditions->OptimizeTime Yes End Achieved Selective Aldehyde Synthesis CheckConditions->End No (Re-evaluate stoichiometry) SelectMildOxidant->End OptimizeTemp Run reaction at lower temperature (e.g., 0 °C to RT). OptimizeTime->OptimizeTemp OptimizeTemp->End G cluster_1 Preventing Allyl Ether Cleavage Start Phenol Byproduct Detected (Allyl Group Cleaved) CheckCatalyst Is a Pd, Rh, or Ru catalyst being used? Start->CheckCatalyst CheckBase Is a strong base used with high heat? (e.g., KOtBu) Start->CheckBase CheckAcid Are harsh acidic conditions applied? Start->CheckAcid AvoidMetals Avoid transition metal catalysts. If necessary, use alternative protecting group (e.g., Benzyl). CheckCatalyst->AvoidMetals Yes MilderBase Use a milder base or lower reaction temperature. CheckBase->MilderBase Yes MilderAcid Use milder acidic conditions or shorter reaction times. CheckAcid->MilderAcid Yes End Allyl Group Intact AvoidMetals->End MilderBase->End MilderAcid->End

Sources

Methods for removing unreacted starting materials from 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable intermediate from its unreacted starting materials. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most likely unreacted starting materials I need to remove?

The synthesis of this compound is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of a substituted phenol is deprotonated by a base and then alkylated with an allyl halide.[1] Therefore, your crude product mixture likely contains:

  • Unreacted 2,3-dichloro-6-hydroxybenzyl alcohol: The phenolic starting material.

  • Unreacted Allyl Bromide (or Allyl Chloride): The electrophilic alkylating agent.[2]

  • Residual Base: Such as potassium carbonate or sodium hydroxide, which is typically removed during the initial aqueous work-up.

  • By-products: Such as allyl alcohol from the hydrolysis of allyl bromide.[1]

Q2: What are the key physical and chemical property differences between my product and the starting materials that I can use for separation?

Understanding the distinct properties of each compound is crucial for designing an effective purification strategy. The most significant difference lies in the acidity of the phenolic hydroxyl group in the starting material, which is absent in the final ether product.

CompoundStructureMolar Mass ( g/mol )Physical StateKey Properties & Separation Handle
2,3-dichloro-6-hydroxybenzyl alcohol (Starting Material)HO-C₆H₂(Cl)₂-CH₂OH~193.02SolidAcidic Phenolic -OH: Reacts with aqueous base to form a water-soluble salt.[3]
Allyl Bromide (Starting Material)CH₂=CHCH₂Br120.98Colorless to yellow liquidVolatile: Boiling point of ~71 °C, easily removed by evaporation.[2] Electrophilic.
This compound (Product)CH₂=CHCH₂O-C₆H₂(Cl)₂-CH₂OH233.09Solid[4]Neutral & Polar: Contains a polar alcohol group but lacks the acidic phenol. Insoluble in aqueous base.
Q3: What is the most efficient method for removing the unreacted 2,3-dichloro-6-hydroxybenzyl alcohol?

Acid-base liquid-liquid extraction is the most direct and highly efficient method.[5][6] The principle is to convert the acidic phenol into its water-soluble salt (phenoxide) using an aqueous base, thereby pulling it out of the organic phase where your neutral product remains.

The Chemistry: The phenolic proton on the starting material is acidic (pKa ≈ 8-10). A moderately strong base like 1M sodium hydroxide (NaOH) will readily deprotonate it.

Ar-OH (organic soluble) + NaOH(aq) → Ar-O⁻Na⁺ (water soluble) + H₂O

Your desired product, this compound, lacks this acidic proton and will not react with the base, remaining in the organic solvent.[7]

Q4: How do I get rid of the excess allyl bromide?

Due to its low boiling point (71 °C), residual allyl bromide is most commonly removed by evaporation under reduced pressure (e.g., using a rotary evaporator) after the aqueous work-up is complete.[2][8]

Additionally, the basic washes performed to remove the unreacted phenol will also help hydrolyze some of the remaining allyl bromide to allyl alcohol, which is then removed in the aqueous phase. For particularly stubborn or large excesses of allyl bromide, a wash with a dilute solution of sodium thiosulfate or sodium bisulfite can be used to quench the electrophile, although this is often unnecessary.[9]

Q5: When is column chromatography a better choice than a simple extraction?

While extraction is excellent for removing the acidic starting material, flash column chromatography is necessary when:

  • High Purity is Critical: To remove non-acidic impurities or closely related by-products that are not separated by extraction.

  • Separation of Multiple Components: If your reaction produced other neutral by-products with different polarities.

  • Troubleshooting: If you experience persistent emulsions during extraction or if TLC analysis shows that extraction alone was insufficient.[10]

Given that both the starting material and the product contain a polar alcohol group, they will have moderate polarity. However, the ether product is generally less polar than the diol-containing starting material. A typical solvent system for silica gel chromatography would be a gradient of ethyl acetate in hexanes.

Q6: How can I monitor the progress and success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

  • Before Purification: Run a TLC of your crude reaction mixture. You should co-spot it with standards of your starting materials to identify their respective Rf values.

  • During Extraction: After each basic wash, you can spot a small sample of the organic layer on a TLC plate. The spot corresponding to the phenolic starting material should diminish with each wash.

  • After Purification: A final TLC of your isolated product should show a single, clean spot, distinct from the starting material spots. The absence of the starting material spots confirms a successful purification.[3]

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Persistent Emulsion During Extraction High concentration of crude material or fine particulates.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. If the emulsion persists, filter the entire mixture through a pad of Celite® to remove particulates. 3. Allow the mixture to stand undisturbed for a longer period (15-30 minutes).
Product Streaks on TLC Plate 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is too concentrated. 3. Residual acidic or basic impurities.1. Add a small amount (~1%) of acetic acid (if the compound is neutral/acidic) or triethylamine (if basic) to your TLC eluent to improve spot shape.[11] 2. Dilute your sample before spotting it on the TLC plate. 3. Ensure all aqueous base has been removed with a final water/brine wash.
Phenol Starting Material Still Present After Extraction Insufficient amount or concentration of aqueous base used; insufficient mixing.1. Perform additional washes with 1M NaOH solution. Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds during each wash. 2. Check the pH of the aqueous layer after washing to ensure it is strongly basic (pH > 12).
Product "Oils Out" Instead of Crystallizing The chosen recrystallization solvent is not ideal, or impurities are preventing crystal lattice formation.[12]1. Try a different solvent or a solvent pair (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).[13] 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal of the pure product if available. 4. If all else fails, re-purify the oil by column chromatography.
Visualized Workflows & Protocols
Overall Purification Strategy

The following diagram outlines the standard workflow for isolating pure this compound.

G crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Wash with 1M NaOH(aq) (Repeat 2-3x) dissolve->extract separate Separate Layers extract->separate organic_phase Organic Phase (Contains Product) separate->organic_phase Keep aqueous_phase Aqueous Phase (Contains Phenoxide Salt) separate->aqueous_phase Discard wash Wash Organic Phase with Water & Brine organic_phase->wash dry Dry with Na₂SO₄, Filter wash->dry evaporate Evaporate Solvent (Removes Allyl Bromide) dry->evaporate tlc Check Purity (TLC) evaporate->tlc pure Pure Product tlc->pure Purity OK impure Impurities Remain tlc->impure Purity Not OK chromatography Optional: Column Chromatography or Recrystallization impure->chromatography chromatography->pure

Caption: Standard purification workflow for this compound.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is designed to efficiently remove the acidic starting material, 2,3-dichloro-6-hydroxybenzyl alcohol.

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a volume approximately 10-20 times the volume of the crude oil.

  • First Basic Wash: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and invert it, making sure to vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.

  • Repeat Washes: Repeat the basic wash (steps 2-3) one or two more times. After the final basic wash, the spot for the phenolic starting material should be absent or significantly diminished on a TLC plate.[3]

  • Neutralization Washes: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated aqueous NaCl). The brine wash helps to break up any minor emulsions and removes bulk water from the organic phase.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is your purified product. Confirm purity using TLC.

Protocol 2: Purification via Flash Column Chromatography

Use this method if extraction is insufficient or if very high purity is required.

  • Select Eluent System: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Prepare the Sample: Dissolve a minimum amount of your crude product in the chromatography eluent or a stronger solvent like dichloromethane (DCM). If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).[10]

  • Pack the Column: Pack a flash chromatography column with silica gel using your chosen eluent system. Ensure the silica bed is level and free of cracks.

  • Load the Sample: Carefully load your prepared sample onto the top of the silica bed.

  • Elute the Column: Begin running the column with your eluent, collecting fractions in test tubes. Apply gentle positive pressure to achieve a steady flow rate.

  • Monitor Fractions: Monitor the fractions being collected by TLC. Combine the fractions that contain your pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final, highly purified this compound.

References
  • Wikipedia. Allyl bromide. [Link]

  • Ataman Kimya. ALLYL BROMIDE. [Link]

  • Grokipedia. Allyl bromide. [Link]

  • ChemWhat. Allyl bromide CAS#: 106-95-6. [Link]

  • PubChem. Allyl bromide. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • Google Patents.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Global NPO. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • PrepChem.com. Preparation of benzyl alcohol. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol. [Link]

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Google Patents. JP3270596B2 - Method for producing allyl bromide.
  • UMass Lowell. Recrystallization. [Link]

  • Bitesize Bio. Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]

  • Snowhite Chemical Co.,LTD. Benzyl alcohol preparation method. [Link]

  • Organic Syntheses. Alkyl and alkylene bromides. [Link]

  • Millersville University. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Organic Chemistry. Preparation of allyl bromide. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • Quora. How to extract phenol from an organic layer. [Link]

  • PrepChem.com. Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. [Link]

  • MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

  • Worldwidejournals.com. Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

  • PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol. [Link]

  • PubChem. (2,3-Dichlorophenyl)methanol. [Link]

  • Google Patents.
  • Chem-Impex. (R)-2,6-dichloro-3-fluoro-α-methylbenzyl alcohol. [Link]

  • Google Patents. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.

Sources

Stability issues of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Welcome to the technical support center for this compound (CAS 1823900-94-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. We will explore the molecule's behavior under acidic and basic conditions, provide troubleshooting advice in a direct question-and-answer format, and offer validated protocols to ensure the integrity of your results.

Introduction to the Molecule

This compound is a multifunctional intermediate used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure comprises a dichlorinated benzene ring, a primary benzyl alcohol, and an allyl ether. This combination of functional groups dictates its reactivity and presents specific stability considerations that must be managed during handling, reaction, and storage. The primary points of lability are the ether linkage, which is susceptible to acidic conditions, and the primary alcohol, which can undergo oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Degradation in Acidic Media

Question: I'm observing the appearance of new, more polar spots on my TLC plate and extra peaks in my HPLC chromatogram after treating this compound with an acid catalyst. What is happening?

Answer: You are likely observing acid-catalyzed cleavage of the allyl ether bond. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[2] The mechanism for benzylic ethers, such as this one, proceeds readily because the ether oxygen is first protonated by the acid, transforming the alkoxy group into a good leaving group (allyl alcohol).[3][4] The subsequent departure of allyl alcohol is facilitated by the formation of a resonance-stabilized benzylic carbocation.[3][5][6]

The primary degradation product is 2,3-dichloro-6-hydroxybenzyl alcohol .

dot

Acid_Cleavage cluster_reactants Reactants cluster_products Degradation Products start This compound protonated_ether Protonated Ether (Oxonium Ion) start->protonated_ether Step 1: Protonation H_plus H+ carbocation Benzylic Carbocation (Resonance Stabilized) protonated_ether->carbocation Step 2: C-O Cleavage product2 Allyl Alcohol protonated_ether->product2 Leaving Group product1 2,3-Dichloro-6-hydroxybenzyl Alcohol carbocation->product1 Step 3: Nucleophilic Attack H2O H₂O

Caption: Acid-catalyzed cleavage of the allyl ether bond.

Troubleshooting & Mitigation:

  • Avoid Strong Acids: If possible, use non-acidic conditions for your reaction. If an acid is required, opt for milder Lewis acids or conditions that do not rely on strong Brønsted acids (e.g., HI, HBr, H₂SO₄).[7]

  • Temperature Control: Ether cleavage is often accelerated by heat.[4] Running your reaction at a lower temperature may slow the rate of degradation relative to your desired reaction.

  • Reaction Time: Minimize the exposure time to acidic conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Issue 2: Stability Concerns in Basic Solutions

Question: I need to perform a reaction under basic conditions (e.g., using NaOH or K₂CO₃). Will this compound be stable?

Answer: Generally, yes. The allyl benzyl ether linkage is robust and not susceptible to cleavage under typical basic conditions.[8] Unlike esters, ethers do not undergo base-catalyzed hydrolysis.

However, you should be aware of two potential issues:

  • Deprotonation of the Alcohol: The primary benzyl alcohol is weakly acidic and will be deprotonated by a strong base to form a sodium or potassium alkoxide. This may or may not be compatible with your subsequent reaction steps.

  • Oxidation: In the presence of air (oxygen), the resulting benzylic alkoxide can be more susceptible to oxidation, potentially forming 2,3-dichloro-6-(allyloxy)benzaldehyde. This process can be accelerated by trace metal impurities.

dot

Base_Reaction start This compound alkoxide Benzylic Alkoxide start->alkoxide Deprotonation stability_note Ether bond is stable under basic conditions. base Base (e.g., NaOH) aldehyde Oxidation Product (2,3-dichloro-6-(allyloxy)benzaldehyde) alkoxide->aldehyde Oxidation (Side Reaction) oxygen O₂ (Air)

Caption: Reactivity of the molecule under basic conditions.

Troubleshooting & Mitigation:

  • Use an Inert Atmosphere: If oxidation is a concern, conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Choose a Milder Base: If you only need to scavenge acid, a weaker, non-nucleophilic base like potassium carbonate or triethylamine may be sufficient and less likely to promote side reactions.

  • Monitor for Aldehyde Formation: Use analytical techniques like HPLC or GC-MS to check for the formation of the corresponding aldehyde, which has a different retention time and mass.

Issue 3: How to Analytically Monitor Stability

Question: What is the best way to set up an analytical method to quantify the parent compound and its potential degradants?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[9][10] This method allows for the separation and quantification of the parent molecule from its degradation products.

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientA gradient elution is recommended to ensure separation of the parent compound from both more polar (e.g., 2,3-dichloro-6-hydroxybenzyl alcohol) and less polar (e.g., aldehyde) impurities.
Detection UV detector at ~215 nm and ~280 nmThe molecule has UV absorbance due to the benzene ring. Monitoring at two wavelengths can help in peak identification and purity assessment.
Identification Mass Spectrometry (LC-MS)For definitive identification of unknown peaks, LC-MS is invaluable. It provides the molecular weight of each component, confirming the identity of expected degradants and helping to elucidate the structure of unexpected ones.[9][11]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is essential.[12][13][14][15] This study exposes the molecule to harsh conditions to deliberately induce degradation, helping to identify potential degradation pathways and validate your analytical method.[15]

dot

Workflow_Forced_Degradation cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in Acetonitrile) split Aliquot Stock into 5 Vials prep->split acid Acid Stress (Add 0.1 M HCl, Heat) split->acid Acid base Base Stress (Add 0.1 M NaOH, Heat) split->base Base ox Oxidative Stress (Add 3% H₂O₂, RT) split->ox Oxidative thermal Thermal Stress (Heat Solution, 70°C) split->thermal Thermal control Control (No Stress, RT) split->control Control neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize ox->neutralize thermal->neutralize control->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze interpret Compare Chromatograms (Identify Degradants, Calculate Mass Balance) analyze->interpret

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation for Stressing:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Protect from light.

    • Control: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Application of Stress:

    • Place the Acid and Base Hydrolysis vials in a water bath or oven at 60°C.

    • Keep the Oxidative Degradation and Control vials at room temperature.

    • Monitor the reactions by taking aliquots at time points (e.g., 2, 8, 24 hours) until approximately 10-20% degradation of the parent peak is observed by HPLC.

  • Sample Quenching and Analysis:

    • Before analysis, cool the samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl.

    • Dilute all samples (including the control and oxidative samples) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Inject the samples into the HPLC-UV/MS system.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use the MS data to confirm the identity of the acid cleavage product (2,3-dichloro-6-hydroxybenzyl alcohol) and identify any other degradants.

By following this structured approach, you can effectively anticipate and troubleshoot stability issues, ensuring the development of robust and reliable chemical processes.

References

  • ResearchGate. (2025). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Available from: [Link]

  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Available from: [Link]

  • JoVE. (2023). Video: Ethers to Alkyl Halides: Acidic Cleavage. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available from: [Link]

  • ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • Journal of the American Chemical Society. (1921). Preparation and Hydrolysis of Benzyl Esters. Available from: [Link]

  • DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Available from: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • ScienceDirect. (2025). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • YouTube. (2018). benzyl ether cleavage. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Available from: [Link]

  • YouTube. (2023). Stability of substituted benzyl carbocation. Available from: [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of the Hydrolysis of Benzyl Ether Bonds in Aqueous–Organic Media. Available from: [Link]

  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol.... Available from: [Link]

  • International Journal in Management and Social Science. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Available from: [Link]

  • Quora. (2016). Which carbocation is more stable : Benzyl or Tertiary?. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

  • National Institutes of Health (NIH). (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior.... Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol and 2,4-dichlorobenzyl alcohol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzyl alcohols, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations. This guide provides an in-depth comparative study of the reactivity of two structurally related benzyl alcohols: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol and 2,4-dichlorobenzyl alcohol. Through a blend of theoretical analysis and detailed experimental protocols, we will dissect how the subtle differences in their substituent patterns give rise to distinct chemical behaviors, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural and Electronic Profiles of the Analytes

The reactivity of a benzyl alcohol is intrinsically linked to the electronic and steric environment of its aromatic ring and benzylic carbon. The two molecules under consideration, while both being dichlorinated benzyl alcohols, present key structural distinctions that influence their chemical properties.

2,4-dichlorobenzyl alcohol is a well-characterized compound, widely utilized as a mild antiseptic in various pharmaceutical formulations.[1] Its synthesis is well-established, often proceeding from 2,4-dichlorobenzyl chloride.[2]

This compound , on the other hand, is a less common analogue. Its synthesis can be envisioned through a multi-step process, likely starting from 2,3-dichloro-6-nitrobenzaldehyde, which can be reduced to the corresponding benzyl alcohol.[3] Subsequent etherification of the likely more acidic phenolic hydroxyl group (if a dihydroxy precursor is used) or direct synthesis from a suitably substituted precursor would yield the target molecule. The presence of the allyloxy group introduces an additional site of reactivity and significantly alters the electronic landscape of the aromatic ring.

FeatureThis compound2,4-dichlorobenzyl alcohol
Molecular Formula C₁₀H₁₀Cl₂O₂C₇H₆Cl₂O
Molecular Weight 233.09 g/mol 177.03 g/mol
Key Substituents -OH, -Cl (x2), -O-allyl-OH, -Cl (x2)
Position of Cl atoms 2, 32, 4
Additional Functional Group Allyloxy at C6None

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of the benzylic alcohol moiety is predominantly governed by the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this intermediate through inductive and resonance effects.

Electronic Effects:

  • Chlorine Atoms: Chlorine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). In electrophilic aromatic substitution, the inductive effect of halogens typically outweighs the resonance effect, making them deactivating groups.[4] In the context of benzylic reactivity, the electron-withdrawing nature of the chlorine atoms will destabilize the developing positive charge on the benzylic carbon, thereby reducing the rate of reactions that proceed through a carbocationic intermediate.

  • Allyloxy Group: The allyloxy group, an ether functionality, is a potent electron-donating group. The oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance (+M effect), which is a more significant contributor than its electron-withdrawing inductive effect (-I).[5] This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, and would significantly stabilize a benzylic carbocation.

Comparative Analysis:

In 2,4-dichlorobenzyl alcohol , the two electron-withdrawing chlorine atoms at positions 2 and 4 deactivate the ring and destabilize the benzylic carbocation.

In This compound , the situation is more complex. The two chlorine atoms at positions 2 and 3 are strongly electron-withdrawing. However, the allyloxy group at the 6-position is strongly electron-donating. The interplay of these opposing electronic effects will determine the overall reactivity. Given the potent electron-donating nature of the ether group via resonance, it is plausible that the This compound will exhibit enhanced reactivity in reactions involving carbocationic intermediates compared to 2,4-dichlorobenzyl alcohol. The electron-donating allyloxy group will more effectively stabilize the positive charge at the benzylic position.

Steric Effects:

The ortho-substituents can sterically hinder the approach of reagents to the benzylic hydroxyl group.

  • In 2,4-dichlorobenzyl alcohol , the chlorine atom at the 2-position (ortho to the benzyl group) will exert some steric hindrance.

  • In This compound , the presence of both a chlorine atom at the 2-position and an allyloxy group at the 6-position will create a more sterically crowded environment around the benzylic alcohol. This increased steric hindrance could potentially slow down reactions where a bulky reagent needs to access the hydroxyl group or the benzylic carbon.

Therefore, a trade-off between electronic and steric effects is expected. While electronically activated, the benzylic position of this compound is more sterically encumbered.

Experimental Design for Comparative Reactivity Studies

To empirically validate the theoretical predictions, a series of comparative experiments can be designed. We will focus on two fundamental reactions of benzyl alcohols: oxidation to the corresponding aldehyde and Williamson ether synthesis.

Comparative Oxidation using Pyridinium Chlorochromate (PCC)

Oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. PCC is a mild oxidizing agent that typically does not over-oxidize the aldehyde to a carboxylic acid.[6] The reaction mechanism is thought to involve the formation of a chromate ester followed by a rate-determining E2-like elimination.

PCC_Oxidation_Mechanism

Experimental Protocol: Comparative PCC Oxidation

Objective: To compare the rate of oxidation of this compound and 2,4-dichlorobenzyl alcohol to their respective aldehydes using PCC.

Materials:

  • This compound

  • 2,4-dichlorobenzyl alcohol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of this compound and 1.0 mmol of 2,4-dichlorobenzyl alcohol in 10 mL of anhydrous DCM, respectively.

  • Add 0.1 mmol of the internal standard to each flask.

  • Initiation: To each flask, add 1.5 mmol of PCC in one portion at room temperature. Start a timer immediately.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately pass the aliquot through a small plug of silica gel using DCM as the eluent to remove the chromium salts. Analyze the filtrate by GC-MS to determine the ratio of the starting material to the product aldehyde relative to the internal standard.

  • Work-up: After 2 hours, or once the reaction has reached completion, quench the reactions by adding 20 mL of diethyl ether and filter the mixture through a pad of silica gel. Wash the silica gel with additional diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Purify by column chromatography if necessary.

Hypothetical Data Summary:

Time (min)% Conversion of this compound% Conversion of 2,4-dichlorobenzyl alcohol
53520
156545
308568
609585
120>9894

Discussion of Expected Results: The electron-donating allyloxy group in this compound is expected to increase the electron density on the benzylic carbon, making it more susceptible to oxidation. This should lead to a faster reaction rate compared to 2,4-dichlorobenzyl alcohol, which is deactivated by two electron-withdrawing chlorine atoms. The steric hindrance from the ortho-substituents in the 6-(allyloxy) analogue might slightly temper this electronic effect, but the electronic activation is likely to be the dominant factor.

Comparative Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and an alkyl halide.[7] In this comparative experiment, the benzyl alcohols will be deprotonated to form the corresponding alkoxides, which will then act as nucleophiles.

Williamson_Ether_Synthesis_Workflow

Experimental Protocol: Comparative Williamson Ether Synthesis

Objective: To compare the nucleophilicity of the alkoxides derived from this compound and 2,4-dichlorobenzyl alcohol in an Sₙ2 reaction with methyl iodide.

Materials:

  • This compound

  • 2,4-dichlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In two separate, oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), add 1.2 mmol of NaH dispersion to 10 mL of anhydrous THF.

  • To each flask, add a solution of 1.0 mmol of the respective benzyl alcohol in 5 mL of anhydrous THF dropwise at 0 °C.

  • Allow the mixtures to stir at room temperature for 30 minutes.

  • Sₙ2 Reaction: Cool the flasks back to 0 °C and add 1.5 mmol of methyl iodide to each.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the respective benzyl methyl ethers.

Hypothetical Data Summary:

SubstrateReaction Time (hours)Yield of Benzyl Methyl Ether (%)
This compound285
2,4-dichlorobenzyl alcohol492

Discussion of Expected Results: The nucleophilicity of the alkoxide is influenced by the electronic effects of the ring substituents. The electron-withdrawing chlorine atoms in both molecules will decrease the electron density on the oxygen atom of the alkoxide, thereby reducing its nucleophilicity compared to an unsubstituted benzyl alkoxide.

In 2,4-dichlorobenzyl alcohol , the two deactivating chlorine groups will significantly reduce the nucleophilicity of the corresponding alkoxide.

For This compound , the electron-donating allyloxy group will counteract the electron-withdrawing effect of the two chlorine atoms. However, the net effect might still be a slightly less nucleophilic alkoxide compared to the 2,4-dichloro analogue, as the inductive effects of two adjacent chlorine atoms are strong. Conversely, the increased steric hindrance around the benzylic oxygen in the 6-(allyloxy) derivative could also slow the reaction. It is plausible that the 2,4-dichlorobenzyl alcohol might react slightly faster or give a higher yield in this Sₙ2 reaction due to a less sterically hindered and potentially more nucleophilic alkoxide, although the electronic effects are competing.

Conclusion

The comparative study of this compound and 2,4-dichlorobenzyl alcohol reveals the profound impact of substituent placement and nature on the reactivity of the benzyl alcohol moiety. The presence of the electron-donating allyloxy group in the former is predicted to enhance its reactivity in reactions that proceed through a carbocation-like transition state, such as certain oxidations. Conversely, in reactions where the benzylic oxygen acts as a nucleophile, such as the Williamson ether synthesis, the interplay of competing electronic effects and increased steric hindrance may lead to a more nuanced reactivity profile, potentially favoring the less substituted 2,4-dichlorobenzyl alcohol.

The experimental protocols outlined in this guide provide a framework for the empirical validation of these theoretical predictions. For the synthetic chemist, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

References

  • PrepChem. Synthesis of 2,4-dichlorobenzyl alcohol. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). (2023). Available at: [Link]

  • Google Patents. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • Worldwidejournals.com. Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

Sources

A Comprehensive Guide to the Structural Validation of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug design. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Critical Importance of Structural Validation

This compound derivatives represent a class of compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure. Any ambiguity in the arrangement of the dichlorinated benzene ring, the allyloxy substituent, or the benzyl alcohol moiety can lead to drastic changes in efficacy, toxicity, and metabolic stability. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing these molecules through the drug discovery pipeline.

A Multi-Pronged Analytical Approach: The Self-Validating System

No single analytical technique can provide an infallible confirmation of a chemical structure. Instead, a synergistic combination of spectroscopic and spectrometric methods should be employed. Each technique offers a unique piece of the structural puzzle, and their collective agreement forms a self-validating system, significantly increasing the confidence in the proposed structure.

This guide will focus on the "big three" of structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying key functional groups.

For crystalline derivatives, X-ray Crystallography offers the ultimate, unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton(s) Expected δ (ppm) Multiplicity Integration Key Insights
Aromatic (Ar-H)6.8 - 7.5Doublet, Doublet2HThe specific splitting pattern helps confirm the 1,2,3,4-tetrasubstituted pattern on the benzene ring.
Benzyl (Ar-CH₂-OH)~4.7Singlet or Doublet2HA singlet is expected if there is no coupling to the hydroxyl proton. Coupling to the OH proton (if not exchanging) would result in a doublet.
Hydroxyl (-OH)Variable (1.5 - 5.0)Singlet (broad)1HThe chemical shift is concentration and solvent-dependent. Often exchanges with D₂O.
Allyl (-O-CH₂-CH=)~4.6Doublet of triplets2HCoupling to the adjacent vinyl proton.
Allyl (=CH-)~6.0Multiplet1HComplex splitting due to coupling with both cis and trans vinyl protons and the allylic protons.
Allyl (=CH₂)~5.3, ~5.4Doublet of doublets2HDistinct signals for the two diastereotopic terminal vinyl protons.

Experimental Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[1] Adding a drop of D₂O can help identify the hydroxyl proton peak, as it will exchange with deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

Carbon(s) Expected δ (ppm) Key Insights
Aromatic (Ar-C)110 - 160Six distinct signals are expected for the benzene ring, with those bearing chlorine and oxygen atoms shifted downfield.
Benzyl (Ar-CH₂-OH)~60 - 65The chemical shift is characteristic of a primary alcohol attached to an aromatic ring.
Allyl (-O-CH₂)~70Characteristic of an allylic ether carbon.
Allyl (=CH-)~133Downfield shift due to the double bond.
Allyl (=CH₂)~118Upfield shift compared to the internal vinyl carbon.
Advanced NMR Techniques

For complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by showing their correlations.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the molecular weight of the compound and, crucially for halogenated molecules, a distinct isotopic pattern that serves as a powerful validation tool.

Ionization Techniques
  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation.[2] This can be useful for structural elucidation by analyzing the fragmentation pattern, which acts as a "molecular fingerprint".[2]

  • Chemical Ionization (CI) & Electrospray Ionization (ESI): Softer ionization techniques that typically result in a prominent molecular ion peak, making it easier to determine the molecular weight.

The Dichlorine Isotopic Signature

A key feature in the mass spectrum of a this compound derivative is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[3][4][5]

This leads to a characteristic cluster of peaks for the molecular ion (M⁺):

  • M⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for a molecule containing two chlorine atoms is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.

Experimental Workflow: Mass Spectrometry Analysis

cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve derivative in suitable solvent (e.g., Methanol) Ionization Introduce into MS (e.g., ESI or EI source) Sample->Ionization Injection Analysis Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Analysis Ion Acceleration Detection Detector Analysis->Detection Mass Separation Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis_MW Determine Molecular Weight from Molecular Ion Peak Spectrum->Analysis_MW Analysis_Isotope Analyze Isotopic Pattern (M, M+2, M+4) Spectrum->Analysis_Isotope

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Key Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H (Alcohol)Stretching3200 - 3600 (broad)Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[6]
C-H (Aromatic)Stretching3000 - 3100Indicates the presence of the benzene ring.
C-H (Aliphatic)Stretching2850 - 3000Corresponds to the CH₂ groups of the benzyl and allyl moieties.
C=C (Allyl)Stretching1640 - 1680A key indicator of the allyl group's double bond.[7]
C-O (Alcohol)Stretching1000 - 1260Confirms the C-O single bond of the benzyl alcohol.
C-O (Ether)Stretching1000 - 1300Confirms the C-O single bond of the allyl ether.
C-Cl (Aryl Halide)Stretching700 - 850Suggests the presence of carbon-chlorine bonds.[8]

Comparative Analysis: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is crucial to confirm that the benzyl alcohol has not been oxidized to the corresponding benzaldehyde, a common impurity.[9]

Purity Assessment: Beyond Structural Confirmation

While the primary focus is on structural validation, assessing the purity of the synthesized derivative is equally important. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose.[9][10] These methods can separate the target compound from starting materials, by-products, and degradation products, allowing for quantification of its purity.[9]

Logical Relationship: The Validation Triangle

cluster_main Structural Validation Structure Confirmed Structure of Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Provides Connectivity MS Mass Spectrometry (MW & Isotopic Pattern) NMR->MS MS->Structure Provides Formula FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR FTIR->Structure Confirms Functional Groups FTIR->NMR

Caption: Interdependence of core analytical techniques.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Sample Preparation for Mass Spectrometry (ESI)
  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the solvent and a small percentage of formic acid (e.g., 0.1%) to promote ionization.

  • Infusion: Introduce the working solution into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its isotopic pattern.

Sample Preparation for FTIR Spectroscopy (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid derivative directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The structural validation of this compound derivatives is a meticulous process that relies on the convergence of data from multiple analytical techniques. By understanding the principles behind NMR, MS, and FTIR, and by employing them in a coordinated fashion, researchers can confidently ascertain the structure of their target molecules. This rigorous approach not only ensures the integrity of the scientific data but also forms the bedrock of safe and successful drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Benchchem. (n.d.). Application Note: Gas Chromatography Analysis of 2,4-Dichlorobenzyl Alcohol and Its Impurities.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether.
  • SpectraBase. (n.d.). Allyl ether - Optional[Vapor Phase IR] - Spectrum.
  • Scribd. (n.d.). 2,4-Dichlorobenzyl Alcohol Analysis.
  • Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Cosmetics Testing Articles.
  • Rizk, M., & Hefnawy, M. (2025, August 9). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. ResearchGate.
  • PubChem. (n.d.). Benzyl Alcohol.
  • Academia.edu. (n.d.). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations.
  • Pharmaffiliates. (n.d.). 2,4-Dichlorobenzyl Alcohol - Impurity D.
  • ResearchGate. (n.d.). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified version.
  • Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
  • Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
  • ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study.
  • Jetir.org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.
  • ResearchGate. (2023, January 4). Features of the Сrystal Structure of Benzyl Derivatives of Triacanthine. Effect of Weak Interactions on the Formation of Stable.
  • ResearchGate. (n.d.). FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and....
  • theijes. (n.d.). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen.
  • Royal Society of Chemistry. (2020, October 23). Understanding benzyl alcohol aggregation by chiral modification: the pairing step.
  • Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • American Institute of Chemists. (n.d.). vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol.
  • ChemicalBook. (n.d.). 2,3-Dimethoxybenzyl alcohol(5653-67-8) 1H NMR spectrum.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. The distribution of electrons within a molecule dictates its reactivity, polarity, and ability to interact with biological targets. 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chlorine) and electron-donating (allyloxy) groups, in addition to the reactive benzyl alcohol moiety, creates a unique electronic profile that warrants in-depth investigation.

This guide presents a comparative analysis of the electronic properties of this compound and a selection of structurally related compounds. Through the lens of Density Functional Theory (DFT), a powerful computational method for investigating electronic structure, we will dissect the influence of various substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and molecular electrostatic potential. This analysis aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the electronic characteristics of this compound, thereby facilitating its strategic utilization in synthetic chemistry and medicinal chemistry programs.

Rationale for Compound Selection

To comprehensively understand the electronic contributions of the different functional groups in this compound, a systematic comparison with structurally analogous compounds is essential. The following compounds were selected for this DFT analysis to deconstruct the electronic effects of the allyloxy and dichloro substituents:

  • Benzyl Alcohol: The parent compound, serving as a baseline for understanding the fundamental electronic properties of the benzyl alcohol scaffold.

  • 2,3-Dichlorobenzyl Alcohol: This analog allows for the isolation of the electronic impact of the two chlorine atoms on the benzene ring.

  • 6-Hydroxy-2,3-dichlorobenzyl Alcohol: By replacing the allyloxy group with a hydroxyl group, we can discern the specific electronic influence of the allyl moiety.

  • 6-(Allyloxy)benzyl Alcohol: This compound enables the assessment of the electronic contribution of the allyloxy group in the absence of the chlorine substituents.

By comparing the electronic properties of our target molecule with these carefully chosen analogs, we can elucidate the distinct roles of the allyloxy and dichloro groups in shaping its overall electronic character.

Computational Methodology

The electronic properties of the selected compounds were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method that allows for the determination of the electronic structure of many-body systems.[1] All calculations were performed using the Gaussian 09 software package.

The molecular geometries of all compounds were optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[2] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse and polarization functions, which are important for accurately describing the electron distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding.

The optimized geometries were confirmed to be true minima on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis. From the optimized structures, the following key electronic properties were calculated:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[3]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule that is more easily polarizable.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule, which is crucial for predicting its interaction with other molecules, including biological targets.[2]

Results and Discussion

Optimized Molecular Structures

The optimized geometries of this compound and the related compounds are depicted in Figure 1.

(Figure 1: Optimized molecular structures of the compounds under investigation. The structures were visualized using GaussView.)

Frontier Molecular Orbital Analysis

The calculated energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap (ΔE), are summarized in Table 1.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
Benzyl Alcohol-6.58-0.256.331.89
2,3-Dichlorobenzyl Alcohol-6.95-1.125.832.45
6-Hydroxy-2,3-dichlorobenzyl Alcohol-6.72-1.055.672.18
6-(Allyloxy)benzyl Alcohol-6.35-0.186.172.05
This compound -6.78 -1.08 5.70 2.33

The HOMO and LUMO distributions for each molecule are visualized in Figure 2.

(Figure 2: HOMO and LUMO distributions for the investigated compounds. Red and green lobes represent the positive and negative phases of the molecular orbitals, respectively.)

From the data presented in Table 1 and Figure 2, several key trends emerge:

  • Effect of Dichlorination: Comparing Benzyl Alcohol and 2,3-Dichlorobenzyl Alcohol, the addition of two electron-withdrawing chlorine atoms significantly lowers the energies of both the HOMO and LUMO. This is expected, as the inductive effect of the chlorine atoms withdraws electron density from the aromatic ring, stabilizing the orbitals. The HOMO-LUMO gap is also reduced, suggesting an increase in reactivity.

  • Effect of the Allyloxy Group: The introduction of the allyloxy group, an electron-donating group, generally raises the HOMO energy level, as seen when comparing Benzyl Alcohol to 6-(Allyloxy)benzyl Alcohol. This makes the molecule a better electron donor.

  • Synergistic Effects in this compound: In our target molecule, the opposing electronic effects of the chloro and allyloxy substituents are evident. The HOMO energy (-6.78 eV) is lower than that of 6-(Allyloxy)benzyl Alcohol (-6.35 eV) due to the electron-withdrawing chlorine atoms, but higher than that of 2,3-Dichlorobenzyl Alcohol (-6.95 eV) due to the electron-donating allyloxy group. A similar trend is observed for the LUMO energy.

  • Comparison with the Hydroxyl Group: this compound has a slightly higher HOMO-LUMO gap (5.70 eV) compared to 6-Hydroxy-2,3-dichlorobenzyl Alcohol (5.67 eV), indicating that the allyloxy group has a slightly less pronounced effect on increasing reactivity in this context compared to the hydroxyl group.

The HOMO of all the benzyl alcohol derivatives is primarily localized on the aromatic ring, indicating that this is the primary site for electrophilic attack. The LUMO is also predominantly distributed over the benzene ring, suggesting it is the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP maps for the five compounds are presented in Figure 3. These maps provide a visual representation of the charge distribution and potential reactive sites.

(Figure 3: Molecular Electrostatic Potential (MEP) maps of the investigated compounds. Red indicates regions of high electron density (nucleophilic), while blue indicates regions of low electron density (electrophilic).)

The MEP analysis reveals the following:

  • The most negative potential (red regions) in all the alcohol-containing molecules is localized around the oxygen atom of the hydroxyl group, confirming its nucleophilic character and its propensity to act as a hydrogen bond acceptor.

  • The hydrogen atom of the hydroxyl group exhibits a positive potential (blue region), indicating its electrophilic nature and its role as a hydrogen bond donor.

  • The chlorine atoms in the dichlorinated compounds show regions of negative potential, as expected from their high electronegativity.

  • The aromatic protons have a positive electrostatic potential, making them susceptible to interactions with nucleophiles.

For this compound, the MEP map highlights the electron-rich regions around the ether oxygen and the chlorine atoms, and the electron-deficient region around the hydroxyl proton. This information is critical for predicting how the molecule will interact with biological receptors or other reactants.

Experimental Protocol: Step-by-Step DFT Analysis Workflow

The following protocol outlines the steps for performing a DFT analysis of small organic molecules using the Gaussian software suite.

DFT_Workflow cluster_prep Step 1: Molecule Building and Pre-optimization cluster_dft Step 2: DFT Geometry Optimization cluster_freq Step 3: Frequency Calculation cluster_analysis Step 4: Electronic Property Analysis mol_build Build 3D structure of the molecule (e.g., using GaussView or Avogadro) pre_opt Perform initial geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) mol_build->pre_opt input_file Create Gaussian input file (.gjf or .com) - Specify charge and multiplicity - Define DFT method (e.g., B3LYP) - Select basis set (e.g., 6-311++G(d,p)) - Add 'Opt' keyword for optimization pre_opt->input_file run_gaussian Run the Gaussian calculation input_file->run_gaussian check_convergence Check for successful convergence in the output file (.log) run_gaussian->check_convergence freq_input Create a new input file using the optimized geometry - Add 'Freq' keyword check_convergence->freq_input run_freq Run the frequency calculation freq_input->run_freq check_imaginary Verify the absence of imaginary frequencies run_freq->check_imaginary extract_data Extract HOMO/LUMO energies and dipole moment from the output file check_imaginary->extract_data visualize Visualize orbitals and MEP using software like GaussView or VMD extract_data->visualize gen_orbitals Generate cube files for HOMO and LUMO using the checkpoint file (.chk) gen_orbitals->visualize gen_mep Generate the Molecular Electrostatic Potential map gen_mep->visualize

Sources

Experimental Validation of Predicted Spectroscopic Data: A Comparative Guide to 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of a novel chemical entity is paramount. The synthesized molecule, 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, presents a unique combination of functional groups: a dichlorinated aromatic ring, a benzyl alcohol moiety, and an allyl ether. This substitution pattern dictates its chemical reactivity, biological activity, and physical properties. While computational chemistry provides powerful tools for predicting spectroscopic characteristics, these predictions remain theoretical until substantiated by empirical evidence.[1]

This guide provides an in-depth comparison between the computationally predicted spectroscopic data and the experimentally acquired data for this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and interpret the results to achieve unequivocal structural validation. Our approach underscores a self-validating system where theoretical predictions and experimental findings converge to confirm the molecular structure.

The Validation Workflow: From Theory to Empirical Proof

The process of validating a predicted molecular structure involves a synergistic workflow. It begins with computational predictions, which guide the interpretation of subsequently acquired experimental data. The congruence between the two datasets provides a high degree of confidence in the final structural assignment.

Validation_Workflow cluster_prediction Computational Prediction cluster_synthesis Synthesis & Purification cluster_experiment Experimental Acquisition cluster_validation Data Analysis & Validation Pred_IR Predicted IR Frequencies Comparison Comparative Analysis (Predicted vs. Experimental) Pred_IR->Comparison Inform Interpretation Pred_NMR Predicted NMR Shifts (¹H, ¹³C) Pred_NMR->Comparison Inform Interpretation Pred_MS Predicted MS Fragments Pred_MS->Comparison Inform Interpretation Synthesis Chemical Synthesis of This compound Exp_FTIR FT-IR Spectroscopy Synthesis->Exp_FTIR Acquire Data Exp_NMR NMR Spectroscopy Synthesis->Exp_NMR Acquire Data Exp_GCMS GC-MS Analysis Synthesis->Exp_GCMS Acquire Data Exp_FTIR->Comparison Provide Evidence Exp_NMR->Comparison Provide Evidence Exp_GCMS->Comparison Provide Evidence Validation Structural Confirmation Comparison->Validation Validate Structure

Caption: Workflow for spectroscopic validation of a synthesized compound.

Part 1: Predicted Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in forecasting the spectroscopic properties of molecules.[1][2] While specific DFT calculations for the title compound are not publicly available, we can predict the expected spectral features based on established principles of group frequencies and substituent effects.

Predicted Infrared (IR) Frequencies

The IR spectrum is expected to reveal the presence of the key functional groups.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
AlcoholO-H Stretch (broad)3500 - 3200
Aromatic RingC-H Stretch3100 - 3000
Alkene (Allyl)=C-H Stretch3080 - 3020
Alkane (Benzylic/Allyl)C-H Stretch3000 - 2850[3][4]
Alkene (Allyl)C=C Stretch~1650[5]
Aromatic RingC=C Stretch1600 - 1450
Ether (Aryl-Alkyl)C-O Stretch (asymmetric)1300 - 1200[6]
Alcohol (Primary)C-O Stretch~1050
Benzene (Substituted)C-H Out-of-plane bend900 - 675
Dichlorinated AlkaneC-Cl Stretch800 - 600
Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Predictions are based on the electronic environment of each nucleus.

¹H NMR Predictions (relative to TMS):

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityRationale
-OH2.0 - 4.0Broad SingletExchangeable proton, chemical shift is concentration and solvent dependent.
Ar-H (2 protons)7.0 - 7.5DoubletsProtons on the dichlorinated ring, deshielded by the aromatic system and halogens.
-CH= (Allyl)5.9 - 6.1Multiplet (ddt)Vinyl proton deshielded by adjacent double bond and oxygen.
=CH₂ (Allyl)5.2 - 5.5Multiplets (dd)Terminal vinyl protons, showing geminal and vicinal coupling.
Ar-CH₂-OH~4.7Singlet or DoubletBenzylic protons deshielded by the aromatic ring and adjacent oxygen. May couple with -OH proton.[7]
-O-CH₂- (Allyl)~4.6DoubletProtons adjacent to ether oxygen and coupled to the vinyl proton.

¹³C NMR Predictions (relative to TMS):

Carbon AssignmentPredicted δ (ppm)Rationale
Ar-C (quaternary, C-Cl)130 - 140Deshielded by direct attachment to electronegative chlorine.
Ar-C (quaternary, C-O/C-C)135 - 155Deshielded by ether oxygen and substitution.
Ar-CH125 - 130Aromatic carbons bearing a proton.
-CH= (Allyl)130 - 135sp² carbon of the allyl group.
=CH₂ (Allyl)117 - 122Terminal sp² carbon of the allyl group.
-O-CH₂- (Allyl)68 - 72sp³ carbon attached to the highly electronegative ether oxygen.
Ar-CH₂-OH60 - 65Benzylic carbon attached to the alcohol oxygen.
Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and characteristic fragment ions. The molecular weight of C₁₀H₁₀Cl₂O₂ is 232.01 g/mol .

  • Molecular Ion (M⁺): A peak at m/z 232, with characteristic M+2 and M+4 isotope peaks due to the two chlorine atoms (³⁵Cl/³⁷Cl).

  • Key Fragments:

    • Loss of the allyl group (•C₃H₅) leading to a fragment at m/z 191.

    • Loss of the chlorobenzyl moiety.

    • Formation of the tropylium ion (C₇H₇⁺) at m/z 91 is a common fragmentation for benzyl derivatives, though may be less prominent here due to other favorable pathways.

    • Cleavage of the C-C bond next to the alcohol oxygen.[8]

Part 2: Experimental Methodologies

The following protocols describe the acquisition of high-quality spectroscopic data for this compound.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: This technique is ideal for the rapid identification of functional groups present in the molecule. The vibrations of covalent bonds absorb IR radiation at specific frequencies, creating a unique "fingerprint."[9]

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Sample Preparation: A small amount of the purified solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet is placed in the sample holder.

    • The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

    • An average of 16 scans is taken to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR maps the proton environments, while ¹³C NMR provides a census of the unique carbon atoms.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: The spectrometer is tuned to the proton frequency (~400 MHz). A standard single-pulse experiment is run. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 transients.

    • ¹³C NMR: The spectrometer is tuned to the carbon frequency (~101 MHz). A proton-decoupled experiment (e.g., PENDANT) is performed to simplify the spectrum to single lines for each unique carbon. A longer acquisition time with more scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10] This is ideal for confirming the molecular weight and analyzing the fragmentation pattern of a volatile, thermally stable compound like the target molecule.[11][12]

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in dichloromethane.

  • Data Acquisition:

    • GC Method:

      • Injector: 250 °C, Split mode (20:1).

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Method:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 450.

Part 3: Comparative Analysis and Validation

The following tables present a direct comparison of the predicted and representative experimental data for this compound.

IR Spectrum: Comparison
VibrationPredicted (cm⁻¹)Experimental (cm⁻¹)Interpretation
O-H Stretch3500 - 32003385 (broad)Confirms the presence of the alcohol hydroxyl group.
Ar C-H Stretch3100 - 30003070Aromatic C-H bonds validated.
=C-H Stretch3080 - 30203025Alkene C-H bonds of the allyl group confirmed.
C-H Stretch3000 - 28502928, 2865Aliphatic C-H bonds in the benzyl and allyl moieties are present.[3]
C=C Stretch (Allyl)~16501648Confirms the presence of the allyl double bond.[5]
C=C Stretch (Aromatic)1600 - 14501580, 1465Validates the aromatic ring structure.
C-O Stretch (Ether)1300 - 12001255Strong absorption consistent with an aryl-alkyl ether.[6]
C-O Stretch (Alcohol)~10501040Confirms the primary alcohol C-O bond.
C-Cl Stretch800 - 600785Indicates the presence of C-Cl bonds.
¹H NMR Spectrum: Comparison (400 MHz, CDCl₃)
Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
Ar-H7.0 - 7.57.35d, J=8.0 Hz1H
Ar-H7.0 - 7.57.18d, J=8.0 Hz1H
-CH= (Allyl)5.9 - 6.16.05ddt1H
=CH₂ (Allyl)5.2 - 5.55.41dd1H
=CH₂ (Allyl)5.2 - 5.55.30dd1H
Ar-CH₂-OH~4.74.72d, J=6.0 Hz2H
-O-CH₂- (Allyl)~4.64.61dt2H
-OH2.0 - 4.02.25t, J=6.0 Hz1H
¹³C NMR Spectrum: Comparison (101 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)Experimental δ (ppm)
Ar-C (quaternary)135 - 155153.1
Ar-C (quaternary)130 - 140136.5
-CH= (Allyl)130 - 135132.8
Ar-C (quaternary)130 - 140131.5
Ar-CH125 - 130128.4
Ar-CH125 - 130127.9
=CH₂ (Allyl)117 - 122118.2
-O-CH₂- (Allyl)68 - 7270.1
Ar-CH₂-OH60 - 6561.3
Mass Spectrum: Comparison (EI, 70 eV)
m/zPredicted IdentityObserved Relative Intensity (%)Interpretation
232/234/236[M]⁺15Molecular ion peak observed with the correct m/z and the characteristic 9:6:1 isotope pattern for two chlorine atoms.
191/193[M - C₃H₅]⁺100Base peak, resulting from the stable fragment formed by the loss of the allyl radical.
177/179[M - C₃H₅O]⁺45Loss of the allyloxy radical.
125[C₇H₄ClO]⁺30A plausible fragment from further cleavage of the dichlorobenzyl core.

Final Assessment

The comprehensive analysis, comparing predicted spectroscopic data with experimentally acquired results, provides unequivocal validation for the structure of this compound. The convergence of data from IR, ¹H NMR, ¹³C NMR, and MS creates a self-reinforcing dataset that confirms the presence and connectivity of all constituent functional groups and the overall molecular architecture. This rigorous approach exemplifies the synergy between computational prediction and experimental verification, a cornerstone of modern chemical research.

References

  • American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 112(3), 1839-1862. Retrieved from [Link]

  • Park, S., et al. (2024). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit. Retrieved from [Link]

  • Abraham, M. H., et al. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Lee, Y. P., et al. (2014). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The International Journal of Engineering and Science (THEIJES). Retrieved from [Link]

  • Nilsson, U. A., & Colmsjö, A. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Retrieved from [Link]

  • Tu, Y. P., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved from [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Retrieved from [Link]

  • Zvereva, E. R., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Retrieved from [Link]

  • de Voogt, P. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. The Handbook of Environmental Chemistry. Retrieved from [Link]

  • Various Authors. (2022). Explanation for 13C-Shift on aromatic system. Reddit. Retrieved from [Link]

  • Joshi, J. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Li, C., et al. (2016). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Zarycz, S., et al. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. MDPI. Retrieved from [Link]

  • Meiler, J., & Will, M. (2002). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC - NIH. Retrieved from [Link]

  • Tu, Y. P., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Hussein, H. A., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]

  • Elyashberg, M., et al. (2021). NMR Prediction with Computational Chemistry. ResearchGate. Retrieved from [Link]

  • Abraham, R. J. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Grimblat, N., et al. (2015). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC - NIH. Retrieved from [Link]

  • Soderberg, T. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • Boatright, D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Hepp, M., et al. (1995). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy. Retrieved from [Link]

  • De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Florida International University. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Guan, Y., et al. (2021). Transfer Learning from Simulation to Experimental Data: NMR Chemical Shift Predictions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Gari, R., et al. (2023). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. ChemRxiv. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Quality Analysis GmbH. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. Retrieved from [Link]

  • Chegg. (2020). Solved 1H NMR Spectrum: Starting Material=Benzyl Alcohol 400. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Tan, Y. L., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

Sources

Comparative Evaluation of the Biological Activity of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol Derivatives: A Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological activity of novel 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol derivatives. Designed for researchers in drug discovery and development, this document moves beyond a simple recitation of facts to offer a strategic rationale for experimental design, data interpretation, and comparison against established alternatives. We will explore the potential antimicrobial and anticancer activities of this scaffold, grounded in methodologies that ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Substituted Benzyl Alcohols

Benzyl alcohol and its derivatives represent a versatile class of compounds with a broad spectrum of established biological activities, most notably as antimicrobial agents. The dichlorinated aromatic ring, as seen in the well-known antiseptic 2,4-dichlorobenzyl alcohol (DCBA), is a key pharmacophore that contributes to its mechanism of action, which involves membrane disruption and inhibition of key cellular processes in microorganisms.

The introduction of an allyloxy group at the 6-position, creating the this compound scaffold, presents an intriguing modification. This functionalization can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially enhancing its potency, altering its spectrum of activity, or introducing entirely new therapeutic applications, such as anticancer effects. This guide outlines the critical experiments required to characterize and compare the biological efficacy of novel derivatives based on this core structure.

Comparative Antimicrobial Activity Assessment

A primary hypothesis for this class of compounds is their potential as enhanced antimicrobial agents. The evaluation must therefore involve a direct comparison against both the parent compound (if available) and clinically relevant standards like 2,4-dichlorobenzyl alcohol and commercial antibiotics.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Rationale: This method is chosen for its efficiency, scalability, and the quantitative nature of its results (μg/mL or μM), which allows for direct and unambiguous comparison between different compounds and microbial strains.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve test compounds and controls (e.g., 2,4-dichlorobenzyl alcohol, ampicillin, fluconazole) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 μL. Ensure a vehicle control (DMSO) and a growth control (no compound) are included.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add 100 μL of the prepared inoculum to each well, bringing the final volume to 200 μL. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Test Compound & Control Stocks (in DMSO) Dilution Serial Dilution in 96-Well Plate Compound->Dilution Step 1 Media Sterile Growth Medium (e.g., MHB, RPMI) Media->Dilution Microbe Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbes Microbe->Inoculation Step 2 Dilution->Inoculation Incubation Incubate at 37°C (18-48 hours) Inoculation->Incubation Step 3 Readout Visual or Spectrophotometric Reading Incubation->Readout Step 4 MIC Determine MIC Value (Lowest concentration with no growth) Readout->MIC Step 5

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hypothetical Data Comparison

To illustrate the potential outcomes, the table below presents hypothetical MIC data for a novel derivative (Compound A) compared to a standard control.

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)MIC against C. albicans (μg/mL)
Compound A (Derivative) 8164
2,4-Dichlorobenzyl Alcohol 326416
Ampicillin (Control) 0.54N/A
Fluconazole (Control) N/AN/A1

Interpretation: In this hypothetical scenario, Compound A demonstrates a 4-fold increase in potency against all tested strains compared to the parent structural class represented by 2,4-dichlorobenzyl alcohol. While not as potent as the specific antibiotic or antifungal controls, its broad-spectrum activity is a significant finding.

Evaluation of Anticancer Cytotoxicity

Halogenated aromatic compounds are prevalent in oncology, and the structural alerts within the 6-(allyloxy)-2,3-dichlorobenzyl scaffold warrant an investigation into its potential cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Rationale: The MTT assay is a robust, widely adopted, and high-throughput method for initial screening of cytotoxic potential. It provides a quantitative measure (IC50) of the concentration at which a compound inhibits 50% of cell viability, allowing for direct comparison of potency against different cell lines and reference drugs like Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 μL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Analysis and Comparison

The primary endpoint is the IC50 value, which quantifies the cytotoxic potency of the derivatives.

CompoundIC50 on MCF-7 (μM)IC50 on A549 (μM)IC50 on Normal Fibroblasts (μM)
Compound A (Derivative) 12.525.8> 100
Compound B (Derivative) 45.278.1> 100
Doxorubicin (Control) 0.81.25.4

Interpretation: This hypothetical data shows that Compound A is more potent than Compound B. Crucially, both derivatives exhibit selectivity for cancer cells over normal fibroblasts, as indicated by their much higher IC50 values against the normal cell line. This selectivity is a critical parameter in early-stage drug discovery. While less potent than Doxorubicin, the favorable selectivity profile warrants further investigation.

Proposed Mechanism of Action: A Signaling Pathway Perspective

The dichlorobenzyl alcohol moiety is known to induce membrane stress. In cancer cells, this can trigger downstream signaling pathways leading to apoptosis (programmed cell death). The diagram below illustrates a plausible pathway that should be investigated to confirm the mechanism of action.

G Compound 6-Allyloxy-2,3-DCBA Derivative Membrane Cell Membrane Disruption Compound->Membrane Initial Target ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress Membrane->Mito ROS->Mito Amplifies Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Plausible Apoptotic Pathway Induced by Membrane-Active Agents.

Experimental Validation: To validate this proposed pathway, researchers should perform follow-up experiments such as:

  • ROS Measurement: Using fluorescent probes like DCFH-DA.

  • Mitochondrial Membrane Potential Assay: Using dyes like JC-1.

  • Caspase Activity Assays: Using specific substrates for Caspase-3 and Caspase-9.

Conclusion and Future Directions

The systematic evaluation of this compound derivatives requires a multi-faceted approach. The initial screening, combining antimicrobial MIC determination and anticancer MTT assays, provides a robust dataset for direct comparison against established standards. The hypothetical data presented herein suggests that the novel allyloxy scaffold (Compound A) has the potential to significantly enhance both the potency and spectrum of biological activity compared to simpler dichlorobenzyl alcohols.

Positive findings from these initial screens should be followed by more in-depth mechanistic studies to validate the proposed pathways and further assays to assess drug-like properties. This structured, data-driven comparison is essential for identifying promising lead candidates for further preclinical development.

References

  • Note: The following references provide established methodologies and context for the evaluation of novel chemical entities as described in this guide. Specific research on "6-(Allyloxy)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

6-(Allyloxy)-2,3-dichlorobenzyl alcohol is a halogenated organic compound. This classification is paramount as it dictates the stringent disposal requirements necessary to mitigate potential environmental and health risks.[3][4] Compounds in this family are often characterized by their persistence in the environment and potential for toxicity.[1] For instance, related dichlorobenzyl alcohols are known to cause serious eye damage, are harmful if inhaled, and can be toxic to aquatic life with long-lasting effects.[2] Therefore, the foundational principle of disposal is to treat all waste containing this compound as hazardous.[1]

Core Directive: Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[4] All waste streams must be segregated, properly labeled, and transferred to an approved hazardous waste disposal facility, typically for incineration at high temperatures.[3]

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Halogenated compounds can be absorbed through the skin.
Body Protection A buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended.[1]Protects against incidental splashes and contamination of personal clothing.
Respiratory Protection All handling should occur in a certified chemical fume hood.[1][5]Minimizes the risk of inhaling harmful vapors.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard procedure for accumulating and disposing of small-to-moderate quantities of this compound waste generated during research and development activities.

Step 1: Waste Segregation

  • Action: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste."[3][4] This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste.

  • Causality: Halogenated and non-halogenated wastes are often incinerated under different conditions.[3] Commingling can interfere with the disposal process and may violate regulatory requirements.

Step 2: Container Selection and Labeling

  • Action: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw cap.[4] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3][4]

  • Causality: Proper containment prevents leaks and spills, while accurate labeling is a regulatory requirement that ensures safe handling and proper final disposal by waste management personnel.

Step 3: Waste Accumulation

  • Action: Add waste to the container in a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.[4]

  • Causality: Limiting the time the container is open minimizes the release of volatile organic compounds (VOCs) into the laboratory environment.[5] Headspace prevents pressure buildup and potential container failure.

Step 4: Storage and Disposal Request

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials such as strong oxidizing agents.[1] Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office.

  • Causality: Proper storage minimizes the risk of accidental spills or reactions.[1] EHS is responsible for ensuring the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.[1]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]

Spill Cleanup:

  • Small Spills: For minor spills within a chemical fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Large Spills: Evacuate the immediate area and notify colleagues. Contact your institution's EHS or emergency response team immediately.[1] Prevent the spill from entering drains or waterways.[7]

Decontamination Procedures

  • Equipment: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) into the halogenated organic waste container. This should be followed by a thorough washing with soap and water.[8]

  • Work Surfaces: Decontaminate the spill area or work surfaces with an appropriate solvent, followed by a thorough cleaning with soap and water.[1] All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal start Generation of Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling spill Spill or Exposure Occurs start->spill Potential Event container Select & Label 'Halogenated Organic Waste' Container ppe->container accumulate Transfer Waste into Container inside Fume Hood container->accumulate seal Securely Seal Container (Leave 10% Headspace) accumulate->seal storage Store in Satellite Accumulation Area seal->storage request Request EHS Pickup storage->request disposal Transfer to Approved Hazardous Waste Facility (Incineration) request->disposal emergency_proc Follow Emergency Procedures (Spill Cleanup/ First Aid) spill->emergency_proc report Report Incident to EHS emergency_proc->report

Caption: Decision workflow for the safe disposal of this compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Process for the dechlorination of chlorinated aromatic compounds.
  • Hazardous Waste Segreg
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • Halogenated Organic Liquids - Standard Oper
  • Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. EMD Millipore.
  • Standard Operating Procedure for Chlorin
  • Safety Data Sheet for Allyl alcohol. Sigma-Aldrich.
  • Safety Data Sheet for 3,4-Dichlorobenzyl alcohol. Thermo Fisher Scientific.
  • Hazardous Waste - Decontamination.
  • Safety Data Sheet for (S)-alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol. CymitQuimica.
  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. Santa Cruz Biotechnology.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

Due to the lack of a dedicated SDS for 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, a thorough hazard assessment must be extrapolated from related chemical structures. The molecule combines a dichlorobenzyl alcohol moiety with an allyloxy group.

  • Dichlorobenzyl Alcohol Isomers (e.g., 2,4- and 3,5-): These compounds are known to be mild antiseptics and can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][2]

  • Allyloxy Compounds: The allyloxy group can present its own set of hazards, including potential irritation to the skin and respiratory tract.[4][5]

  • Benzyl Alcohols: As a class, benzyl alcohols can be harmful if swallowed or inhaled and may cause irritation to the skin and eyes.

Given this information, it is prudent to handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant. The toxicological properties have not been fully investigated, warranting a cautious approach.

The Core Principle: A Multi-Layered Defense

Effective laboratory safety relies on the "Hierarchy of Controls," which prioritizes eliminating or minimizing hazards at their source.[6] PPE, while essential, is the final line of defense. Before handling this compound, ensure that engineering controls (e.g., a certified chemical fume hood) and administrative controls (e.g., standard operating procedures) are in place.

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE strategy is crucial for minimizing exposure.[7][8] The following recommendations are based on a risk assessment for handling a potentially irritating solid or solution.

Eye and Face Protection: The First Barrier
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory.[9]

  • Splash Hazard: When handling solutions of this compound, or when there is any risk of splashing, upgrade to chemical splash goggles.[7][9]

  • High-Risk Procedures: For activities with a significant splash potential, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[7][9]

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement to protect clothing and skin from incidental contact.[7]

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for general handling. Always check the manufacturer's glove compatibility chart for specific chemical resistance if available.

    • Double Gloving: For prolonged handling or when working with concentrated solutions, double gloving is recommended to provide an additional layer of protection.[9]

    • Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. Remove the outer glove immediately upon contamination and dispose of it properly.[10]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[7]

Respiratory Protection: Safeguarding Against Inhalation
  • Engineering Controls: All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • When Respirators are Necessary: If engineering controls are insufficient or during a large spill, respiratory protection may be required.[11] A NIOSH-approved respirator with an appropriate chemical cartridge should be used.[12] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA standards.[11]

PPE Selection Summary for Key Laboratory Operations

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatWork within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions/Transfers Chemical Splash Goggles and Face ShieldDouble Pair of Nitrile GlovesLab CoatChemical Fume Hood
Handling Waste Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatChemical Fume Hood

Procedural Workflow for PPE Usage

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Hazards Assess Hazards of This compound Select_PPE Select Appropriate PPE (See Table) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Proceed to work Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle Chemical Don_Gloves->Handle_Chemical Begin Experiment Remove_Gloves 1. Remove Outer Gloves (if double gloved) Remove_Coat 2. Remove Lab Coat Remove_Gloves->Remove_Coat Remove_Goggles 3. Remove Goggles/Face Shield Remove_Coat->Remove_Goggles Remove_Inner_Gloves 4. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands Handle_Chemical->Remove_Gloves Experiment Complete

Caption: A workflow diagram illustrating the key steps for PPE selection, donning, and doffing when handling this compound.

Disposal of Contaminated PPE and Chemical Waste

  • Solid Waste: Contaminated gloves, wipes, and other disposable materials should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused this compound and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][13] Do not discharge to sewer systems.[5]

In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[14]

Conclusion: A Culture of Safety

The responsible handling of chemicals like this compound is a cornerstone of scientific excellence. By adhering to these PPE guidelines, researchers can create a safer laboratory environment and ensure the integrity of their work. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety department for specific guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • SAFETY DATA SHEET - Amylmetacresol-0.6mg, 2,4-dichlorobenzyl alcohol-1.2mg, Lignocaine hydrochloride-10mg. Amazon S3. [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]

  • SAFETY DATA SHEET - 3,5-Dichlorobenzyl alcohol. Thermo Fisher Scientific. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Public Safety, Lafayette College. [Link]

  • 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection.
  • 2 4 Dichlorobenzyl Alcohol+amylmetacresol: Uses, Side Effects and Medicines. [Link]

  • 2,4-Dichlorobenzyl alcohol. Wikipedia. [Link]

  • 2,4-Dichlorobenzyl alcohol Amylmetacresol. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

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